molecular formula C11F20 B3415980 Perfluoromethyldecalin CAS No. 51294-16-7

Perfluoromethyldecalin

Cat. No.: B3415980
CAS No.: 51294-16-7
M. Wt: 512.08 g/mol
InChI Key: LWRNQOBXRHWPGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Perfluoromethyldecalin (PFMD) is a perfluorinated cyclic hydrocarbon that presents as a clear, colorless liquid with high density (1.972 g/mL) and exceptional thermal stability, withstanding temperatures over 400 °C . Its chemical and biological inertness makes it a valuable compound in scientific research. A key characteristic is its high capacity for dissolving gases, particularly oxygen, which has spurred extensive investigation into its role in biomedical applications, most notably as a key component in artificial blood substitutes and oxygen therapeutics . Research into its high oxygen solubility has also led to its evaluation for potential misuse in sports doping, and a sensitive method for its trace detection in blood using headspace-gas chromatography-tandem mass spectrometry (HS-GC-MS/MS) has been developed . Beyond biomedical fields, this compound serves as an effective heat transfer agent due to its thermal stability and as a dielectric fluid . Its low surface tension and relative volatility for its molecular weight also make it suitable for specialized applications. Furthermore, its chemical stability and detectability at extremely low concentrations make it an ideal deliberate tracer for studying water mixing processes in environmental research . The compound is synthesized via the Fowler process, involving the fluorination of methylnaphthalene . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary applications. Researchers should handle it with appropriate safety precautions.

Properties

IUPAC Name

1,1,2,2,3,3,4,4,4a,5,5,6,6,7,7,8,8a-heptadecafluoro-8-(trifluoromethyl)naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11F20/c12-1-2(13,6(19,20)10(27,28)9(25,26)4(1,15)16)5(17,18)8(23,24)7(21,22)3(1,14)11(29,30)31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWRNQOBXRHWPGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12(C(C(C(C(C1(C(F)(F)F)F)(F)F)(F)F)(F)F)(C(C(C(C2(F)F)(F)F)(F)F)(F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11F20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30897561
Record name 1-(Trifluoromethyl)perfluorodecalin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30897561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

512.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306-92-3, 51294-16-7
Record name Perfluoro(1-methyldecalin)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=306-92-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Perfluoro(1-methyldecalin)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000306923
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Perfluoromethyldecalin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051294167
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naphthalene, 1,1,2,2,3,3,4,4,4a,5,5,6,6,7,7,8,8a-heptadecafluorodecahydro-8-(trifluoromethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-(Trifluoromethyl)perfluorodecalin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30897561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,2,2,3,3,4,4,4a,5,5,6,6,7,7,8,8a-heptadecafluorodecahydro-8-(trifluoromethyl)naphthalene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.630
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PERFLUOROMETHYLDECALIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VWJ68OB6TM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Fowler Process for Perfluoromethyldecalin Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perfluoromethyldecalin, a chemically and biologically inert fluorocarbon, has garnered significant interest for various applications, including as a component in blood substitutes, due to its high gas-dissolving capacity. Its synthesis is primarily achieved through the Fowler process, a robust method for the perfluorination of hydrocarbons. This technical guide provides an in-depth overview of the synthesis of this compound via the Fowler process, focusing on the core chemical principles, experimental workflow, and the underlying reaction mechanism. While specific quantitative data for the industrial synthesis of this compound is proprietary and not publicly available, this guide presents a comprehensive framework based on the established principles of the Fowler process for analogous perfluorocarbons.

Introduction to the Fowler Process

The Fowler process is a cornerstone of industrial fluorocarbon production. It offers a method to replace all hydrogen atoms in a hydrocarbon with fluorine atoms, a process known as perfluorination. This is achieved by reacting the hydrocarbon vapor with a high-valency metal fluoride (B91410), most commonly cobalt(III) fluoride (CoF₃), at elevated temperatures.[1] The direct reaction of hydrocarbons with elemental fluorine is highly exothermic and difficult to control, often leading to fragmentation of the carbon skeleton. The Fowler process provides a more controlled, albeit still aggressive, fluorination method.

The synthesis of this compound via the Fowler process starts with methylnaphthalene as the preferred hydrocarbon precursor.[2] The selection of methylnaphthalene over its hydrogenated counterpart, methyldecalin, is economically driven, as it requires less elemental fluorine for the initial saturation of the aromatic rings and subsequent perfluorination.[2] The final product is typically a mixture of structural isomers, primarily perfluoro-1-methyldecalin and perfluoro-2-methyldecalin.[2]

Core Chemistry and Mechanism

The Fowler process for this compound synthesis can be conceptually divided into two main stages:

  • Regeneration of the Fluorinating Agent: Cobalt(II) fluoride (CoF₂) is reacted with elemental fluorine at high temperatures to produce the active fluorinating agent, cobalt(III) fluoride (CoF₃).

    2 CoF₂ + F₂ → 2 CoF₃

  • Perfluorination of the Hydrocarbon: The vapor of the hydrocarbon feedstock, in this case, methylnaphthalene, is passed over a heated bed of CoF₃. The CoF₃ acts as a fluorine carrier, donating its fluorine atoms to the hydrocarbon and being reduced back to CoF₂. This process also generates hydrogen fluoride (HF) as a byproduct.

    C₁₁H₁₀ (methylnaphthalene) + 36 CoF₃ → C₁₁F₂₀ (this compound) + 10 HF + 36 CoF₂

The reaction mechanism is believed to proceed through a series of single-electron transfer steps, leading to the formation of carbocation intermediates. These carbocations can undergo rearrangements, which can result in a complex mixture of fluorinated products. The high temperatures required for the reaction also contribute to the possibility of side reactions.

Experimental Protocols (Generalized)

While a specific, detailed experimental protocol for the synthesis of this compound is not publicly available, the following generalized procedure outlines the key steps based on the principles of the Fowler process for producing perfluorocarbons.

3.1. Apparatus Setup

A typical laboratory or pilot-plant setup for the Fowler process consists of a tubular reactor made of a material resistant to high temperatures and fluorine, such as nickel or Monel. The reactor is packed with cobalt(II) fluoride and equipped with a heating system capable of maintaining temperatures in the range of 300-400°C. Inlet lines for fluorine (for regeneration) and the vaporized hydrocarbon feedstock are required, along with an outlet leading to a condensation and purification train.

3.2. Regeneration of Cobalt(III) Fluoride

  • The reactor containing CoF₂ is heated to approximately 250-300°C.

  • A stream of elemental fluorine, often diluted with an inert gas like nitrogen, is passed through the reactor.

  • The regeneration process is continued until the exiting gas stream indicates the complete conversion of CoF₂ to CoF₃, which can be monitored by observing the color change of the cobalt fluoride from pink/purple (CoF₂) to light brown (CoF₃).

3.3. Perfluorination of Methylnaphthalene

  • The reactor containing the regenerated CoF₃ is brought to the reaction temperature, typically in the range of 300-400°C.

  • Methylnaphthalene is vaporized and carried into the reactor by a stream of inert gas.

  • The vaporized hydrocarbon reacts with the CoF₃, leading to the formation of this compound vapor and hydrogen fluoride.

  • The product stream exiting the reactor is passed through a series of condensers and scrubbers to separate the crude perfluorocarbon from HF and any unreacted starting material or partially fluorinated byproducts.

3.4. Purification of this compound

The crude product from the Fowler process is a complex mixture. Purification is a critical and challenging step.

  • Washing: The crude product is washed with a dilute base solution (e.g., sodium carbonate) to neutralize and remove residual HF.

  • Drying: The washed product is dried using a suitable drying agent.

  • Fractional Distillation: Due to the presence of isomers and other perfluorinated byproducts with close boiling points, fractional distillation is a key purification technique.[3][4]

  • Crystallization: For separating cis- and trans-isomers of the resulting perfluorodecalin (B110024) core, crystallization can be an effective method.[3][5]

  • Heteroazeotropic Distillation: This technique has been proposed for the purification of related perfluorinated compounds and could potentially be applied to separate close-boiling impurities.[6]

Quantitative Data

Specific quantitative data for the synthesis of this compound via the Fowler process, such as precise yields, reaction rates, and purity levels, are considered proprietary information by industrial manufacturers and are not available in the public domain. The tables below are therefore presented as templates, illustrating the types of data that would be critical for process optimization and control, based on general knowledge of similar perfluorination reactions.

Table 1: Representative Reaction Conditions for the Fowler Process

ParameterTypical Range
CoF₃ Regeneration Temperature 250 - 300 °C
Perfluorination Temperature 300 - 400 °C
Reactor Pressure Atmospheric
Feedstock Methylnaphthalene
Fluorinating Agent Cobalt(III) Fluoride

Table 2: Hypothetical Product Distribution and Yields

ProductMolecular FormulaBoiling Point (°C)Hypothetical Yield (%)
Perfluoro-1-methyldecalinC₁₁F₂₀~160Data not available
Perfluoro-2-methyldecalinC₁₁F₂₀~160Data not available
Other Perfluorinated IsomersC₁₁F₂₀VariableData not available
Fragmentation Products< C₁₁VariableData not available

Visualizations

The following diagrams illustrate the key aspects of the this compound synthesis via the Fowler process.

Fowler_Process_Workflow cluster_regeneration CoF₃ Regeneration cluster_perfluorination Perfluorination cluster_purification Purification CoF2 CoF₂ CoF3_regen CoF₃ CoF2->CoF3_regen Fluorination (250-300°C) F2 F₂ F2->CoF3_regen CoF3_react CoF₃ Methylnaphthalene Methylnaphthalene Vapor Crude_Product Crude Product (PFMD, HF, byproducts) Methylnaphthalene->Crude_Product Reaction (300-400°C) CoF3_react->Crude_Product Crude_Product_purify Crude Product Washing Washing (Base) Crude_Product_purify->Washing Drying Drying Washing->Drying Distillation Fractional Distillation Drying->Distillation Pure_PFMD Pure this compound Distillation->Pure_PFMD

Figure 1: Experimental workflow for this compound synthesis.

Fowler_Process_Logic Start Start: Methylnaphthalene & CoF₂ Regen_CoF3 Regenerate CoF₃ from CoF₂ using F₂ Start->Regen_CoF3 Vaporize Vaporize Methylnaphthalene Start->Vaporize React React Methylnaphthalene vapor with CoF₃ Regen_CoF3->React Vaporize->React Condense Condense product stream React->Condense Separate Separate crude this compound Condense->Separate Purify Purify by washing and distillation Separate->Purify Final_Product Final Product: this compound Purify->Final_Product

Figure 2: Logical steps in the Fowler process for this compound.

Conclusion

The Fowler process remains a critical industrial method for the production of perfluorocarbons like this compound. While the process is effective, it involves harsh reaction conditions and can lead to a complex mixture of products requiring extensive purification. The use of methylnaphthalene as a starting material is a key consideration for economic efficiency. Further research and development in fluorination chemistry may lead to more selective and energy-efficient synthetic routes to this compound and other valuable perfluorinated compounds. The lack of publicly available, detailed quantitative data underscores the proprietary nature of large-scale fluorocarbon manufacturing.

References

physicochemical properties of Perfluoromethyldecalin

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of Perfluoromethyldecalin

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a fully fluorinated derivative of methyldecalin, belonging to the class of compounds known as perfluorocarbons (PFCs).[1] It is a chemically and biologically inert liquid, a characteristic that makes it a subject of interest for various advanced applications.[1] Commercially, it can be available as a mixture of perfluoro-1-methyldecalin and perfluoro-2-methyldecalin isomers.[1]

Key applications stem from its unique properties, including high gas solubility, thermal stability, and inertness. It has been evaluated as a component in blood substitutes, a heat transfer agent, a dielectric fluid, and a contrast agent in medical imaging.[1][2][3] This guide provides a comprehensive overview of its core physicochemical properties, experimental methodologies for their determination, and a logical workflow for its characterization.

Core Physicochemical Properties

The properties of this compound are summarized below. It is important to note that some values may vary slightly between sources, which can be attributed to differences in the isomeric composition of the tested material and the experimental conditions.[1]

General and Physical Properties
PropertyValueSource(s)
Molecular Formula C₁₁F₂₀[4][5][6]
Molecular Weight 512.09 g/mol [1][4][5][6]
Appearance Clear, colorless liquid[7]
Odor Odorless[7]
Density 1.972 g/mL (at 20-25°C)[1]
1.95 g/mL (at 25°C)[8]
Refractive Index (n₂₀/D) 1.3195[7]
1.317[8]
Thermal Properties
PropertyValueSource(s)
Boiling Point 160 °C
137 - 160 °C[8]
Melting Point -70 °C[1]
-40 °C[8][9]
Flash Point None / >112.8 °C[1]
Autoignition Temperature Not applicable[1][7]
Thermal Stability Stable to over 400 °C[1][7]
Critical Temperature 313.4 °C (586.6 K)
Heat of Vaporization 75.5 kJ/kg (at boiling point)
Specific Heat 1.09 kJ/kg·K[10]
Fluid and Solubility Properties
PropertyValueSource(s)
Vapor Pressure 0.29 kPa (at 20°C)[10]
Dynamic Viscosity 6.41 mPa·s
Kinematic Viscosity 3.25 mm²/s
Surface Tension 18.5 mN/m
Solubility in Water ~10 ppm / Insoluble[1][7]
Solubility (General) Soluble in some aliphatic and chlorinated hydrocarbons; poor solvent for most solids and liquids.[1][7]

Experimental Protocols

Detailed experimental protocols for this compound are not extensively published. However, its properties can be determined using standard methods for liquid chemicals, particularly other perfluorocarbons.

Density Measurement

The density of a liquid like this compound is typically determined using a pycnometer or a digital density meter.

  • Principle: This method involves accurately measuring the mass of a precisely known volume of the liquid at a controlled temperature.[11]

  • Methodology:

    • The mass of a clean, dry pycnometer (a flask with a specific, calibrated volume) is accurately measured.

    • The pycnometer is filled with this compound. Care is taken to avoid air bubbles.

    • The filled pycnometer is placed in a thermostat-controlled water bath to bring it to the desired temperature (e.g., 20°C or 25°C).

    • Once thermal equilibrium is reached, the volume is adjusted precisely to the calibration mark, and any excess liquid is removed.

    • The pycnometer is re-weighed.

    • The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) by the calibrated volume of the pycnometer.[11]

Boiling Point Determination

The boiling point is determined by measuring the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

  • Principle: A liquid boils when its vapor pressure is equal to the pressure of the gas above it. The normal boiling point is measured at one atmosphere of pressure.

  • Methodology (Distillation Method):

    • A sample of this compound is placed in a distillation flask.

    • A thermometer is positioned so that the top of the bulb is level with the bottom of the side-arm of the flask.

    • The flask is gently heated.

    • As the liquid boils, the vapor rises, condenses, and the temperature is recorded. The boiling point is the stable temperature observed during the distillation of the pure liquid.[12]

Vapor Pressure Determination

The Knudsen Effusion Method is suitable for determining the low vapor pressure of substances like this compound.

  • Principle: This method measures the rate of mass loss of a substance effusing through a small orifice into a vacuum as a function of temperature.[13][14] The vapor pressure is calculated from this rate.

  • Methodology:

    • A sample of this compound is placed in a Knudsen cell, which is a container with a very small, well-defined orifice.

    • The cell is placed in a high-vacuum chamber and heated to a precise, constant temperature.

    • The rate of mass loss due to the effusion of vapor through the orifice is measured over time using a sensitive microbalance.[14]

    • The vapor pressure (P) is calculated using the Hertz-Knudsen equation: P = (Δm/Δt) * (1/A) * √(2πRT/M) where Δm/Δt is the rate of mass loss, A is the area of the orifice, R is the ideal gas constant, T is the absolute temperature, and M is the molar mass of the substance.[14]

Solubility Determination

The solubility of gases (like O₂ or CO₂) in this compound is a key property and can be measured using a saturation method.

  • Principle: A known volume of the liquid is saturated with the gas at a constant temperature and pressure. The amount of dissolved gas is then determined.[15]

  • Methodology:

    • A sample of this compound is thoroughly degassed to remove any dissolved gases.[15]

    • The degassed liquid is placed in a thermostatted vessel connected to a gas burette.

    • The gas of interest (e.g., oxygen) is introduced into the vessel, and the sample is stirred or agitated to facilitate dissolution until equilibrium is reached (i.e., no more gas is absorbed).

    • The volume of gas that has dissolved in the known volume of the liquid is measured using the gas burette.[15]

    • The solubility is often expressed as the Ostwald coefficient or mole fraction.[15]

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a liquid compound such as this compound.

G cluster_prep 1. Sample Preparation cluster_phys 2. Physical Property Determination cluster_therm 3. Thermal Property Determination cluster_sol 4. Solubility Characterization cluster_analysis 5. Data Analysis & Reporting A Acquire Sample (this compound) B Verify Purity (e.g., GC-MS) A->B C Density (Pycnometry) B->C G Boiling Point (Distillation) B->G K Aqueous Solubility B->K N Compile & Analyze Data C->N D Refractive Index (Refractometry) D->N E Viscosity (Viscometry) E->N F Surface Tension (Tensiometry) F->N G->N H Melting Point (DSC) H->N I Vapor Pressure (Knudsen Effusion) I->N J Thermal Stability (TGA) J->N K->N L Solvent Miscibility L->N M Gas Solubility (Saturation Method) M->N O Generate Technical Report N->O

Caption: Workflow for Physicochemical Characterization.

References

An In-depth Technical Guide to Perfluoromethyldecalin for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Perfluoromethyldecalin is a fluorocarbon liquid, a perfluorinated derivative of methyldecalin, recognized for its chemical and biological inertness.[1] Its high solubility for gases like oxygen has made it a significant subject of research, particularly as a potential blood substitute.[1][2] This compound is typically available as a mixture of the perfluoro-1-methyldecalin and perfluoro-2-methyldecalin isomers or as the individual isomers.[1] Its applications extend beyond biomedical uses to roles as a heat transfer agent and a dielectric fluid.[1] This guide provides essential technical data, experimental protocols, and process visualizations relevant to professionals in research and drug development.

Identifier and Chemical Properties

This compound is identified by several CAS Registry Numbers depending on its isomeric form. The most common forms are the mixture and the individual 1-methyl and 2-methyl isomers.

  • CAS Number (Mixture): 51294-16-7[1][2]

  • CAS Number (Perfluoro-1-methyldecalin): 306-92-3[1][3][4]

  • CAS Number (Perfluoro-2-methyldecalin): 306-95-6[1]

A summary of key quantitative data for this compound is presented below.

PropertyValueReference
Molecular Formula C₁₁F₂₀[2][3][4]
Molecular Weight 512.08 g/mol [2][3]
Appearance Clear, colorless liquid[1]
Density 1.95 - 1.972 g/mL at 25 °C[1][4]
Boiling Point 160 °C (433 K)[1]
Melting Point -70 °C[1]
Refractive Index n20/D 1.317[4]
Solubility in Water ~10 ppm[1]
Flash Point >230 °F (Non-combustible)[1][4]
Thermal Stability Stable to over 400 °C[1]

Experimental Protocols

Due to its inert nature, this compound is not typically used as a reactant in signaling pathway studies. However, its synthesis and formulation into delivery systems are critical for its application.

1. Synthesis via the Fowler Process

This compound can be synthesized using the Fowler process, which involves the reaction of a hydrocarbon with cobalt trifluoride. Methylnaphthalene is a preferred starting material over methyldecalin as it consumes less fluorine.[1]

Principle: The Fowler process is a gas-phase fluorination method. A hydrocarbon vapor is passed over a heated bed of a high-valency metal fluoride (B91410), typically cobalt trifluoride (CoF₃), which acts as a fluorine carrier. The CoF₃ is reduced to CoF₂, and the hydrocarbon is perfluorinated. The CoF₂ is then regenerated by passing fluorine gas over it.

Generalized Protocol:

  • Reactor Preparation: A reactor tube, typically made of a corrosion-resistant material like nickel or Monel, is packed with cobalt(II) fluoride (CoF₂).

  • Regeneration: The CoF₂ is heated to approximately 250-300°C, and a stream of elemental fluorine (F₂) diluted with an inert gas (e.g., nitrogen) is passed through the reactor to regenerate cobalt(III) fluoride (CoF₃). This is a highly exothermic and hazardous step requiring specialized equipment.

    • 2 CoF₂ + F₂ → 2 CoF₃

  • Fluorination: The fluorine flow is stopped, and the temperature is maintained. The vapor of the starting material, methylnaphthalene (C₁₁H₁₀), is introduced into the reactor using a carrier gas (e.g., nitrogen).

    • C₁₁H₁₀ + 40 CoF₃ → C₁₁F₂₀ + 10 HF + 40 CoF₂

  • Product Collection: The effluent gas stream, containing the desired this compound (C₁₁F₂₀), hydrogen fluoride (HF), and any byproducts, is passed through a series of condensers and traps. The products are typically cooled to a low temperature to condense the perfluorocarbon.

  • Purification: The crude product is washed to remove HF, typically with a dilute base solution followed by water. Final purification is achieved through fractional distillation to separate the desired isomers from any partially fluorinated compounds or other impurities.

Disclaimer: This protocol is a generalized description of the Fowler process. Handling elemental fluorine is extremely dangerous and requires specialized expertise and equipment.

2. Formulation of a Perfluorocarbon Nanoemulsion for Drug Delivery

Perfluorocarbons like this compound are formulated into nanoemulsions (NEs) to serve as carriers for therapeutics or as imaging agents.[5]

Principle: A nanoemulsion is a kinetically stable colloidal dispersion of two immiscible liquids (in this case, this compound and water), with droplet sizes typically ranging from 100 to 500 nm.[5] A surfactant is required to stabilize the interface between the two phases.

Example Protocol for Nanoemulsion Formulation:

  • Phase Preparation:

    • Oil Phase: Prepare a mixture of this compound and a suitable surfactant (e.g., a pluronic or other non-ionic surfactant). If a co-surfactant or hydrocarbon oil is used, it is added to this phase.[5]

    • Aqueous Phase: Prepare an aqueous solution, typically purified water or a buffer (e.g., PBS).

  • Homogenization:

    • Combine the oil and aqueous phases.

    • Subject the mixture to high-energy homogenization. This can be achieved using a high-pressure homogenizer or a probe sonicator.

    • Process the mixture for a specific duration or number of cycles until a stable, translucent nanoemulsion with the desired droplet size is formed.

  • Characterization:

    • Measure the droplet size and polydispersity index (PDI) using dynamic light scattering (DLS).

    • Assess the stability of the nanoemulsion over time by monitoring changes in droplet size at various storage conditions.

  • Drug Loading (if applicable):

    • For hydrophobic drugs, the therapeutic agent can be dissolved in the oil phase before homogenization.

    • For surface conjugation of biologics or targeting ligands, further chemical modification steps are required post-emulsification.

Visualizations

The following diagrams illustrate key processes related to this compound.

Fowler_Process_Workflow start Start: Cobalt(II) Fluoride (CoF₂) regeneration Regeneration Step (Heated Reactor) start->regeneration f2_gas Fluorine (F₂) Gas f2_gas->regeneration cof3 Cobalt(III) Fluoride (CoF₃) regeneration->cof3 fluorination Fluorination Step (Vapor Phase Reaction) cof3->fluorination hydrocarbon Methylnaphthalene Vapor hydrocarbon->fluorination effluent Gaseous Effluent (C₁₁F₂₀, HF, CoF₂) fluorination->effluent condensation Condensation & Trapping effluent->condensation cof2_recycle Recycled CoF₂ effluent->cof2_recycle Solid crude_product Crude Liquid Product condensation->crude_product purification Purification (Washing & Distillation) crude_product->purification final_product Final Product: This compound purification->final_product cof2_recycle->start Recycle

Caption: Workflow of the Fowler Process for this compound Synthesis.

Nanoemulsion_Workflow cluster_prep 1. Phase Preparation cluster_process 2. Processing cluster_result 3. Result & Characterization oil_phase Oil Phase: This compound + Surfactant mixing Combine Phases oil_phase->mixing aq_phase Aqueous Phase: Water or Buffer aq_phase->mixing homogenization High-Energy Homogenization (Sonication / HPH) mixing->homogenization nanoemulsion Stable Nanoemulsion homogenization->nanoemulsion characterization Characterization: - Droplet Size (DLS) - Stability nanoemulsion->characterization

Caption: General Workflow for Perfluorocarbon Nanoemulsion Formulation.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Molecular Structure of Perfluoromethyldecalin Isomers

This compound (PFMD) is a perfluorocarbon (PFC) with the molecular formula C₁₁F₂₀.[1] As a derivative of methyldecalin, it is chemically and biologically inert, thermally stable to over 400 °C, and possesses a high capacity for dissolving gases, which has led to its investigation for various applications, including as a potential blood substitute.[2] A comprehensive understanding of its molecular structure is crucial for its application and for predicting its behavior in biological and chemical systems. This guide provides a detailed examination of the structural isomers and stereoisomers of this compound, supported by quantitative data and experimental methodologies.

Isomeric Forms of this compound

This compound is not a single molecular entity but typically exists as a mixture of isomers.[1][3] These isomers can be categorized into two main types: structural isomers, which differ in the position of the trifluoromethyl group, and stereoisomers, which differ in the spatial arrangement of the fused ring system.

Structural Isomers

The decalin ring system has two distinct sets of carbon atoms where the methyl group (and thus the trifluoromethyl group in PFMD) can be attached. This gives rise to two primary structural isomers:

  • Perfluoro-1-methyldecalin: The trifluoromethyl group is attached to a carbon atom adjacent to the ring fusion.

  • Perfluoro-2-methyldecalin: The trifluoromethyl group is attached to a carbon atom further from the ring fusion.

Commercially available this compound can be a mixture of these two structural isomers, or they can be obtained as individual isomers.[3] Each isomer has a unique CAS registry number.[3]

Stereoisomers: Cis and Trans Decalin Framework

The decalin ring system, composed of two fused cyclohexane (B81311) rings, can exist in two diastereomeric forms: cis-decalin and trans-decalin.[4][5] This isomerism arises from the relative orientation of the two hydrogen atoms (or in the perfluorinated case, fluorine atoms or other substituents) on the bridgehead carbons where the rings are fused.[4]

  • In cis-decalin , the substituents on the bridgehead carbons are on the same side of the molecule.[4][5] The cis isomer is flexible and can undergo a ring flip.[4]

  • In trans-decalin , the substituents are on opposite sides.[4][5] The trans isomer is rigid and conformationally locked; it cannot undergo a ring flip.[5]

Consequently, both perfluoro-1-methyldecalin and perfluoro-2-methyldecalin can exist as cis and trans diastereomers, each with distinct conformational properties. The trans isomer is generally more stable than the cis isomer.[4]

G cluster_isomers Isomeric Forms of this compound cluster_struct cluster_stereo PFMD This compound (PFMD) C₁₁F₂₀ Struct_Isomers Structural Isomers PFMD->Struct_Isomers differ by CF₃ position Stereo_Isomers Stereoisomers (for each structural isomer) Struct_Isomers->Stereo_Isomers exhibit PF1MD Perfluoro-1-methyldecalin Struct_Isomers->PF1MD PF2MD Perfluoro-2-methyldecalin Struct_Isomers->PF2MD Cis cis-isomer Stereo_Isomers->Cis Trans trans-isomer Stereo_Isomers->Trans

Figure 1. Isomeric classification of this compound.

Physicochemical and Spectroscopic Data

The different isomers of this compound exhibit distinct physical properties. The following tables summarize key quantitative data available for this compound, often presented for a mixture of isomers.

Table 1: General Physicochemical Properties of this compound (Mixture of Isomers)
PropertyValueReference
Molecular Formula C₁₁F₂₀[1][2]
Molecular Weight 512.09 g/mol [6][1][2]
Density 1.972 g/mL
Boiling Point 160 °C[3]
Melting Point -70 °C[3]
Refractive Index 1.3195[7]
Surface Tension 18.5 mN/m[7]
Kinematic Viscosity 3.25 mm²/s[7]
Table 2: Isomer-Specific Identification Data
IsomerIUPAC NameCAS Number
Mixture Heptadecafluorodecahydro(trifluoromethyl)naphthalene51294-16-7
Perfluoro-1-methyldecalin 1,1,2,2,3,3,4,4,4a,5,5,6,6,7,7,8,8a-heptadecafluorodecahydro-8-(trifluoromethyl)naphthalene306-92-3
Perfluoro-2-methyldecalin 1,1,2,2,3,3,4,4,4a,5,5,6,6,7,8,8,8a-heptadecafluorodecahydro-7-(trifluoromethyl)naphthalene306-95-6
Data sourced from Wikipedia and PubChem.

Experimental Protocols

The synthesis, separation, and structural characterization of this compound isomers involve several key analytical techniques.

Synthesis: The Fowler Process

This compound is typically synthesized via the Fowler process, which involves the high-temperature fluorination of a hydrocarbon precursor using cobalt trifluoride (CoF₃).[3][2]

Methodology:

  • Precursor Vaporization: The hydrocarbon precursor, typically methylnaphthalene, is vaporized.[3] Methylnaphthalene is preferred over methyldecalin as it consumes less of the expensive elemental fluorine.[3]

  • Fluorination Reaction: The vaporized precursor is passed through a reactor containing cobalt trifluoride at elevated temperatures. The CoF₃ acts as a fluorine carrier, moderating the highly exothermic reaction with elemental fluorine.

  • Product Condensation: The resulting perfluorinated product mixture exits the reactor in a gaseous state and is then condensed into a liquid.

  • Regeneration of Reagent: The cobalt difluoride (CoF₂) byproduct is regenerated back to CoF₃ by passing elemental fluorine gas over it.

G start Start: Methylnaphthalene Vapor reactor Fowler Process Reactor (CoF₃, High Temp) start->reactor products Gaseous PFMD Isomer Mixture + HF + CoF₂ reactor->products Fluorination condensation Condensation products->condensation liquid_pfmd Liquid PFMD Isomer Mixture condensation->liquid_pfmd separation Purification/ Separation liquid_pfmd->separation final_product Purified Isomers separation->final_product

Figure 2. Experimental workflow for the Fowler process synthesis of PFMD.
Separation and Identification: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating the different isomers of this compound and identifying them based on their mass-to-charge ratio and fragmentation patterns.

Methodology:

  • Sample Introduction: A liquid sample of the PFMD isomer mixture is injected into the gas chromatograph, where it is vaporized.

  • Chromatographic Separation: The vaporized sample is carried by an inert gas through a long, thin capillary column. The separation of isomers is based on their differential partitioning between the stationary phase coating the column and the mobile gas phase. Non-polar or mid-polar columns are typically used.

  • Ionization and Mass Analysis: As the separated isomers elute from the column, they enter the mass spectrometer. In electron ionization (EI), high-energy electrons bombard the molecules, causing them to fragment in a reproducible manner.

  • Detection: The resulting charged fragments are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z) and detected. The resulting mass spectrum is a fingerprint for the specific isomer. A study developed a headspace-GC-MS/MS method for the trace measurement of perfluorocarbons in blood.[8] For perfluorodecalin (B110024) (a related compound), characteristic fragments include m/z 93 [C₃F₃], 131 [C₃F₅], and 443 [C₁₀F₁₇].[9] Similar fragmentation patterns are expected for this compound.

Structural Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR spectroscopy is indispensable for the detailed structural analysis of fluorinated compounds. The chemical shifts and coupling constants provide definitive information about the fluorine environment in each isomer.

Methodology:

  • Sample Preparation: A sample of the purified isomer is dissolved in a suitable deuterated solvent.

  • Data Acquisition: The sample is placed in a high-field NMR spectrometer, and the ¹⁹F NMR spectrum is acquired.

  • Spectral Analysis:

    • Chemical Shifts: The position of a signal (chemical shift) in the spectrum indicates the electronic environment of the fluorine nucleus. Fluorine atoms in different positions (e.g., on the ring vs. on the trifluoromethyl group, axial vs. equatorial) will have distinct chemical shifts.

    • Coupling Constants: The splitting of signals (J-coupling) provides information about through-bond connectivity to other fluorine nuclei. The magnitude of the coupling constant can help determine the relative stereochemistry of the fluorine atoms.

    • Integration: The area under each signal is proportional to the number of fluorine atoms it represents.

The combination of these NMR parameters allows for the unambiguous assignment of the cis and trans configurations and the precise location of the trifluoromethyl group for each separated isomer.

Conformational Analysis

The substitution of hydrogen with larger, more electronegative fluorine atoms significantly impacts the conformational preferences of the decalin ring system. Fluorine substitution can have a profound impact on molecular conformation.[10]

  • Ring Pucker: The high degree of fluorination leads to a more puckered and rigid chair conformation in the cyclohexane rings compared to their hydrocarbon counterparts.

  • Gauche Interactions: In the cis-isomer, steric strain arises from gauche interactions between the two fused rings.[5] Perfluorination exacerbates these interactions due to the larger van der Waals radius of fluorine compared to hydrogen.

  • Dipole-Dipole Interactions: Strong electrostatic repulsions between adjacent C-F bonds (1,2- and 1,3-diaxial interactions) play a critical role in determining the most stable conformation. These repulsive forces can sometimes lead to distorted or twisted-boat conformations to minimize electrostatic strain, although the chair form is generally favored.

The interplay between steric hindrance and electrostatic repulsion makes the conformational analysis of perfluorinated systems complex, often requiring computational modeling in addition to experimental data for a complete understanding.[9]

G Structure Molecular Structure (Isomer Type) Conformation Conformational Rigidity (e.g., trans is rigid) Structure->Conformation determines Properties Physicochemical Properties (Boiling Point, Density, Viscosity) Structure->Properties directly affects Interactions Intermolecular Forces (van der Waals) Conformation->Interactions influences Application Application Performance (e.g., Gas Solubility) Properties->Application impacts Interactions->Properties governs

Figure 3. Relationship between molecular structure and properties.

References

gas solubility characteristics of Perfluoromethyldecalin

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Gas Solubility Characteristics of Perfluoromethyldecalin

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (PFMD) is a synthetic, chemically inert, and thermally stable fluorocarbon liquid.[1] A perfluorinated derivative of methyldecalin, PFMD has garnered significant interest across various scientific and industrial sectors, most notably in the biomedical field as a potential blood substitute.[1][2] This interest stems from its remarkably high capacity to dissolve respiratory gases, particularly oxygen and carbon dioxide.[1] This technical guide provides a comprehensive overview of the gas solubility characteristics of PFMD, intended for researchers, scientists, and drug development professionals. The document details the underlying principles of gas solubility in perfluorocarbons, presents available quantitative data, outlines experimental methodologies for solubility determination, and discusses the implications of these properties.

Note on Data Availability: Direct quantitative gas solubility data for this compound (PFMD) is scarce in publicly available literature. Therefore, this guide utilizes data for Perfluorodecalin (PFD), a closely related and structurally similar perfluorocarbon, as a reliable proxy to illustrate the expected solubility characteristics of PFMD. This assumption is based on the well-established principle that the gas solubility properties of perfluorocarbons are primarily dictated by their fluorinated structure rather than minor alkyl substitutions.

The Physicochemical Basis of High Gas Solubility in Perfluorocarbons

The exceptional gas-dissolving capacity of perfluorocarbons like PFMD is a direct consequence of their unique molecular structure and weak intermolecular forces.[2] Unlike hydrocarbons, the hydrogen atoms in perfluorocarbons are replaced by fluorine atoms. The high electronegativity of fluorine and the resulting strong carbon-fluorine bonds lead to molecules with very low polarizability. This results in feeble van der Waals forces between the perfluorocarbon molecules, creating larger interstitial spaces or "cavities" within the liquid structure compared to other solvents.

The dissolution of a gas in a liquid can be conceptualized as a two-step process:

  • Cavity Formation: Energy is required to create a void within the solvent large enough to accommodate the gas molecule.

  • Solute-Solvent Interaction: The gas molecule is inserted into this cavity, and energy is released through interactions with the surrounding solvent molecules.

In perfluorocarbons, the energy required for cavity formation is significantly lower due to the weak intermolecular forces. This favorable energetic cost of cavity formation is the primary driver for the high solubility of gases, as the interactions between the nonpolar gas molecules and the nonpolar perfluorocarbon molecules are also weak.

Quantitative Gas Solubility Data

The solubility of gases in liquids is influenced by temperature and pressure. Generally, gas solubility in perfluorocarbons decreases with increasing temperature and increases with a rise in the partial pressure of the gas.[3]

Oxygen (O₂) Solubility

The high solubility of oxygen in perfluorocarbons is the cornerstone of their application as artificial oxygen carriers. The following table summarizes the experimental data for oxygen solubility in Perfluorodecalin, presented as the mole fraction of O₂ at different temperatures under a partial pressure of 101.325 kPa.

Temperature (K)Mole Fraction (x 10³) of O₂
288.154.92
293.154.75
298.154.59
303.154.44
308.154.30
313.154.17

Data sourced from experimental measurements on Perfluorodecalin and presented as a proxy for this compound.

Carbon Dioxide (CO₂) Solubility
Nitrogen (N₂) Solubility

Nitrogen, being the most abundant gas in the atmosphere, also dissolves in perfluorocarbons. Understanding its solubility is important for applications where PFMD might be exposed to air.

Temperature (K)Mole Fraction (x 10³) of N₂
298.153.16

Data represents a typical value for perfluorocarbons at the specified temperature and is intended to be illustrative for this compound.

Experimental Protocol for Gas Solubility Measurement: The Saturation Method

The saturation method is a precise and widely used technique for determining the solubility of gases in liquids. The following protocol provides a detailed methodology for measuring the solubility of a gas (e.g., oxygen) in this compound.

Principle

A known volume of degassed PFMD is brought into contact with the test gas at a constant temperature and pressure. The volume of gas that dissolves in the liquid to reach saturation is measured.

Apparatus

A schematic of a typical saturation apparatus is shown below. The core components include a gas burette, a dissolution cell, a manometer, and a thermostated water bath.

G cluster_0 Gas Supply & Measurement cluster_1 Saturation System cluster_2 Pressure Measurement Gas_Cylinder Gas Cylinder Gas_Burette Gas Burette Gas_Cylinder->Gas_Burette Manometer_1 Manometer Dissolution_Cell Dissolution Cell (containing PFMD) Gas_Burette->Dissolution_Cell Gas Inlet Stirrer Magnetic Stirrer Thermostated_Bath Thermostated Water Bath Manometer_2 Manometer Dissolution_Cell->Manometer_2

Caption: Experimental setup for gas solubility measurement using the saturation method.

Detailed Procedure
  • Degassing the Solvent:

    • A known volume of this compound is placed in the dissolution cell.

    • The PFMD is thoroughly degassed to remove any dissolved air. This can be achieved by repeated freeze-pump-thaw cycles under vacuum or by sonication under reduced pressure.

  • System Equilibration:

    • The dissolution cell containing the degassed PFMD is placed in the thermostated water bath and allowed to reach the desired experimental temperature.

    • The entire apparatus is evacuated to remove any residual air.

  • Gas Introduction:

    • The test gas is introduced into the gas burette from the gas cylinder.

    • The initial volume of the gas in the burette is recorded at a known pressure (measured by Manometer 1) and the experimental temperature.

  • Saturation:

    • The gas is allowed to enter the dissolution cell, coming into contact with the degassed PFMD.

    • The magnetic stirrer is activated to facilitate the dissolution of the gas by increasing the gas-liquid interfacial area.

    • The system is allowed to equilibrate until the pressure inside the dissolution cell (measured by Manometer 2) remains constant, indicating that the PFMD is saturated with the gas.

  • Volume Measurement:

    • The final volume of the gas in the burette is recorded.

    • The volume of gas dissolved in the PFMD is the difference between the initial and final volumes recorded from the gas burette, after correcting for the gas present in the headspace of the dissolution cell.

  • Data Calculation:

    • The solubility can be expressed in various units, such as the Bunsen coefficient, the Ostwald coefficient, or mole fraction.

    • Ostwald Coefficient (L): The ratio of the volume of absorbed gas to the volume of the absorbing liquid at the temperature of the measurement.

    • Bunsen Coefficient (α): The volume of gas (at STP: 273.15 K and 1 atm) dissolved in a unit volume of solvent at the experimental temperature when the partial pressure of the gas is 1 atm.

Signaling Pathways and Logical Relationships

The process of gas dissolution in this compound is a physical phenomenon and does not involve biological signaling pathways. However, the logical workflow of determining and applying gas solubility data can be visualized.

G cluster_0 Experimental Determination cluster_1 Data Analysis & Application A Degas PFMD B Introduce Gas at Known T & P A->B C Saturate PFMD with Gas B->C D Measure Volume of Dissolved Gas C->D E Calculate Solubility Coefficient (e.g., Ostwald, Bunsen) D->E F Develop Thermodynamic Model E->F G Predict Solubility at Different Conditions F->G H Inform Drug Development (e.g., Oxygen Carrier Formulation) G->H

Caption: Logical workflow for determining and applying gas solubility data for PFMD.

Conclusion

This compound's high gas solubility is a defining characteristic that underpins its utility in various advanced applications, particularly in the medical field. This guide has provided an in-depth overview of the principles governing this property, presented the best available quantitative data, and detailed a robust experimental methodology for its measurement. For researchers and professionals in drug development, a thorough understanding of these gas solubility characteristics is paramount for the rational design and optimization of perfluorocarbon-based therapeutic and diagnostic agents. Further research to obtain direct solubility data for a wider range of gases in PFMD will be invaluable for advancing its applications.

References

Spectroscopic Analysis of Perfluoromethyldecalin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic techniques used in the analysis of Perfluoromethyldecalin (PFMD). This compound, a perfluorocarbon, is a chemically and biologically inert derivative of methyldecalin.[1] Its high gas-dissolving capacity has led to its investigation as a potential blood substitute.[1] This document details the principles, experimental protocols, and data interpretation for the primary analytical methods employed to characterize and quantify this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. Commercially available this compound can be a mixture of perfluoro-1-methyldecalin and perfluoro-2-methyldecalin isomers.[1]

PropertyValue
Molecular Formula C₁₁F₂₀
Molecular Weight 512.08 g/mol [2]
Appearance Clear, colorless liquid[1]
Density 1.972 g/mL[1]
Boiling Point 160 °C[1]
Melting Point -70 °C[1]
Solubility in Water 10 ppm[1]

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis. Gas chromatography coupled with mass spectrometry (GC-MS) is the most common approach for its analysis.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

A standard protocol for the GC-MS analysis of this compound is outlined below.

Instrumentation:

  • Gas Chromatograph equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Mass Spectrometer with an Electron Ionization (EI) source.

GC Parameters:

  • Injection Mode: Splitless

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp 1: Increase to 110 °C at 10 °C/min.

    • Ramp 2: Increase to 280 °C at 25 °C/min, hold for 5 minutes.

MS Parameters:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[3][4][5][6]

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Transfer Line Temperature: 280 °C

  • Scan Range: m/z 50-600

Data Presentation: Mass Spectral Data

The electron ionization mass spectrum of this compound is characterized by a series of fluorocarbon fragment ions. The molecular ion peak (M⁺) at m/z 512 is often of very low abundance or absent in the spectra of perfluorocarbons.[7] The most abundant ion is typically CF₃⁺.[7]

m/zPutative Fragment AssignmentRelative Abundance
69[CF₃]⁺High
131[C₃F₅]⁺Moderate
50[CF₂]⁺Low

Note: This is a simplified representation. A detailed analysis would reveal a complex pattern of fluorocarbon fragments.

Workflow for GC-MS Analysis of this compound

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Sample Dilution Dilution in appropriate solvent Sample->Dilution Injection Injection into GC Dilution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection Ionization->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Library_Search Spectral Library Search Data_Acquisition->Library_Search Interpretation Fragmentation Pattern Interpretation Library_Search->Interpretation Final_Report Final_Report Interpretation->Final_Report Final Report

Caption: Workflow for GC-MS analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural characterization of this compound. Due to the presence of fluorine, both ¹⁹F and ¹³C NMR are highly informative.

Experimental Protocol: ¹⁹F and ¹³C NMR

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., acetone-d₆, chloroform-d).[8][9][10]

  • Filter the solution into a 5 mm NMR tube to remove any particulate matter.[11]

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

¹⁹F NMR Parameters:

  • Frequency: Observe at the appropriate frequency for ¹⁹F on the given spectrometer.

  • Reference: Trichlorofluoromethane (CFCl₃) at 0 ppm.

  • Decoupling: Proton decoupling is typically applied.

  • Relaxation Delay: A sufficient relaxation delay (e.g., 5-10 seconds) should be used for quantitative measurements.

¹³C NMR Parameters:

  • Frequency: Observe at the appropriate frequency for ¹³C on the given spectrometer.

  • Decoupling: Proton and/or fluorine decoupling may be employed to simplify the spectrum. ¹³C spectra of fluorinated compounds can be complex due to C-F coupling.[12]

  • Relaxation Delay: A longer relaxation delay may be necessary for quaternary carbons.

Data Presentation: NMR Spectral Data

The ¹⁹F NMR spectrum of this compound will display a series of complex multiplets due to the numerous inequivalent fluorine atoms and their spin-spin coupling. The ¹³C NMR spectrum will show resonances for the different carbon environments, which will be split into multiplets by coupling to adjacent fluorine atoms if fluorine decoupling is not applied.

Expected Chemical Shift Ranges:

  • ¹⁹F NMR: The chemical shifts for fluorines in perfluorinated cyclic systems typically appear in the upfield region of the spectrum relative to CFCl₃.[13][14]

  • ¹³C NMR: Carbons directly bonded to fluorine atoms will be significantly shifted downfield and will exhibit large one-bond C-F coupling constants.

Workflow for NMR Analysis of this compound

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Sample This compound Sample Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Filtration Filtration into NMR Tube Dissolution->Filtration Acquisition 19F and 13C NMR Data Acquisition Filtration->Acquisition Decoupling Apply Decoupling (1H, 19F) Acquisition->Decoupling Processing Fourier Transform & Phasing Decoupling->Processing Integration Integration & Peak Picking Processing->Integration Interpretation Chemical Shift & Coupling Analysis Integration->Interpretation Final_Report Final_Report Interpretation->Final_Report Final Report

Caption: Workflow for NMR analysis of this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. For this compound, the IR spectrum is dominated by strong absorptions corresponding to carbon-fluorine bond vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

ATR-IR is a convenient technique for analyzing liquid samples like this compound with minimal sample preparation.

Instrumentation:

  • Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal).

Procedure:

  • Ensure the ATR crystal is clean by taking a background spectrum of the empty crystal.

  • Place a small drop of this compound onto the ATR crystal.

  • Acquire the IR spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

  • Clean the crystal with a suitable solvent (e.g., isopropanol) after analysis.

Data Presentation: Infrared Spectral Data

The IR spectrum of this compound is characterized by very strong absorption bands in the region of 1100-1300 cm⁻¹, which are characteristic of C-F stretching vibrations in fluorinated compounds.

Wavenumber (cm⁻¹)AssignmentIntensity
~1100 - 1300C-F stretching vibrationsVery Strong

Note: The spectrum may show multiple overlapping bands in this region due to the various C-F bond environments in the molecule.

Workflow for IR Analysis of this compound

IR_Workflow cluster_prep Sample Preparation cluster_analysis IR Analysis cluster_data Data Processing Sample This compound Sample Placement Placement on ATR Crystal Sample->Placement Sample_Scan Sample Scan Placement->Sample_Scan Background_Scan Background Scan Background_Scan->Sample_Scan FT Fourier Transform Sample_Scan->FT Baseline_Correction Baseline Correction FT->Baseline_Correction Peak_Identification Peak Identification & Assignment Baseline_Correction->Peak_Identification Final_Report Final_Report Peak_Identification->Final_Report Final Report

Caption: Workflow for IR analysis of this compound.

Conclusion

The spectroscopic analysis of this compound relies on a combination of mass spectrometry, NMR, and infrared spectroscopy. GC-MS provides essential information on molecular weight and fragmentation patterns, while ¹⁹F and ¹³C NMR are powerful tools for detailed structural elucidation. IR spectroscopy serves as a rapid method to confirm the presence of the characteristic carbon-fluorine bonds. The experimental protocols and data interpretation guidelines presented in this document provide a solid foundation for researchers, scientists, and drug development professionals working with this and other perfluorinated compounds.

References

An In-depth Technical Guide to the Isomers of Perfluoromethyldecalin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of perfluoromethyldecalin, a perfluorocarbon with significant interest in various scientific and biomedical fields, including drug delivery and as a potential blood substitute. This document details the structural and stereoisomerism of this compound, its physicochemical properties, synthesis, separation, and analytical characterization.

Introduction to this compound and its Isomerism

This compound (C₁₁F₂₀) is a fluorocarbon liquid that is a perfluorinated derivative of methyldecalin.[1] Its chemical and biological inertness, coupled with a high capacity for dissolving gases like oxygen, makes it a valuable compound in medical and industrial applications.[1][2]

This compound primarily exists as a mixture of two structural isomers: perfluoro-1-methyldecalin and perfluoro-2-methyldecalin .[1] Each of these structural isomers can also exist as cis and trans stereoisomers, arising from the relative orientation of the fluorine atoms at the ring fusion, similar to its parent compound, perfluorodecalin (B110024). This complex isomeric composition influences the material's physical properties and is a critical consideration for its application and analysis.

Physicochemical Properties of this compound Isomers

The commercially available this compound is often a mixture of its isomers.[1] The physical properties of the mixture and its individual isomers are summarized below. It is important to note that while data for the mixture is more readily available, specific data for each pure isomer is less common.

Table 1: General Physicochemical Properties of this compound (Mixture of Isomers)

PropertyValueReference
Molecular Formula C₁₁F₂₀[2]
Molecular Weight 512.09 g/mol
Appearance Colorless liquid[1]
Density (at 25 °C) 1.95 g/mL
Boiling Point 137-160 °C
Melting Point -40 °C
Refractive Index (n20/D) 1.317
Solubility in Water Insoluble[1]

Synthesis and Separation of Isomers

Synthesis via the Fowler Process

This compound is typically synthesized via the Fowler process . This process involves the gas-phase fluorination of methylnaphthalene using cobalt(III) fluoride (B91410) (CoF₃) as the fluorinating agent. Methylnaphthalene is often preferred over methyldecalin as the starting material because it consumes less fluorine.[1]

The general workflow for the Fowler process is depicted below:

Fowler_Process Start Methylnaphthalene (Starting Material) Reactor Heated Reactor with Cobalt(II) Fluoride (CoF₂) Start->Reactor Fluorination Introduction of Fluorine Gas (F₂) to generate CoF₃ in situ Reactor->Fluorination Reaction Gas-Phase Reaction of Methylnaphthalene with CoF₃ Reactor->Reaction Fluorination->Reaction Crude_Product Crude this compound (Mixture of Isomers) Reaction->Crude_Product Purification Purification (Distillation, Crystallization) Crude_Product->Purification Final_Product Purified this compound Isomers Purification->Final_Product

Caption: Synthesis of this compound via the Fowler Process.

Separation of Isomers

The separation of the various isomers of this compound from the crude reaction mixture is a critical step to obtain products with specific properties. The primary methods employed are fractional distillation and low-temperature crystallization.

Fractional distillation is used to separate liquids with close boiling points.[3] The process involves heating the mixture and allowing the vapor to pass through a fractionating column, which provides a large surface area for repeated vaporization and condensation cycles, leading to a better separation of components based on their volatility.[4][5]

Objective: To separate the structural isomers of this compound based on their boiling point differences.

Apparatus:

  • Round-bottom flask

  • Heating mantle

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flasks

  • Stir bar

Procedure:

  • Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.

  • Place the crude mixture of this compound isomers into the round-bottom flask with a stir bar.

  • Begin heating the flask gently. The vapor will start to rise through the fractionating column.

  • Monitor the temperature at the distillation head. The temperature should plateau as the most volatile isomer distills over.

  • Collect the distillate in a receiving flask.

  • Once the temperature begins to rise again, change the receiving flask to collect the next fraction.

  • Continue the process, collecting different fractions at their respective boiling point ranges.

  • Analyze each fraction using Gas Chromatography-Mass Spectrometry (GC-MS) to determine its isomeric composition.

Low-temperature crystallization is an effective method for purifying and separating isomers, particularly the cis and trans stereoisomers of perfluorocarbons.[6][7][8] The principle relies on the differences in the melting points and solubilities of the isomers at low temperatures.

Objective: To separate the cis and trans isomers of a this compound fraction.

Apparatus:

  • Jacketed crystallization vessel

  • Low-temperature circulator

  • Stirrer

  • Filtration apparatus (e.g., Buchner funnel) suitable for low-temperature operation

Procedure:

  • Dissolve the this compound isomer mixture in a suitable solvent if necessary, although it can often be done from the neat liquid.

  • Place the mixture in the crystallization vessel and begin cooling using the low-temperature circulator.

  • Stir the mixture gently to promote uniform cooling and crystal growth.

  • Once the desired temperature is reached and crystals have formed, stop stirring and allow the crystals to settle.

  • Separate the solid crystalline phase from the liquid mother liquor via low-temperature filtration.

  • The solid phase will be enriched in the isomer with the higher melting point, while the mother liquor will be enriched in the isomer with the lower melting point.

  • Multiple crystallization cycles may be necessary to achieve high purity.[7]

  • Analyze the composition of both the solid and liquid phases by GC-MS or ¹⁹F NMR.

Analytical Characterization of Isomers

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of the different isomers of this compound.

Objective: To separate and identify the isomers of this compound in a sample.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (e.g., quadrupole or ion trap).

GC Conditions (General Example):

  • Column: A non-polar or medium-polarity capillary column is typically used, such as a 5% diphenyl / 95% dimethyl polysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).[9]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[9]

  • Injection: Splitless injection of a 1 µL sample.[9]

  • Injector Temperature: 250 °C.[9]

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp 1: Increase to 110 °C at 10 °C/min.

    • Ramp 2: Increase to 280 °C at 25 °C/min, hold for 5 minutes.[9]

MS Conditions (General Example):

  • Ionization Mode: Electron Impact (EI) at 70 eV.[9]

  • Mass Range: Scan from m/z 50 to 600.

  • Ion Source Temperature: 230 °C.[9]

  • Quadrupole Temperature: 150 °C.[9]

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR is an invaluable tool for the structural elucidation of fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus.[10][11][12][13] It can be used to distinguish between the different isomers of this compound based on the unique chemical shifts and coupling constants of the fluorine atoms in each isomeric environment.

Objective: To characterize the isomeric composition of a this compound sample.

Instrumentation:

  • High-field NMR spectrometer.

Procedure:

  • Prepare the sample by dissolving a small amount of the this compound mixture in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Acquire a one-dimensional ¹⁹F NMR spectrum.

  • If necessary, acquire two-dimensional NMR spectra (e.g., ¹⁹F-¹⁹F COSY) to establish through-bond connectivities and aid in the assignment of complex spectra.[14]

  • The chemical shifts and coupling patterns will be distinct for the perfluoro-1-methyldecalin and perfluoro-2-methyldecalin isomers, as well as for their cis and trans configurations.

Applications in Drug Development

The unique properties of this compound, particularly its high gas-dissolving capacity and biological inertness, make it a promising candidate for various applications in drug development.

Oxygen Delivery and Blood Substitutes

Perfluorocarbons, including this compound, are extensively studied as oxygen carriers in artificial blood substitutes.[2][15] They are typically formulated as emulsions for intravenous administration.[15] These emulsions can transport and deliver oxygen to tissues, which is particularly beneficial in situations of significant blood loss or to enhance oxygenation of ischemic tissues.[15][16] Clinical studies on first-generation perfluorocarbon emulsions, such as Fluosol-DA (a mixture of perfluorodecalin and perfluorotripropylamine), have demonstrated their oxygen-carrying capabilities.[17][18]

Drug Delivery Systems

Perfluorocarbon nanoemulsions can serve as effective drug delivery vehicles.[19][20][21][22][23] The inert core of the nanoemulsion can be loaded with lipophilic drugs, and the surface can be modified for targeted delivery. The small particle size of these nanoemulsions allows for enhanced penetration into tissues.[24]

The workflow for creating a drug-loaded perfluorocarbon nanoemulsion is outlined below:

Drug_Delivery_Workflow PFC This compound (Oil Phase) Mixing High-Shear Mixing (Homogenization) PFC->Mixing Drug Lipophilic Drug Drug->Mixing Surfactant Surfactant/ Emulsifier Surfactant->Mixing Aqueous Aqueous Phase Aqueous->Mixing Nanoemulsion Drug-Loaded Nanoemulsion Mixing->Nanoemulsion Application Therapeutic Application (e.g., IV injection) Nanoemulsion->Application

Caption: Workflow for the preparation of a drug-loaded this compound nanoemulsion.

Conclusion

The isomers of this compound present a complex yet fascinating area of study with significant practical implications. A thorough understanding of their distinct physicochemical properties, coupled with robust methods for their synthesis, separation, and characterization, is essential for their effective utilization in research, particularly in the development of advanced drug delivery systems and oxygen therapeutics. This guide provides a foundational framework for researchers and scientists working with this versatile class of perfluorocarbons.

References

Perfluoromethyldecalin: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluoromethyldecalin is a perfluorinated derivative of methyldecalin, recognized for its high chemical and biological inertness, thermal stability, and capacity to dissolve gases.[1][2] These properties make it a valuable compound in various research and industrial applications, including as a potential blood substitute, a component in gas-carrying emulsions, and in electronic cooling systems.[1][2][3] This guide provides an in-depth overview of the safety and handling precautions for this compound, tailored for laboratory and drug development settings.

Chemical and Physical Properties

This compound is a clear, colorless, and odorless liquid.[4] It is a mixture of isomers, primarily perfluoro-1-methyldecalin (CAS 306-92-3) and perfluoro-2-methyldecalin (CAS 306-95-6).[2] Its key physical and chemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₁F₂₀[5][6]
Molecular Weight 512.09 g/mol [5][6]
Appearance Clear, colorless liquid[4]
Odor Odorless[4]
Boiling Point 137-160 °C[4][7]
Melting Point -40 °C to -70 °C[4][7]
Density 1.95 - 1.972 g/mL at 25 °C[4][8]
Flash Point >110 °C (>230 °F)[7]
Solubility in Water Insoluble[4]
Vapor Pressure ~0.29 kPa at 20°C[4]
Chemical Stability Stable under normal conditions[4]
Reactivity Non-reactive under normal conditions[4]

Toxicological Data

This compound is generally considered to have very low toxicity due to its chemical inertness.[1][9] However, comprehensive toxicological data is limited. The available quantitative data is presented below.

TestSpeciesRouteValueReference
LD₅₀ (Lethal Dose, 50%)MouseIntravenous20,000 mg/kg[8]
LC₅₀ (Lethal Concentration, 50%)RatInhalation> 8647 ppm (for Perfluorodecalin)[10]

Note: The inhalation data is for the related compound perfluorodecalin (B110024) and suggests a very low order of acute inhalation toxicity.[10] No specific oral or dermal LD₅₀ values for this compound were identified in the available literature.

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is generally not classified as a hazardous substance.[4][5] However, some suppliers may include the following hazard statements based on the precautionary principle for chemical handling:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

  • H411: Toxic to aquatic life with long lasting effects.

It is important to consult the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate and up-to-date hazard information.

Handling and Storage Precautions

Engineering Controls
  • Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of vapors.

  • Ensure that eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE)
  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: Under normal handling conditions with adequate ventilation, respiratory protection is not typically required. If there is a risk of inhaling aerosols or high concentrations of vapor, use a NIOSH-approved respirator.

General Hygiene Practices
  • Avoid contact with skin, eyes, and clothing.

  • Do not eat, drink, or smoke in areas where the chemical is handled.

  • Wash hands thoroughly after handling.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[4]

  • Keep away from incompatible materials. Although chemically inert, it's good practice to store it separately from strong oxidizing agents.

Emergency Procedures

First Aid Measures
  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention if you feel unwell.

  • Skin Contact: Remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention if you feel unwell.

Accidental Release Measures
  • Small Spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.[4]

  • Large Spills: Evacuate the area. Wear appropriate personal protective equipment. Contain the spill and prevent it from entering drains or waterways. Absorb the spill and collect it for disposal.

Fire-Fighting Measures
  • This compound is not flammable.[9]

  • Suitable Extinguishing Media: Use extinguishing media appropriate for the surrounding fire (e.g., water spray, dry chemical, carbon dioxide, or foam).[4]

  • Hazardous Combustion Products: In a fire, toxic fumes may be released.[4] Firefighters should wear self-contained breathing apparatus.[4]

Experimental Protocols: Acute Toxicity Testing

The following are generalized experimental protocols for acute toxicity testing based on OECD guidelines. These are provided as a reference for understanding how the toxicological data presented in this guide would be generated.

Acute Oral Toxicity (Based on OECD Guideline 423)

Acute_Oral_Toxicity_Workflow start Start: Dose Range Finding Study step1 Select Animal Model (e.g., female rats) start->step1 step2 Administer Single Oral Dose (starting at 300 mg/kg) step1->step2 step3 Observe for 14 days (mortality, clinical signs) step2->step3 decision1 Mortality observed? step3->decision1 step4a Dose at lower level (e.g., 50 mg/kg) decision1->step4a Yes step4b Dose at higher level (e.g., 2000 mg/kg) decision1->step4b No end Endpoint: Determine GHS Category decision1->end Classification based on outcome step4a->step3 step4b->step3

Caption: Workflow for Acute Oral Toxicity Testing (OECD 423).

Methodology:

  • Animal Selection: Healthy, young adult female rats are typically used.

  • Dosing: A single dose of this compound is administered by gavage. The starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg).

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for up to 14 days.

  • Procedure: The test proceeds in a stepwise manner. If mortality is observed at the starting dose, the next step uses a lower dose. If no mortality is observed, a higher dose is used.

  • Endpoint: The test allows for the classification of the substance into a GHS hazard category based on the observed mortality at different dose levels.

Acute Inhalation Toxicity (Based on OECD Guideline 403)

Acute_Inhalation_Toxicity_Workflow start Start: Concentration Range Finding step1 Select Animal Model (e.g., rats, 5/sex/group) start->step1 step2 Expose to Test Atmosphere (e.g., 4 hours, whole-body or nose-only) step1->step2 step3 Monitor Exposure Conditions (concentration, particle size, temperature, humidity) step2->step3 step4 Observe for 14 days (mortality, clinical signs, body weight) step2->step4 step5 Perform Necropsy step4->step5 end Endpoint: Determine LC₅₀ and GHS Category step5->end

Caption: Workflow for Acute Inhalation Toxicity Testing (OECD 403).

Methodology:

  • Animal Selection: Groups of young adult rats (typically 5 males and 5 females per group) are used.

  • Exposure: Animals are exposed to an aerosol or vapor of this compound for a fixed period (usually 4 hours) in an inhalation chamber.

  • Concentrations: At least three concentrations are tested to obtain a concentration-response curve.

  • Observation: Animals are observed for mortality and signs of toxicity during and after exposure for up to 14 days. Body weight is measured regularly.

  • Pathology: A gross necropsy is performed on all animals.

  • Endpoint: The median lethal concentration (LC₅₀) is calculated, and the substance is classified according to the GHS.

Acute Dermal Toxicity (Based on OECD Guideline 402)

Acute_Dermal_Toxicity_Workflow start Start: Limit Test at 2000 mg/kg step1 Select Animal Model (e.g., rats, 5/sex) start->step1 step2 Prepare Skin Site (clip fur from dorsal area) step1->step2 step3 Apply Test Substance (uniform layer over 10% of body surface) step2->step3 step4 Cover with Porous Gauze and Dressing (for 24 hours) step3->step4 step5 Observe for 14 days (mortality, skin reactions, systemic toxicity) step4->step5 end Endpoint: Determine LD₅₀ and GHS Category step5->end

Caption: Workflow for Acute Dermal Toxicity Testing (OECD 402).

Methodology:

  • Animal Selection: Healthy young adult rats (5 of each sex) are typically used.

  • Application: The test substance is applied uniformly to a shaved area of the back (at least 10% of the body surface area).

  • Exposure: The application site is covered with a porous gauze dressing for 24 hours.

  • Observation: Animals are observed for mortality, skin reactions (erythema, edema), and signs of systemic toxicity for 14 days.

  • Endpoint: If no mortality is observed at a limit dose of 2000 mg/kg, further testing may not be necessary. Otherwise, a full study with multiple dose groups is conducted to determine the dermal LD₅₀.

Biological Effects and Signaling Pathways

This compound is characterized by its biological inertness.[1][2] Its high stability and lack of reactive chemical groups result in minimal interaction with biological systems.[1]

  • Mechanism of Inertness: The strength of the carbon-fluorine bond and the shielding of the carbon backbone by fluorine atoms make perfluorinated compounds like this compound resistant to metabolic processes.

  • Lack of Known Signaling Pathway Interactions: Current scientific literature does not indicate that this compound directly interacts with or modulates specific cellular signaling pathways. Its biological effects, such as gas transport when used as a blood substitute, are primarily based on its physical properties of gas solubility rather than specific biochemical interactions.[1]

Given its inert nature, a diagram illustrating a lack of interaction with a generic signaling pathway is presented below.

Biological_Inertness cluster_cell Cell Membrane receptor Receptor pathway Signaling Cascade (e.g., MAPK, PI3K/Akt) receptor->pathway response Cellular Response pathway->response pfmd This compound no_interaction No Interaction

Caption: Biological inertness of this compound.

Occupational Exposure Limits

There are currently no specific occupational exposure limits (OELs), such as a Permissible Exposure Limit (PEL) from the Occupational Safety and Health Administration (OSHA) or a Threshold Limit Value (TLV) from the American Conference of Governmental Industrial Hygienists (ACGIH), established for this compound. In the absence of specific OELs, it is crucial to handle this compound with care, adhering to the principles of good industrial hygiene and keeping exposure to the lowest reasonably practicable level.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. Do not allow the product to enter drains or waterways.[4] It should be treated as chemical waste and disposed of through a licensed waste disposal company.

Conclusion

This compound is a chemically and biologically inert substance with low acute toxicity. However, as with any chemical, appropriate safety precautions must be taken to minimize exposure. This guide provides a comprehensive overview of the known safety and handling information for this compound to support its safe use in research and development environments. Users should always consult the most recent Safety Data Sheet from their supplier and adhere to all applicable institutional and regulatory guidelines.

References

Methodological & Application

Application Notes and Protocols for Perfluoromethyldecalin in Cell Culture Oxygenation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluoromethyldecalin, a perfluorocarbon (PFC), is a chemically and biologically inert compound with a high capacity for dissolving gases, including oxygen.[1][2] This property makes it a valuable tool in cell culture to alleviate hypoxia, particularly in high-density cultures, 3D culture systems like organoids, and with cells that have high oxygen consumption rates.[3][4][5] By acting as an oxygen reservoir and delivery system, this compound can significantly enhance cell viability, maintain physiological functions, and improve the reliability of experimental outcomes.[1][6] These application notes provide detailed protocols for the preparation and use of this compound for cell culture oxygenation, summarize key quantitative data, and illustrate relevant biological pathways and experimental workflows.

Data Presentation

Quantitative Data Summary

The following table summarizes the key physical and biological parameters of this compound and the closely related Perfluorodecalin, which is often used as a reference. This data is crucial for understanding their oxygen-carrying capacity and for designing effective cell culture experiments.

PropertyThis compoundPerfluorodecalinCell Culture Medium (e.g., DMEM)Reference
Oxygen Solubility (mL O₂/100 mL liquid at 25°C, 1 atm) ~40-50 (estimated)49~0.2-0.4[7]
Chemical Formula C₁₁F₂₀C₁₀F₁₈N/A[2]
Molecular Weight ( g/mol ) 512.09462.08N/A
Density (g/mL at 25°C) 1.931.94~1.0
Boiling Point (°C) 160-162142~100
Vapor Pressure (kPa at 25°C) 0.61.3N/A
Biocompatibility High (inert)High (inert)High[1][2]
Sterilization Method Autoclaving, Filtration, Ethanol (B145695)Autoclaving, Filtration, EthanolFiltration, Autoclaving (if no heat-labile components)[1]

Experimental Protocols

Protocol 1: Preparation and Sterilization of this compound for Cell Culture

This protocol describes the preparation of a sterile this compound stock for addition to cell culture media.

Materials:

  • This compound

  • Sterile, cell culture-grade water or Phosphate-Buffered Saline (PBS)

  • Pluronic F-68 (or other suitable surfactant)

  • Autoclave

  • Sterile syringe filters (0.22 µm)

  • Sterile storage bottles

Procedure:

  • Pre-oxygenation (Optional but Recommended):

    • To maximize the oxygen-carrying capacity, pre-saturate the this compound with oxygen.

    • In a sterile container, bubble filter-sterilized oxygen gas through the liquid this compound for 15-30 minutes in a sterile environment (e.g., a biological safety cabinet).

  • Sterilization:

    • Method A: Autoclaving: this compound is thermally stable and can be sterilized by autoclaving.[2]

      • Dispense the desired volume of this compound into an autoclavable bottle.

      • Loosely cap the bottle to allow for pressure equalization.

      • Autoclave on a liquid cycle at 121°C for 20 minutes.

      • Allow the autoclave to cool completely before removing the bottle and tightening the cap in a sterile hood.

    • Method B: Filtration:

      • Assemble a sterile filtration unit with a 0.22 µm filter.

      • Pass the this compound through the filter into a sterile collection bottle. This method is suitable for smaller volumes.

    • Method C: Ethanol Sterilization: For applications where autoclaving or filtration is not feasible, rinsing with 70% ethanol can be used, followed by evaporation of the ethanol in a sterile hood. However, this method carries a higher risk of incomplete sterilization and residual ethanol.[1]

  • Preparation of Emulsion (for direct addition to media):

    • This compound is immiscible with aqueous culture media. To create a stable dispersion, a surfactant is required.

    • Prepare a sterile stock solution of a biocompatible surfactant such as Pluronic F-68 (e.g., 10% w/v in cell culture-grade water).

    • In a sterile container, combine the sterile this compound with the sterile surfactant solution. A common starting ratio is 10:1 (PFC:surfactant solution).

    • Emulsify the mixture by sonication or high-speed vortexing in a sterile environment until a stable, milky-white emulsion is formed.

    • The stability of the emulsion can be assessed by observing for phase separation over time.

  • Storage:

    • Store the sterile this compound or its emulsion at 4°C, protected from light.

Protocol 2: Oxygenation of 2D Cell Cultures

This protocol details the application of this compound to standard 2D cell cultures to mitigate hypoxia.

Materials:

  • Cultured cells in appropriate vessels (e.g., T-flasks, multi-well plates)

  • Complete cell culture medium

  • Sterile this compound (or a sterile emulsion)

  • Sterile pipettes

Procedure:

  • Cell Seeding:

    • Seed cells at the desired density in your chosen culture vessel and allow them to adhere and stabilize for 24 hours.

  • Addition of this compound:

    • Two-Layer Method: This is the simplest method.

      • Gently add sterile this compound to the culture vessel to form a distinct layer at the bottom. A typical starting concentration is 10-20% of the total culture volume (e.g., 1-2 mL in a T-25 flask containing 10 mL of medium).

      • The high density of this compound will cause it to settle below the aqueous medium.

      • Oxygen will diffuse from the headspace into the this compound layer and then be released into the medium.

    • Emulsion Method:

      • Add the prepared sterile this compound emulsion directly to the cell culture medium to the desired final concentration (e.g., 2-10% v/v).

      • Gently mix the medium to ensure even distribution of the emulsion.

  • Incubation:

    • Incubate the cells under their standard conditions (e.g., 37°C, 5% CO₂).

  • Monitoring and Media Changes:

    • When changing the medium, carefully aspirate the old medium without disturbing the this compound layer at the bottom.

    • Gently add fresh, pre-warmed medium. The this compound layer can be reused for subsequent media changes.

Protocol 3: Oxygenation of 3D Organoid Cultures

This protocol provides a method for incorporating this compound into 3D organoid cultures to improve oxygen supply to the core of the organoids.[5]

Materials:

  • Established organoid cultures in extracellular matrix (ECM) domes

  • Complete organoid culture medium

  • Sterile this compound emulsion

  • Sterile pipettes

Procedure:

  • Organoid Culture Initiation:

    • Establish organoid cultures according to your standard protocol, typically by embedding stem cells or tissue fragments in ECM domes.[8]

  • Application of this compound Emulsion:

    • Prepare a working solution of the this compound emulsion in the complete organoid culture medium. A starting concentration of 5-10% (v/v) is recommended.

    • Carefully remove the existing medium from the organoid culture plate.

    • Gently add the this compound-containing medium to the wells, ensuring the ECM domes are fully submerged.

  • Incubation and Maintenance:

    • Incubate the organoid cultures under their standard conditions.

    • Perform media changes every 2-3 days using the this compound-containing medium.

Protocol 4: Assessment of Cell Viability and Cytotoxicity

This protocol describes how to assess the effects of this compound on cell viability and to determine its cytotoxic potential.

Materials:

  • Cells cultured with and without this compound

  • Trypan Blue solution (0.4%)

  • Hemocytometer

  • MTT or WST-1 reagent

  • Microplate reader

Procedure:

  • Trypan Blue Exclusion Assay:

    • Harvest cells from the culture vessel.

    • Mix a small aliquot of the cell suspension with an equal volume of Trypan Blue solution.

    • Incubate for 1-2 minutes at room temperature.

    • Load the mixture into a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.

    • Calculate the percentage of viable cells.

  • MTT/WST-1 Assay:

    • Seed cells in a 96-well plate and treat with a range of this compound concentrations.

    • At the end of the incubation period, add the MTT or WST-1 reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time to allow for the conversion of the reagent by metabolically active cells.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Cell viability is proportional to the absorbance reading.

Mandatory Visualizations

Signaling Pathway Diagram

HIF1a_Pathway

Experimental Workflow Diagram

experimental_workflow start Start: Cell Culture prep_pfmd Prepare and Sterilize This compound start->prep_pfmd add_pfmd Add this compound to Culture (Two-layer or Emulsion) prep_pfmd->add_pfmd incubate Incubate Cells (Normoxic or Hypoxic Conditions) add_pfmd->incubate viability viability incubate->viability gene_expression gene_expression incubate->gene_expression functional_assay functional_assay incubate->functional_assay end End: Data Analysis viability->end gene_expression->end functional_assay->end

Logical Relationship Diagram

logical_relationship cluster_problem Problem cluster_solution Solution cluster_outcome Outcome Hypoxia Cell Culture Hypoxia PFMD This compound Oxygenation Enhanced Oxygen Delivery PFMD->Oxygenation Provides Improved_Viability Improved Cell Viability and Function Oxygenation->Improved_Viability Reduced_HIF1a Reduced HIF-1α Activation Oxygenation->Reduced_HIF1a Physiological_Relevance More Physiologically Relevant Model Improved_Viability->Physiological_Relevance Reduced_HIF1a->Physiological_Relevance

References

Application Notes and Protocols for Perfluoromethyldecalin as a Blood Substitute in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of perfluoromethyldecalin (PFMD) as a key component of perfluorocarbon (PFC) emulsions in preclinical studies of blood substitutes. The information is intended to guide researchers in designing and executing experiments to evaluate the efficacy and safety of PFMD-based oxygen carriers.

Introduction to this compound-Based Blood Substitutes

Perfluorocarbons are chemically inert compounds with a high capacity for dissolving respiratory gases, making them ideal candidates for artificial oxygen carriers.[1][2] Emulsions of PFCs, such as this compound, are being investigated as temporary blood substitutes to mitigate the risks and logistical challenges associated with allogeneic blood transfusions.[3][4][5] These synthetic oxygen carriers offer the potential for long shelf-life, universal compatibility, and the ability to perfuse tissues where red blood cells may not penetrate.[6] Preclinical studies in various animal models have demonstrated the efficacy of PFC emulsions in maintaining tissue oxygenation during acute anemia and hemorrhagic shock.[4][5][7]

One of the early and extensively studied PFC emulsions is Fluosol-DA, a mixture of perfluorodecalin (B110024) and perfluorotripropylamine.[6][8][9] More recent formulations, such as Oxygent, have also undergone significant preclinical and clinical evaluation.[4][10] These second-generation emulsions have shown improved stability and biocompatibility.[11]

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative data from various preclinical studies investigating perfluorocarbon emulsions, including those containing perfluorodecalin.

Table 1: Efficacy of Perfluorocarbon Emulsions in Animal Models

Animal Model PFC Emulsion Experimental Condition Key Findings Reference
RatFluosol-DA (20%)Acute anemia (Hematocrit < 1%)Altered cerebral electrical activity at Ht = 2%; Death at Ht = 0.5%[12]
RatPerftoranHemorrhagic shock (30% blood volume loss)PaO2 increased by 10-30 mmHg compared to control and saline groups.[7]
DogOxygent (Perflubron emulsion)Acute normovolemic hemodilution (Hematocrit = 10%)Increased cardiac output, mixed venous oxygen partial pressure, and saturation.[4]
PigFluosol-DA (20%)Semi-acute hemodilution (Hematocrit = 21%)Widespread infiltration of PFC micelles in lung and liver tissues.[12]

Table 2: Safety and Physiological Effects of Perfluorocarbon Emulsions

Parameter Animal Model PFC Emulsion Observation Reference
Cardiovascular DogOxygentStable cardiac output.[4]
Blood Gas RatPerftoranNo significant changes in PaCO2, pH, and lactate.[7]
Histopathology PigFluosol-DAInfiltration of PFC micelles in lung and liver.[12]
Adverse Effects Human (Clinical Trial)Fluosol-DANo untoward reactions in 186 cases with standard dosage.[8][9]
Half-life Not SpecifiedFluosolApproximately 13 hours.[13]

Experimental Protocols

Hemorrhagic Shock Model in Rats

This protocol outlines a method for inducing hemorrhagic shock in rats to evaluate the efficacy of a PFMD-based blood substitute.[7]

Materials:

  • Male Wistar rats (250-300g)

  • Anesthesia (e.g., isoflurane)

  • Catheters (for arterial and venous access)

  • Syringes and collection tubes

  • PFMD emulsion (e.g., Perftoran)

  • Resuscitation fluids (e.g., normal saline)

  • Blood gas analyzer

  • Physiological monitoring equipment (ECG, blood pressure)

Procedure:

  • Anesthetize the rat and maintain a stable level of anesthesia throughout the procedure.

  • Surgically place catheters into the femoral artery and vein for blood withdrawal, infusion, and monitoring.

  • Allow the animal to stabilize for 20-30 minutes.

  • Induce hemorrhagic shock by withdrawing 30% of the total blood volume from the arterial catheter over a period of 10-15 minutes.

  • Divide the animals into experimental groups:

    • Control: No resuscitation.

    • Saline: Resuscitate with normal saline (2.5 times the shed blood volume).

    • PFMD Emulsion: Resuscitate with the PFMD emulsion (equal to the shed blood volume).

    • Consider additional groups with oxygen supplementation.[7]

  • Administer the resuscitation fluid intravenously over a period of 20-30 minutes.

  • Monitor physiological parameters including mean arterial pressure, heart rate, and respiratory rate continuously.

  • Collect arterial blood samples at baseline, after hemorrhage, and at various time points post-resuscitation for blood gas analysis (PaO2, PaCO2, pH, lactate) and complete blood count.

  • At the end of the experiment, euthanize the animal and collect tissue samples (lung, liver, kidney, spleen) for histological analysis.

Acute Normovolemic Hemodilution Model in Dogs

This protocol describes a model of acute normovolemic hemodilution (ANH) in dogs to assess the oxygen-carrying capacity of a PFMD-based blood substitute.[4]

Materials:

  • Beagle dogs (10-15 kg)

  • Anesthesia (e.g., pentobarbital)

  • Ventilator

  • Catheters (Swan-Ganz for cardiac output, arterial and venous lines)

  • PFMD emulsion (e.g., Oxygent)

  • Hydroxyethyl (B10761427) starch solution

  • Blood collection bags

  • Physiological monitoring equipment

Procedure:

  • Anesthetize, intubate, and mechanically ventilate the dog.

  • Place catheters for monitoring central venous pressure, pulmonary artery pressure, cardiac output, and for blood sampling and infusion.

  • Induce ANH by withdrawing blood and simultaneously replacing it with a colloid solution (e.g., hydroxyethyl starch) until the hematocrit reaches approximately 10%.

  • Administer the PFMD emulsion (e.g., 0.9 g/kg).

  • Ventilate the animal with 100% oxygen to maximize the oxygen-carrying capacity of the PFC.

  • Monitor hemodynamic parameters (cardiac output, blood pressure, heart rate) and blood gas parameters (mixed venous oxygen tension and saturation) before and after PFC administration.

  • Observe for any adverse reactions.

Visualizations

Hemorrhagic_Shock_Workflow cluster_preparation Animal Preparation cluster_experiment Experimental Procedure cluster_groups Treatment Groups cluster_analysis Data Collection & Analysis Anesthesia Anesthetize Animal Catheterization Catheter Placement (Arterial & Venous) Anesthesia->Catheterization Stabilization Stabilization Period Catheterization->Stabilization Hemorrhage Induce Hemorrhage (30% Blood Volume Loss) Stabilization->Hemorrhage Grouping Divide into Experimental Groups Hemorrhage->Grouping Resuscitation Administer Resuscitation Fluid Grouping->Resuscitation Control Control (No Fluid) Saline Normal Saline PFMD PFMD Emulsion Monitoring Physiological Monitoring (BP, HR) Resuscitation->Monitoring Blood_Sampling Blood Gas & CBC Analysis Resuscitation->Blood_Sampling Histology Post-mortem Histological Analysis Blood_Sampling->Histology

Caption: Experimental workflow for the hemorrhagic shock model.

Oxygen_Transport_Mechanism cluster_lungs Lungs (High FiO2) cluster_circulation Systemic Circulation cluster_tissues Ischemic Tissues Alveoli Alveolar Space (High pO2) O2_Loading O2 diffuses into PFC Alveoli->O2_Loading High O2 Gradient PFC_Lungs PFC Droplets in Pulmonary Capillaries PFC_Circulation Oxygenated PFC Emulsion Circulates in Bloodstream PFC_Lungs->PFC_Circulation Transport O2_Loading->PFC_Lungs Tissue_Capillaries Tissue Capillaries (Low pO2) PFC_Circulation->Tissue_Capillaries Delivery O2_Unloading O2 released from PFC Tissue_Capillaries->O2_Unloading High O2 Gradient Tissue_Cells Tissue Cells O2_Unloading->Tissue_Cells

Caption: Mechanism of PFC-mediated oxygen transport.

References

Application Notes and Protocols: Preparation of Perfluoromethyldecalin Emulsions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluorocarbon (PFC) emulsions, particularly those utilizing Perfluoromethyldecalin (PFMD), are of significant interest in the biomedical field for applications such as oxygen therapeutics (blood substitutes), drug delivery, and as contrast agents for medical imaging.[1][2][3] PFMD is a chemically and biologically inert fluorocarbon liquid with a high capacity for dissolving gases like oxygen and carbon dioxide.[2]

The primary challenge in formulating PFC emulsions is their inherent thermodynamic instability.[4] Achieving a stable, fine emulsion with a narrow particle size distribution, typically below 0.3 µm, is critical for biomedical applications to avoid adverse effects.[1][5] This document provides detailed protocols for the preparation of PFMD emulsions using high-pressure homogenization, a robust and scalable method for producing nanoemulsions with uniform droplet sizes.[6][7] It also outlines key characterization techniques to ensure emulsion quality and stability.

Quantitative Data on Perfluorocarbon Emulsions

The physical characteristics and stability of a this compound emulsion are highly dependent on its composition and the processing parameters used during its preparation. The following table summarizes typical parameters for formulating PFC nanoemulsions, drawn from studies on perfluorodecalin (B110024) and other similar perfluorocarbons.

ParameterTypical Value/RangeDescription & Significance
Formulation Components
Perfluorocarbon (PFC) Phase10-60% (w/v)The dispersed phase. Higher concentrations are used for oxygen delivery applications.[8][9]
Surfactant(s)1-5% (w/w)Stabilizes the oil-in-water interface. Phospholipids (B1166683) (e.g., egg yolk, soy lecithin) and poloxamers (e.g., Pluronic F-68) are common.[1][6]
Aqueous Phaseq.s. to 100%The continuous phase, typically Water for Injection (WFI) or a buffer.[6]
Tonicity Agent (optional)2.5% (w/v) GlycerolAdjusts the osmolarity of the emulsion to be compatible with physiological conditions.[6]
Processing Parameters (High-Pressure Homogenization)
Homogenization Pressure500 - 1500 bar (approx. 7,250 - 21,750 PSI)The primary factor influencing droplet size reduction. Higher pressure leads to smaller droplets.[6][10]
Number of Cycles5 - 10 passesMultiple passes through the homogenizer ensure a more uniform and smaller droplet size distribution.[6][10]
Processing Temperature40 - 60°CTemperature affects fluid viscosity and surfactant solubility. Must be controlled to prevent component degradation.[6][11]
Resulting Emulsion Characteristics
Mean Particle Diameter< 200 nmCritical for in-vivo applications to prevent embolism.[5] Dynamic Light Scattering (DLS) is used for measurement.[6]
Polydispersity Index (PDI)< 0.2Indicates a narrow and uniform size distribution of the emulsion droplets.[12]
Zeta Potential-30 to -60 mVIndicates the surface charge of the droplets, which contributes to electrostatic stabilization. A higher absolute value suggests greater stability.[13]

Experimental Protocols

Protocol 1: Preparation of PFMD Emulsion via High-Pressure Homogenization

This protocol describes a two-step emulsification process: the creation of a coarse pre-emulsion followed by size reduction using a high-pressure homogenizer.[7]

Materials:

  • This compound (PFMD)

  • Surfactant (e.g., Egg Yolk Lecithin, Poloxamer 188)

  • Aqueous Phase (e.g., Water for Injection, Phosphate-Buffered Saline)

  • Glycerol (optional, for tonicity adjustment)

Equipment:

  • High-shear mixer (e.g., rotor-stator homogenizer)

  • High-pressure homogenizer (HPH)

  • Beakers and magnetic stirrer

  • Water bath or other temperature control system

Procedure:

  • Phase Preparation:

    • Oil Phase: In a beaker, dissolve the primary surfactant (e.g., lecithin) in the this compound. Gentle heating to 40-50°C may be necessary to aid dissolution.[6]

    • Aqueous Phase: In a separate beaker, prepare the aqueous phase. If using a co-surfactant (like Poloxamer 188) or a tonicity agent (like glycerol), dissolve them in the water or buffer with gentle stirring.[6]

  • Pre-emulsification:

    • Heat both the oil and aqueous phases to the same temperature, typically between 50-60°C, to ensure consistent viscosity.[6]

    • Slowly add the oil phase to the aqueous phase while agitating the mixture with a high-shear mixer at high speed.[6]

    • Continue homogenization for 5-10 minutes to form a coarse pre-emulsion. The mixture should appear milky and uniform.

  • High-Pressure Homogenization:

    • Immediately transfer the warm pre-emulsion to the feed reservoir of the high-pressure homogenizer. The temperature should be maintained to prevent phase separation.[11]

    • Set the desired operating pressure (e.g., 1000 bar) and begin processing the emulsion.[10]

    • Process the emulsion for a predetermined number of cycles (e.g., 5-10 passes). The mean particle diameter typically decreases with each cycle.[10]

    • Ensure the homogenizer's cooling system is active to dissipate heat generated during the process, as excessive temperatures (>50-60°C) can degrade phospholipids and destabilize the emulsion.[11]

  • Final Steps:

    • After the final cycle, rapidly cool the nanoemulsion to 2-8°C.[11]

    • The final product can be sterilized by filtration through a 0.22 µm filter if the particle size is sufficiently small.

    • Store the final emulsion in a sealed container at 2-8°C.

Protocol 2: Emulsion Characterization and Stability Testing

1. Particle Size and Polydispersity Index (PDI) Analysis:

  • Method: Dynamic Light Scattering (DLS).[6]

  • Procedure:

    • Dilute the emulsion sample with the aqueous phase used in its preparation (e.g., 1:100 dilution) to achieve a slightly turbid solution suitable for DLS analysis.[6]

    • Transfer the diluted sample to a cuvette and place it in the DLS instrument.

    • Measure the hydrodynamic diameter of the droplets and the PDI. For biomedical applications, a mean diameter of <200 nm and a PDI of <0.2 are desirable.[5]

2. Stability Assessment:

  • Method 1: Accelerated Stability Testing (Centrifugation):

    • This is a simple and rapid method to evaluate emulsion stability.[13]

    • Place a sample of the emulsion in a centrifuge tube.

    • Centrifuge at a specified speed (e.g., 3000 rpm) for a set time (e.g., 30 minutes).[13]

    • A stable emulsion will show no visible signs of phase separation (creaming or sedimentation).[13]

  • Method 2: Long-Term Stability Monitoring:

    • Store the emulsion under controlled conditions (e.g., 4°C and 25°C).

    • Periodically (e.g., weekly, then monthly), measure the particle size and PDI using DLS.

    • A significant increase in particle size over time suggests instability due to phenomena like Ostwald ripening or coalescence.[14] An increase of less than 5% in the first two weeks often indicates good long-term stability.[14]

Visualizations

G cluster_prep Phase Preparation cluster_emuls Emulsification Process cluster_char Characterization & QC p1 Weigh PFMD & Surfactant(s) p2 Prepare Aqueous Phase (WFI, Buffer, Tonicity Agent) e1 Heat Phases (50-60°C) p2->e1 e2 Pre-emulsification (High-Shear Mixing) e1->e2 e3 High-Pressure Homogenization (e.g., 1000 bar, 5-10 cycles) e2->e3 e4 Rapid Cooling (2-8°C) e3->e4 c1 Particle Size & PDI (Dynamic Light Scattering) e4->c1 c2 Stability Testing (Centrifugation, Storage Study) c1->c2 c3 Sterile Filtration (0.22 µm) c2->c3 end Final Product c3->end start Start start->p1

Caption: Workflow for PFMD Emulsion Preparation and Characterization.

G cluster_main High-Pressure Homogenization (HPH) Process cluster_hph Homogenizer Interaction Zone pre_emulsion Coarse Pre-Emulsion (from High-Shear Mixer) hph_inlet HPH Feed Reservoir (Heated) pre_emulsion->hph_inlet disruption Droplet Disruption (High Shear, Cavitation, Turbulence) hph_inlet->disruption stabilization Surfactant Adsorption (Stabilizes New Droplets) disruption->stabilization cooling Heat Exchanger (Rapid Cooling) stabilization->cooling recirculation Recirculation Loop (Multiple Passes) cooling->recirculation Cycles 2 to N final_emulsion Stable Nanoemulsion (<200 nm) cooling->final_emulsion After Final Cycle recirculation->hph_inlet

Caption: Key steps within the High-Pressure Homogenization process.

References

Application Notes and Protocols: Perfluoromethyldecalin in ¹⁹F MRI Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of perfluoromethyldecalin (PFMD) and other perfluorocarbons (PFCs) in Fluorine-19 Magnetic Resonance Imaging (¹⁹F MRI). The content covers key applications, quantitative data, and detailed experimental protocols for cellular imaging studies.

Introduction to ¹⁹F MRI with Perfluorocarbons

Fluorine-19 MRI is a powerful molecular imaging modality that offers high specificity for in vivo cell tracking and other applications.[1][2][3][4] Unlike conventional ¹H MRI, ¹⁹F MRI detects signals exclusively from exogenously administered fluorine agents, as endogenous fluorine levels in soft tissues are negligible.[2][3][4] This results in background-free images where the signal intensity is directly proportional to the concentration of the ¹⁹F agent, enabling quantitative analysis.[4][5]

Perfluorocarbons, such as this compound, are ideal candidates for ¹⁹F MRI probes due to their biological inertness, chemical stability, and high fluorine content.[2][3] They are typically formulated as nanoemulsions for administration and cellular uptake.[6][7]

Key Applications

The unique properties of ¹⁹F MRI with PFCs have led to several key applications in biomedical research and drug development:

  • Cell Tracking: Labeled cells can be tracked non-invasively in vivo to monitor their migration, biodistribution, and persistence.[1][3][5][8] This is particularly valuable for cellular therapies, such as stem cell and immune cell therapies.[1][3][6]

  • Inflammation Imaging: PFC nanoemulsions are readily taken up by phagocytic cells like macrophages and monocytes.[5][6][9] This allows for the in vivo visualization and quantification of inflammatory processes.[5][9]

  • Tumor Oxygenation (Oximetry): The ¹⁹F NMR spin-lattice relaxation rate (R₁) of some PFCs is sensitive to the partial pressure of oxygen (pO₂).[2][3] This property can be exploited to generate quantitative maps of tumor oxygenation, which is a critical factor in cancer therapy.[2][4]

  • Multispectral Imaging: By using different PFCs with distinct ¹⁹F NMR spectra, it is possible to track multiple cell populations simultaneously.[10][11]

Quantitative Data

The quantitative nature of ¹⁹F MRI is a significant advantage. The following table summarizes key quantitative parameters from various studies using PFCs.

ParameterTypical ValueMagnetic Field StrengthCell Type / ConditionReference
¹⁹F Atoms per Cell 10¹¹ - 10¹³Not specifiedPhagocytic and non-phagocytic cells[1][3][5]
In Vitro Detection Limit ~2,000 cells/voxel7 TDendritic cells[1][3]
In Vivo Detection Limit 10³ - 10⁴ cells/voxelHigh-field animal scannersNot specified[5][8]
In Vivo Detection Limit 10⁴ - 10⁵ cells/voxelClinical MRI systemsNot specified[5][8]
In Vivo Detection Limit ~7,500 cells/voxel11.7 TCells with 10¹³ ¹⁹F atoms/cell[1]

Experimental Protocols

Protocol 1: Preparation of Perfluorocarbon Nanoemulsion

This protocol describes a general method for preparing a PFC nanoemulsion for cell labeling.

Materials:

  • This compound (or other PFC)

  • Surfactant (e.g., Pluronic F-68)

  • Phosphate-buffered saline (PBS)

  • High-pressure homogenizer or sonicator

Procedure:

  • Prepare a sterile aqueous solution of the surfactant in PBS.

  • Add the perfluorocarbon to the surfactant solution. A typical formulation might be 10-20% (w/v) PFC and 1-2% (w/v) surfactant.

  • Pre-homogenize the mixture using a high-shear mixer.

  • Process the pre-emulsion through a high-pressure homogenizer or a sonicator until a stable nanoemulsion with the desired particle size (typically 100-200 nm) is achieved.

  • Sterilize the final nanoemulsion by filtration through a 0.22 µm filter.

  • Characterize the nanoemulsion for particle size, polydispersity index, and zeta potential using dynamic light scattering (DLS).

Protocol 2: Ex Vivo Cell Labeling with PFC Nanoemulsion

This protocol outlines the steps for labeling cells in culture before in vivo administration.

Materials:

  • Cultured cells (e.g., dendritic cells, stem cells, T-cells)

  • Complete cell culture medium

  • PFC nanoemulsion

  • Trypan blue or other viability stain

  • Phosphate-buffered saline (PBS)

Procedure:

  • Culture the desired cells to a sufficient number for the planned experiment.

  • Add the PFC nanoemulsion to the cell culture medium at a predetermined concentration. The optimal concentration should be determined empirically to maximize labeling efficiency while minimizing cytotoxicity.

  • Incubate the cells with the nanoemulsion for 24-48 hours.

  • After incubation, harvest the cells and wash them thoroughly with PBS (at least 3 times) to remove any free nanoemulsion.

  • Assess cell viability using a trypan blue exclusion assay or other suitable method.

  • Determine the amount of ¹⁹F label per cell (Lc) by ¹⁹F NMR spectroscopy of a known number of labeled cells with a reference compound of known concentration.[3]

Protocol 3: In Vivo ¹⁹F MRI for Cell Tracking

This protocol provides a general workflow for acquiring ¹⁹F MRI data to track labeled cells in vivo.

Materials:

  • Animal model with administered ¹⁹F-labeled cells

  • MRI scanner equipped for ¹⁹F imaging (requires a ¹⁹F-capable coil and spectrometer)

  • Anesthesia equipment

Procedure:

  • Administer the ¹⁹F-labeled cells to the animal model through the desired route (e.g., intravenous, intraperitoneal, direct injection).

  • Anesthetize the animal and position it within the MRI scanner.

  • Acquire anatomical ¹H MR images to provide anatomical context. A standard T1-weighted or T2-weighted sequence can be used.

  • Switch to ¹⁹F imaging mode. Acquire ¹⁹F images using a suitable pulse sequence. A fast spin-echo (FSE) or rapid acquisition with relaxation enhancement (RARE) sequence is often used to maximize the signal-to-noise ratio (SNR).[1]

  • Key imaging parameters to consider:

    • Repetition Time (TR): Should be long enough to allow for sufficient T1 relaxation.

    • Echo Time (TE): Should be as short as possible to minimize T2* decay.

    • Voxel Size: A larger voxel size will improve SNR but reduce spatial resolution.

  • Process the acquired data. The ¹⁹F image, which will appear as "hot spots," should be overlaid on the ¹H anatomical image for localization of the labeled cells.

  • For quantitative analysis, the ¹⁹F signal intensity in a region of interest (ROI) can be measured and correlated with the number of cells, provided the ¹⁹F atoms per cell is known.

Visualizations

Experimental_Workflow Figure 1: Ex Vivo Cell Tracking Workflow cluster_preparation Preparation cluster_labeling Labeling & QC cluster_invivo In Vivo Imaging cluster_analysis Data Analysis PFC_Nanoemulsion PFC Nanoemulsion Preparation Ex_Vivo_Labeling Ex Vivo Cell Labeling PFC_Nanoemulsion->Ex_Vivo_Labeling Cell_Culture Cell Culture Cell_Culture->Ex_Vivo_Labeling QC_Viability QC: Viability & Labeling Efficiency Ex_Vivo_Labeling->QC_Viability Cell_Administration Labeled Cell Administration QC_Viability->Cell_Administration MRI_Acquisition 1H and 19F MRI Acquisition Cell_Administration->MRI_Acquisition Image_Overlay Image Overlay & Localization MRI_Acquisition->Image_Overlay Quantification Signal Quantification Image_Overlay->Quantification

Caption: Workflow for ex vivo cell labeling and in vivo tracking using ¹⁹F MRI.

In_Situ_Labeling_Pathway Figure 2: In Situ Labeling for Inflammation Imaging IV_Injection Intravenous Injection of PFC Nanoemulsion Circulation Circulation in Bloodstream IV_Injection->Circulation Uptake Uptake by Phagocytic Cells (e.g., Macrophages) Circulation->Uptake Migration Migration of Labeled Cells to Inflammation Site Uptake->Migration Accumulation Accumulation at Inflammation Site Migration->Accumulation MRI_Detection 19F MRI Detection of 'Hot Spot' Accumulation->MRI_Detection

Caption: Logical flow of in situ labeling for imaging inflammation.

References

Application Notes and Protocols for Employing Perfluoromethyldecalin as a Tracer in Environmental Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluoromethyldecalin (PFMD) is a chemically and biologically inert perfluorocarbon (PFC) that serves as a highly effective tracer in various environmental science applications.[1] Its unique properties, including thermal stability, low background concentrations in the environment, and high detectability, make it an ideal candidate for tracking the movement of gases and liquids in complex systems. Due to its high boiling point, PFMD is particularly well-suited for tracing water flow.[1] This document provides detailed application notes and experimental protocols for the use of PFMD as an environmental tracer, with a focus on hydrological studies.

Key Properties and Advantages of this compound as a Tracer

This compound possesses several characteristics that make it an excellent choice for environmental tracing studies:

  • Chemical Inertness: PFMD is highly unreactive and does not readily undergo chemical or biological transformation in the environment, ensuring that the tracer itself does not alter the system being studied.[1]

  • Low Background Concentrations: As a synthetic compound, PFMD has extremely low natural abundance, allowing for the detection of tracer releases at very low concentrations with a high signal-to-noise ratio.

  • High Detectability: PFMD can be detected at exceptionally low concentrations, often in the parts-per-quadrillion (ppq) range, using sensitive analytical techniques such as gas chromatography with mass spectrometry (GC-MS) or electron capture detection (GC-ECD).

  • Low Water Solubility: While having low solubility in water (approximately 10 ppm), it is sufficient for use as a hydrological tracer.[1]

  • High Boiling Point: The high boiling point of PFMD makes it suitable for tracing water flow without significant loss due to volatilization.[1]

Applications in Environmental Science

The primary application of this compound as an environmental tracer is in hydrological studies to understand:

  • Groundwater Flow Paths and Velocity: Tracing the movement of PFMD through an aquifer can help delineate groundwater flow paths, determine flow velocities, and identify connections between different water bodies.

  • Surface Water-Groundwater Interactions: PFMD can be used to quantify the exchange of water between rivers, lakes, and the underlying groundwater systems.

  • Contaminant Transport: By mimicking the transport of certain contaminants, PFMD can be used to study the fate and transport of pollutants in subsurface environments.

  • Reservoir Characterization: In the context of geothermal or hydrocarbon reservoirs, PFMD can be used to understand fluid flow and connectivity.

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of this compound and other PFCs as environmental tracers.

Table 1: Analytical Detection Limits for Perfluorinated Compounds

CompoundMatrixAnalytical MethodLimit of Detection (LOD)Reference
This compound (PFMD)BloodHS-GC-MS/MS4.9 µg/mL[2]
Perfluorodecalin (PFD)BloodHS-GC-MS/MS9.6 µg/mL[2]
Perfluorocarboxylic Acids (PFCAs)WaterMSPE-GC-MS0.0010–0.0019 ng/mL[3]
Perfluorinated SurfactantsWaterLC-ESI-MS/MSppt-levels (ng/L)[4][5]

Table 2: Typical Concentrations in Environmental Tracer Studies

Tracer TypeApplicationInjection ConcentrationMeasured ConcentrationReference
Fluorescent DyesGroundwater Tracing100 mg/L-[6]
Bromide & NitrateStream Hyporheic Exchange1 to 3 mg/L above backgroundBreakthrough curves generated[7]
Perfluorocarbons (PFCs)Atmospheric Tracing-Background: 5.8-8.7 fL/L

Experimental Protocols

This section provides detailed methodologies for conducting a hydrological tracer study using this compound.

Protocol 1: Groundwater Tracing Experiment

Objective: To determine the flow path and travel time of groundwater between an injection point and one or more monitoring wells.

Materials:

  • This compound (PFMD) tracer solution

  • Injection pump and tubing

  • Monitoring well bailers or pumps

  • Amber glass sample vials with PTFE-lined caps

  • Field notebook and labels

  • GPS for recording locations

  • Personal Protective Equipment (PPE)

Procedure:

  • Pre-Injection Sampling:

    • Collect background water samples from the injection well and all monitoring wells to be sampled during the study.

    • Analyze these samples for PFMD to establish baseline concentrations.

  • Tracer Injection:

    • Introduce a known volume and concentration of the PFMD tracer solution into the injection well. The injection can be performed as a slug injection (a single, rapid introduction) or a continuous injection over a set period.

    • For a slug injection, mix the PFMD with a known volume of clean water from the injection well to aid in its dispersal into the aquifer.

    • Record the exact time and volume of the injection.

  • Post-Injection Sampling:

    • Begin sampling at the monitoring wells at a predetermined frequency. The frequency should be higher in the initial stages of the experiment to capture the leading edge of the tracer plume and can be decreased over time.

    • Collect water samples using dedicated bailers or pumps for each well to avoid cross-contamination.

    • Fill the amber glass vials completely, leaving minimal headspace, and cap them securely.

    • Label each vial with the well ID, date, time, and sample number.

    • Store the samples in a cool, dark place until analysis.

  • Sample Analysis:

    • Analyze the collected water samples for PFMD concentration using the analytical protocol described below (Protocol 2).

  • Data Analysis:

    • Plot the PFMD concentration versus time for each monitoring well to generate breakthrough curves.

    • From the breakthrough curves, determine the time of first arrival, peak concentration, and mean arrival time of the tracer at each well.

    • Use this data to calculate groundwater velocity and infer flow paths.

Protocol 2: Analysis of this compound in Water Samples by GC-MS

Objective: To quantify the concentration of PFMD in water samples collected from a tracer study.

Materials:

  • Gas chromatograph with a mass selective detector (GC-MS)

  • Headspace autosampler (optional but recommended)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Organic solvent (e.g., hexane, dichloromethane)

  • PFMD analytical standard

  • Volumetric flasks and pipettes

  • Nitrogen gas for evaporation

  • Glassware

Procedure:

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Condition the SPE cartridge according to the manufacturer's instructions.

    • Pass a known volume of the water sample through the conditioned SPE cartridge. The PFMD will be adsorbed onto the sorbent material.

    • Wash the cartridge with deionized water to remove any interfering substances.

    • Elute the PFMD from the cartridge using a small volume of an appropriate organic solvent (e.g., hexane).

    • Concentrate the eluate to a final known volume (e.g., 1 mL) under a gentle stream of nitrogen gas.

  • Instrumental Analysis (GC-MS):

    • Prepare a series of calibration standards of PFMD in the same solvent used for sample extraction.

    • Inject a small volume (e.g., 1 µL) of the prepared sample extract and calibration standards into the GC-MS.

    • Use an appropriate GC column and temperature program to achieve good separation of PFMD from other potential compounds.

    • Operate the mass spectrometer in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for PFMD. Monitor characteristic ions of PFMD.

  • Quantification:

    • Generate a calibration curve by plotting the peak area of the PFMD standard against its concentration.

    • Determine the concentration of PFMD in the sample extracts by comparing their peak areas to the calibration curve.

    • Calculate the original concentration of PFMD in the water sample, taking into account the initial sample volume and the final extract volume.

Visualizations

The following diagrams illustrate the key workflows and logical relationships in a this compound tracer study.

Experimental_Workflow cluster_planning Phase 1: Planning & Preparation cluster_fieldwork Phase 2: Field Implementation cluster_analysis Phase 3: Laboratory Analysis cluster_interpretation Phase 4: Data Interpretation & Reporting A Define Study Objectives B Site Characterization A->B C Select Tracer (PFMD) & Analytical Method B->C D Obtain Permits & Approvals C->D E Pre-Injection Background Sampling F Tracer Injection E->F G Post-Injection Time-Series Sampling F->G H Sample Preparation (e.g., SPE) I GC-MS Analysis H->I J Data Quantification I->J K Generate Breakthrough Curves L Calculate Hydrogeological Parameters K->L M Reporting & Visualization L->M

Caption: General workflow for a hydrological tracer study using PFMD.

Analytical_Workflow cluster_sample Sample Collection cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing S1 Collect Water Sample in Amber Glass Vial P1 Solid-Phase Extraction (SPE) S1->P1 P2 Elution with Organic Solvent P1->P2 P3 Concentration P2->P3 A1 Injection P3->A1 A2 Gas Chromatography (Separation) A1->A2 A3 Mass Spectrometry (Detection) A2->A3 D1 Peak Integration A3->D1 D2 Quantification using Calibration Curve D1->D2

Caption: Workflow for the analysis of PFMD in water samples by GC-MS.

References

Application Notes and Protocols: Perfluoromethyldecalin as a Contrast Agent for Medical Ultrasound

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluorocarbons (PFCs) are a class of synthetic compounds that have garnered significant interest in the medical field due to their unique properties, including high gas-dissolving capacity, chemical inertness, and biocompatibility. In the realm of diagnostic imaging, PFCs are instrumental in the formulation of ultrasound contrast agents (UCAs). These agents, typically in the form of microbubbles or phase-change nanodroplets, enhance the backscatter of ultrasonic waves, leading to improved image resolution and diagnostic capability.

This document provides an overview of the principles of PFC-based ultrasound contrast agents and outlines protocols for the formulation and evaluation of such agents, with a specific focus on the potential application of perfluoromethyldecalin. While commonly used PFCs in UCAs include those with lower boiling points like perfluoropentane and perfluorohexane, the properties of this compound suggest its potential use in stable nano- and micro-emulsions for ultrasound contrast.

This compound is a chemically and biologically inert fluorocarbon liquid.[1] It possesses a high molecular weight, low surface tension, and is a poor solvent for most solids and liquids, while being an excellent solvent for gases.[1] These characteristics are advantageous for the formulation of stable contrast agents.

Principle of Action

PFC-based ultrasound contrast agents work by introducing a substance with a significantly different acoustic impedance into the bloodstream compared to soft tissues. This mismatch in impedance leads to a strong reflection of ultrasound waves, thereby generating contrast in the resulting image.

There are two primary types of PFC-based ultrasound contrast agents:

  • Microbubbles: These are micron-sized bubbles of a high-molecular-weight PFC gas encapsulated by a stabilizing shell, often composed of lipids, proteins, or polymers. The gas core is highly compressible, leading to efficient scattering of ultrasound waves.

  • Phase-Change Contrast Agents (PCCAs): These are liquid PFC nanodroplets that can be vaporized into microbubbles upon exposure to a sufficient acoustic pressure from an ultrasound transducer.[2][3][4][5][6] This process is known as acoustic droplet vaporization (ADV). PCCAs offer the advantage of a smaller initial size, which may allow them to extravasate into tumor tissues, and provide on-demand contrast enhancement.

Given its high boiling point of 160°C, this compound would exist as a liquid at body temperature and would be suitable for formulation as a liquid-core nanodroplet or as a component of a stable emulsion. For use as a PCCA, it would require a high acoustic energy to induce phase transition.

Quantitative Data Summary

The following tables summarize key properties of this compound and other perfluorocarbons commonly used in ultrasound contrast agents, as well as typical characteristics of formulated contrast agents.

Table 1: Physicochemical Properties of Selected Perfluorocarbons

PerfluorocarbonChemical FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
PerfluoropropaneC3F8188.02-36.71.78 (liquid at boiling point)
PerfluorobutaneC4F10238.03-21.52 (liquid at boiling point)
PerfluoropentaneC5F12288.03291.62
PerfluorohexaneC6F14338.04561.68
This compound C11F20 512.09 160 1.97
Perfluorooctyl Bromide (PFOB)C8F17Br498.961421.94

Data for this compound sourced from[1].

Table 2: Typical Characteristics of Perfluorocarbon-Based Ultrasound Contrast Agents

ParameterMicrobubblesPhase-Change Nanodroplets
Core Material High molecular weight PFC gas (e.g., C3F8, SF6)Liquid PFC (e.g., perfluoropentane, perfluorohexane)
Shell Material Lipids (e.g., DSPC, DSPE-PEG), proteins (e.g., albumin), polymersLipids, polymers (e.g., PLGA)
Size Range 1-10 µm100-500 nm
Circulation Time MinutesCan be designed for longer circulation (up to 3.3 times longer than microbubbles)[2][3][4][5]
Acoustic Behavior Resonant scattering at low acoustic pressuresPhase transition to microbubbles at high acoustic pressures
Contrast Enhancement 7.29 to 18.24 dB over baseline, similar to microbubbles[2][3][4][5]

Experimental Protocols

The following are generalized protocols for the formulation and evaluation of this compound-based nanodroplets as a potential ultrasound contrast agent.

Protocol 1: Formulation of this compound Nanodroplets by Emulsification

Objective: To formulate stable this compound nanodroplets with a lipid shell.

Materials:

  • This compound

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000)

  • Propylene (B89431) glycol

  • Glycerol (B35011)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Chloroform (B151607)

  • High-power tip sonicator

  • Rotary evaporator

  • Bath sonicator

Methodology:

  • Lipid Film Preparation:

    • Dissolve DSPC and DSPE-PEG2000 (e.g., in a 9:1 molar ratio) in chloroform in a round-bottom flask.

    • Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration and Emulsification:

    • Prepare an aqueous solution of PBS containing propylene glycol and glycerol (e.g., 16:3:1 v/v/v).

    • Hydrate the lipid film with the aqueous solution by gentle agitation to form a lipid suspension.

    • Add this compound to the lipid suspension (e.g., at a 10% v/v ratio).

    • Coarsely emulsify the mixture by vortexing for 5 minutes.

    • Further reduce the droplet size by sonicating the emulsion using a high-power tip sonicator on ice. Apply pulses (e.g., 5 seconds on, 2 seconds off) for a total of 5-10 minutes.

  • Purification (Optional):

    • Centrifuge the nanoemulsion to remove any larger particles or aggregates.

    • Collect the supernatant containing the nanodroplets.

  • Characterization:

    • Measure the size distribution and zeta potential of the nanodroplets using dynamic light scattering (DLS).

    • Determine the concentration of the nanodroplets using a nanoparticle tracking analysis (NTA) system.

    • Assess the morphology of the nanodroplets using transmission electron microscopy (TEM).

Protocol 2: In Vitro Acoustic Characterization

Objective: To evaluate the acoustic properties of the formulated this compound nanodroplets.

Materials:

  • This compound nanodroplet suspension

  • Degassed water

  • Acoustic phantom (e.g., agar-based)

  • Ultrasound transducer (with a suitable frequency range, e.g., 1-10 MHz)

  • Ultrasound imaging system with contrast-specific imaging modes

  • Hydrophone

Methodology:

  • Phantom Preparation:

    • Prepare a tissue-mimicking phantom with a central channel for the contrast agent suspension.

  • Acoustic Droplet Vaporization (ADV) Threshold Measurement:

    • Dilute the nanodroplet suspension in degassed water and introduce it into the phantom channel.

    • Position the ultrasound transducer to focus on the channel.

    • Apply single ultrasound pulses of increasing acoustic pressure (Mechanical Index, MI).

    • Simultaneously image the region of interest using a low-MI contrast-specific imaging mode to detect the formation of microbubbles.

    • The ADV threshold is the minimum peak negative pressure at which microbubble formation is observed.

  • Contrast Enhancement Quantification:

    • Acquire baseline ultrasound images of the phantom channel filled with degassed water.

    • Introduce the nanodroplet suspension into the channel.

    • Apply an ultrasound pulse at a pressure above the ADV threshold to vaporize the droplets.

    • Immediately acquire a series of contrast-enhanced ultrasound (CEUS) images over time.

    • Measure the signal intensity in a region of interest (ROI) within the channel and compare it to the baseline to quantify the contrast enhancement in decibels (dB).

Protocol 3: In Vivo Ultrasound Imaging

Objective: To assess the in vivo circulation time and contrast enhancement of this compound nanodroplets in a preclinical model.

Materials:

  • This compound nanodroplet suspension

  • Animal model (e.g., mouse or rat)

  • Anesthesia

  • Intravenous catheter

  • High-frequency ultrasound imaging system

Methodology:

  • Animal Preparation:

    • Anesthetize the animal and maintain its body temperature.

    • Place an intravenous catheter for the injection of the contrast agent.

  • Imaging Procedure:

    • Acquire baseline ultrasound images of the target organ (e.g., liver or kidney).

    • Administer a bolus injection of the this compound nanodroplet suspension via the catheter.

    • Immediately begin acquiring a time-series of CEUS images of the target organ.

    • If evaluating as a PCCA, apply a high-MI "flash" pulse to vaporize the nanodroplets in the imaging plane, followed by low-MI imaging to observe the reperfusion of new agents.

  • Data Analysis:

    • Draw ROIs in the target organ and a reference tissue.

    • Generate time-intensity curves (TICs) from the sequence of images.

    • From the TICs, calculate parameters such as peak enhancement, time to peak, and washout rate to characterize the circulation kinetics of the contrast agent.

Visualizations

The following diagrams illustrate key workflows and concepts related to the use of this compound as an ultrasound contrast agent.

G cluster_0 Formulation cluster_1 Evaluation A Lipid Film Preparation (DSPC, DSPE-PEG2000) B Hydration with Aqueous Phase A->B C Addition of This compound B->C D Emulsification (Vortexing & Sonication) C->D E Purification (Centrifugation) D->E F Characterization (DLS, NTA, TEM) E->F G In Vitro Acoustic Characterization F->G Formulated Nanodroplets H In Vivo Ultrasound Imaging G->H I Data Analysis (Contrast Enhancement, Kinetics) H->I

Caption: Workflow for the formulation and evaluation of this compound nanodroplets.

G cluster_0 Phase-Change Contrast Agent (PCCA) Mechanism A Inject Liquid This compound Nanodroplets B Circulation in Vasculature A->B C Application of High-MI Ultrasound Pulse B->C D Acoustic Droplet Vaporization (ADV) C->D E Formation of Echogenic Microbubble D->E F Contrast-Enhanced Ultrasound Image E->F

Caption: The mechanism of action for a phase-change contrast agent.

Conclusion

This compound presents an interesting candidate for the development of novel ultrasound contrast agents, particularly in the form of stable liquid nanodroplets. Its high density and chemical inertness are favorable properties for creating long-circulating and biocompatible agents. While its high boiling point suggests that high acoustic energy would be required for phase-change applications, its potential as a stable liquid-core scatterer warrants further investigation. The protocols outlined in this document provide a framework for researchers to formulate and evaluate this compound-based nanoparticles for contrast-enhanced ultrasound imaging. Further studies are needed to fully characterize its acoustic properties and in vivo performance compared to existing perfluorocarbon-based contrast agents.

References

Application Notes and Protocols for Perfluorocarbon-Based Organ Preservation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The preservation of organs ex vivo is a critical factor in the success of transplantation and various research applications. The primary challenge during preservation is mitigating the detrimental effects of ischemia and hypoxia, which lead to cellular damage and organ dysfunction. Perfluorocarbons (PFCs), such as Perfluorodecalin (PFD), have emerged as a promising tool in organ preservation due to their high capacity for dissolving and transporting oxygen.

This document provides detailed application notes and experimental protocols for the use of Perfluorodecalin in organ preservation, primarily focusing on the Two-Layer Method (TLM) for pancreas preservation. While the user initially inquired about Perfluoromethyldecalin, the available scientific literature extensively documents the use of Perfluorodecalin for this application. Given their similar properties as oxygen carriers, the protocols for Perfluorodecalin can serve as a strong foundation for research involving other PFCs like this compound.

The Two-Layer Method involves submerging the organ in a biphasic solution of an oxygenated perfluorocarbon and a standard organ preservation solution, such as University of Wisconsin (UW) solution.[1][2] This technique allows for continuous oxygen supply to the organ tissue, thereby maintaining cellular energy levels and improving post-preservation viability.[1][3]

Data Presentation

The following tables summarize quantitative data from studies evaluating the efficacy of the Two-Layer Method (TLM) with Perfluorodecalin for pancreas preservation compared to standard static cold storage (SCS) in University of Wisconsin (UW) solution.

Table 1: Pancreas Graft Survival Rates After Warm Ischemia and Preservation

Warm Ischemia TimePreservation MethodPreservation DurationGraft Survival RateReference
60 minSCS in UW24 hours80% (4/5)[4]
60 minTLM (UW/PFD)24 hours100% (5/5)[4]
90 minSCS in UW24 hours0% (0/5)[4]
90 minTLM (UW/PFD)24 hours100% (5/5)[4]
105 minTLM (UW/PFD)24 hours0% (0/5)[4]

Table 2: Adenosine Triphosphate (ATP) Levels in Preserved Pancreatic Tissue

Preservation MethodPreservation DurationATP Level (µmol/g dry weight)Reference
SCS in EC48 hours4.51 ± 0.51[5]
TLM (EC/PFD)48 hours6.71 ± 1.19[5]
SCS in HTK (air-saturated)6 hoursBelow detection[6]
SCS in HTK (O2-saturated)6 hoursSubstantially decreased[6]
TLM (HTK/PFD, O2-saturated)6 hoursHighest[6]

EC: Euro-Collins solution; HTK: Histidine-Tryptophan-Ketoglutarate solution.

Experimental Protocols

Protocol 1: Pancreas Preservation using the Two-Layer Method (TLM) with Perfluorodecalin

This protocol describes the procedure for preserving a pancreas using the TLM with Perfluorodecalin and University of Wisconsin (UW) solution.

Materials:

  • Perfluorodecalin (PFD)

  • University of Wisconsin (UW) solution, cooled to 4°C

  • Sterile organ preservation container

  • Oxygen (O2) gas cylinder with a sterile filter and tubing

  • Surgical instruments for organ procurement

  • Ice

Procedure:

  • Organ Procurement: Procure the pancreas using standard surgical techniques.

  • Preparation of the Preservation Container:

    • Add a layer of Perfluorodecalin to the bottom of a sterile organ preservation container. The volume of PFD should be sufficient to submerge at least the lower third of the pancreas.

  • Oxygenation of Perfluorodecalin:

    • Bubble pure oxygen gas through the PFD layer using a sterile tube connected to an oxygen cylinder with a sterile filter.

    • Continue oxygenation for at least 15-20 minutes to ensure saturation.[7] For a static charged method, the PFD can be fully oxygenated beforehand.[2]

  • Placement of the Organ:

    • Gently place the procured pancreas into the container. Due to its high density, the PFD will form the bottom layer, and the pancreas will rest at the interface between the PFD and the space above.[1]

  • Addition of Preservation Solution:

    • Carefully pour cold (4°C) UW solution over the pancreas until the organ is completely submerged. The UW solution will form the top layer.[1]

  • Cold Storage:

    • Securely close the container and place it on ice in a suitable transport cooler. Maintain the temperature at 4-8°C.

  • Continuous Oxygenation (Optional):

    • For prolonged preservation, continuous, slow bubbling of oxygen through the PFD layer can be maintained.[3]

Protocol 2: Assessment of Pancreatic Tissue Viability - ATP Measurement

This protocol outlines the steps for measuring ATP levels in preserved pancreatic tissue as an indicator of metabolic activity and viability.

Materials:

  • Preserved pancreatic tissue

  • Liquid nitrogen

  • Mortar and pestle (pre-chilled)

  • Perchloric acid (PCA), 0.6 M, ice-cold

  • Potassium hydroxide (B78521) (KOH), 2 M

  • ATP assay kit (e.g., luciferase-based)

  • Spectrophotometer or luminometer

  • Centrifuge

Procedure:

  • Tissue Sampling:

    • At the end of the preservation period, obtain a small biopsy (50-100 mg) from the pancreas.

    • Immediately freeze the tissue sample in liquid nitrogen to halt metabolic activity.

  • Tissue Homogenization:

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

    • Add 1 mL of ice-cold 0.6 M PCA to the powdered tissue and homogenize thoroughly.

  • Acid Extraction:

    • Keep the homogenate on ice for 15 minutes to allow for protein precipitation.

    • Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.

    • Collect the supernatant, which contains the ATP.

  • Neutralization:

    • Neutralize the acidic supernatant by adding 2 M KOH dropwise until the pH reaches 6.5-7.5. Use a pH indicator strip to monitor.

    • The addition of KOH will precipitate potassium perchlorate.

  • Sample Clarification:

    • Centrifuge the neutralized sample at 10,000 x g for 10 minutes at 4°C to pellet the potassium perchlorate.

    • Collect the supernatant for ATP analysis.

  • ATP Quantification:

    • Follow the manufacturer's instructions for the chosen ATP assay kit. This typically involves mixing the sample with a luciferase enzyme and luciferin (B1168401) substrate.

    • Measure the resulting luminescence using a luminometer. The light output is proportional to the ATP concentration.

  • Data Analysis:

    • Calculate the ATP concentration in the tissue sample based on a standard curve.

    • Express the results as µmol of ATP per gram of dry tissue weight.

Protocol 3: Histological Assessment of Pancreatic Tissue Injury

This protocol provides a method for staining preserved pancreatic tissue to assess cellular morphology and identify signs of ischemia-reperfusion injury.

Materials:

Procedure:

  • Tissue Fixation:

    • Following the preservation period, take a representative section of the pancreas (approximately 1 cm x 1 cm x 0.5 cm).

    • Immerse the tissue in 10% NBF for 24 hours at room temperature for fixation.[8]

  • Tissue Processing:

    • Dehydrate the fixed tissue by sequential immersion in a graded series of ethanol (e.g., 70% for 1 hour, 90% for 1 hour, 100% for 2 hours).

    • Clear the tissue by immersing it in xylene (two changes, 1 hour each).

    • Infiltrate the tissue with molten paraffin wax in an oven at 60°C (two changes, 2 hours each).

  • Embedding:

    • Embed the paraffin-infiltrated tissue in a paraffin block.

  • Sectioning:

    • Cut thin sections (4-5 µm) of the paraffin-embedded tissue using a microtome.

    • Float the sections on a warm water bath and mount them on microscope slides.

  • Staining (Hematoxylin and Eosin):

    • Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol to water.

    • Stain with hematoxylin to visualize cell nuclei (blue/purple).

    • Counterstain with eosin to visualize the cytoplasm and extracellular matrix (pink/red).

    • Dehydrate the stained slides, clear in xylene, and coverslip.

  • Microscopic Examination:

    • Examine the stained sections under a light microscope.

    • Assess for histological signs of injury, such as cellular swelling, necrosis, apoptosis, inflammation, and edema.[9]

Visualizations

G cluster_prep Preparation cluster_preservation Preservation procure 1. Procure Pancreas container 2. Prepare Sterile Container with Perfluorodecalin place_organ 4. Place Pancreas at PFD/Air Interface procure->place_organ oxygenate 3. Oxygenate Perfluorodecalin (100% O2, 15-20 min) oxygenate->place_organ add_uw 5. Add Cold (4°C) UW Solution place_organ->add_uw cold_storage 6. Store on Ice (4-8°C) add_uw->cold_storage

Caption: Experimental workflow for the Two-Layer Method (TLM).

G cluster_cellular_effects Cellular Effects cluster_intervention Intervention with Oxygenated PFD Ischemia Ischemia / Hypoxia ATP_depletion ATP Depletion Ischemia->ATP_depletion ROS Reactive Oxygen Species (ROS) Production Ischemia->ROS Ion_imbalance Ion Pump Failure (Na+/K+ Imbalance) ATP_depletion->Ion_imbalance Cell_swelling Cellular Swelling / Edema Ion_imbalance->Cell_swelling Apoptosis Apoptosis / Necrosis Cell_swelling->Apoptosis Inflammation Inflammatory Cascade Activation ROS->Inflammation Inflammation->Apoptosis PFD_O2 Oxygenated Perfluorodecalin (PFD) O2_supply Continuous O2 Supply PFD_O2->O2_supply ATP_production Maintained Aerobic Metabolism & ATP Production O2_supply->ATP_production ATP_production->Ion_imbalance Prevents ATP_production->ROS Reduces

Caption: PFD's role in mitigating ischemic injury pathways.

References

Application Notes and Protocols for Enhanced Aeration in Microbial Fermentation using Perfluoromethyldecalin

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

High-density microbial fermentations are often limited by the efficiency of oxygen transfer from the gas phase to the liquid culture medium. Insufficient dissolved oxygen can lead to reduced cell growth, lower product yields, and the formation of undesirable byproducts. Perfluorochemicals (PFCs), such as perfluoromethyldecalin and its close analog perfluorodecalin (B110024) (PFD), offer a compelling solution to this challenge. These synthetic, inert liquids are characterized by their exceptionally high gas-dissolving capacity, acting as "oxygen vectors" to enhance the volumetric oxygen transfer coefficient (kLa) in bioreactors.[1][2] This document provides detailed application notes and protocols for the use of this compound in microbial fermentation to improve aeration and, consequently, bioprocess outcomes.

This compound is a chemically and biologically inert fluorocarbon liquid with a high capacity for dissolving respiratory gases like oxygen and carbon dioxide.[3] When dispersed as an emulsion in the fermentation broth, it creates a large interfacial area for gas exchange, facilitating the transport of oxygen from gas bubbles to the microbial cells.[1][4] This enhanced oxygen supply can lead to significant improvements in cell density and the production of recombinant proteins and other valuable metabolites.[1]

Mechanism of Enhanced Oxygen Transfer

The primary mechanism by which this compound enhances aeration is by acting as an intermediate carrier for oxygen. The process can be visualized as a multi-step transfer:

  • Gas Bubble to PFC Droplet: Oxygen from the sparged air or pure oxygen readily dissolves into the this compound droplets at the gas-liquid interface.

  • PFC Droplet to Aqueous Medium: The oxygen-rich PFC droplets, dispersed throughout the bioreactor, then release the dissolved oxygen into the aqueous fermentation medium.

  • Aqueous Medium to Microbial Cell: The increased concentration of dissolved oxygen in the aqueous phase is then available for uptake by the microorganisms.

This mechanism effectively bypasses the limitations of direct oxygen dissolution from gas bubbles into the aqueous phase, which is often the rate-limiting step in high-density cultures.

Oxygen_Transfer_Mechanism cluster_gas Gas Phase cluster_pfc PFC Phase cluster_aqueous Aqueous Phase cluster_cell Cellular Phase Gas_Bubble O₂ Bubble PFC_Droplet PFC Droplet Gas_Bubble->PFC_Droplet High O₂ Solubility Aqueous_Medium Aqueous Medium PFC_Droplet->Aqueous_Medium O₂ Release Microbial_Cell Microbial Cell Aqueous_Medium->Microbial_Cell O₂ Uptake

Mechanism of this compound-enhanced oxygen transfer.

Quantitative Data Presentation

The addition of perfluorodecalin (PFD), a close structural and functional analog of this compound, has been shown to significantly improve fermentation outcomes. The following tables summarize the quantitative effects observed in high-density Escherichia coli cultures.[1]

ParameterControl (without PFD)With Oxygen-Enriched PFDPercentage Increase
Final Cell Density (OD600) ~10~1440%
Recombinant Protein Yield LowerHigherCorrespondingly Increased

Table 1: Effect of Perfluorodecalin on E. coli Growth and Protein Production.[1]

ParameterValue
Volumetric Oxygen Transfer Coefficient (kLa) Enhancement Up to 230% increase in the presence of 20% perfluorodecalin in YPD medium.[2]
Oxygen Solubility in Perfluorodecalin ~403 mL O₂ / L PFD (at 1 atm)

Table 2: Oxygen Transfer Enhancement with Perfluorodecalin.[2]

Experimental Protocols

Protocol 1: Preparation of this compound Emulsion

This protocol describes the preparation of a stable this compound emulsion for addition to the fermentation medium.

Materials:

  • This compound

  • Pluronic F-68 (or other suitable non-ionic surfactant)

  • Sterile, deionized water

  • High-pressure homogenizer or sonicator

  • Sterile glassware

Procedure:

  • Prepare a 1% (w/v) solution of Pluronic F-68 in deionized water and sterilize by autoclaving.

  • In a sterile container, combine the desired volume of this compound with the sterile Pluronic F-68 solution. A common starting concentration is 10-20% (v/v) this compound.

  • Emulsify the mixture using a high-pressure homogenizer or a probe sonicator.

    • Homogenizer: Process the mixture for several passes at a pressure of 10,000-15,000 psi.

    • Sonicator: Sonicate the mixture on ice to prevent overheating, using pulses until a stable, milky-white emulsion is formed.

  • The stability of the emulsion can be assessed by observing for phase separation over time. A stable emulsion should remain homogenous for several hours to days.

  • The prepared emulsion can be stored at 4°C.

Protocol 2: Microbial Fermentation with this compound

This protocol outlines the general procedure for conducting a microbial fermentation in a bioreactor supplemented with a this compound emulsion.

Materials and Equipment:

  • Sterilized bioreactor with standard controls (temperature, pH, dissolved oxygen)

  • Sterile fermentation medium

  • Microbial inoculum

  • Prepared this compound emulsion (from Protocol 1)

  • Sterile addition vessel for the emulsion

Procedure:

  • Bioreactor Setup: Prepare and sterilize the bioreactor and the fermentation medium according to standard procedures.

  • Inoculation: Inoculate the bioreactor with the microbial culture.

  • Addition of this compound Emulsion:

    • The timing of the emulsion addition can be optimized. For recombinant protein production, adding the emulsion at the time of induction has been shown to be effective.[1]

    • Aseptically transfer the prepared this compound emulsion to the bioreactor via a sterile addition port. A typical starting concentration is 10-20% (v/v) of the total culture volume.

  • Fermentation Conditions: Maintain the desired fermentation parameters (temperature, pH, agitation, and aeration rate). The dissolved oxygen (DO) probe should be calibrated and monitored. It is expected that the DO levels will be maintained at a higher setpoint with the addition of this compound.

  • Sampling and Analysis: Aseptically collect samples at regular intervals to monitor cell growth (e.g., optical density at 600 nm), product formation (e.g., HPLC, SDS-PAGE), and substrate consumption.

  • Post-Fermentation Processing: After the fermentation is complete, the this compound can be recovered from the broth due to its immiscibility and high density, allowing for its reuse. This can be achieved through centrifugation or decantation.

Fermentation_Workflow cluster_preparation Preparation Phase cluster_fermentation Fermentation Phase cluster_analysis Analysis & Recovery Phase Media_Prep Medium Preparation Bioreactor_Setup Bioreactor Setup & Sterilization Media_Prep->Bioreactor_Setup Inoculation Inoculation Bioreactor_Setup->Inoculation PFC_Emulsion_Prep PFC Emulsion Preparation PFC_Addition PFC Emulsion Addition PFC_Emulsion_Prep->PFC_Addition Inoculum_Prep Inoculum Preparation Inoculum_Prep->Inoculation Inoculation->PFC_Addition Fermentation Fermentation (Monitoring & Control) PFC_Addition->Fermentation Sampling Sampling & Analysis Fermentation->Sampling Harvest Harvesting Fermentation->Harvest PFC_Recovery PFC Recovery Harvest->PFC_Recovery Product_Purification Product Purification Harvest->Product_Purification

Experimental workflow for microbial fermentation with PFCs.

Logical Relationship: Improved Aeration to Enhanced Productivity

The core benefit of using this compound lies in the direct causal relationship between improved oxygen supply and enhanced fermentation performance. This logical flow is critical for understanding the value proposition of this technology in bioprocess development.

Logical_Relationship PFC_Addition Addition of This compound Increased_kLa Increased Volumetric Oxygen Transfer (kLa) PFC_Addition->Increased_kLa Higher_DO Higher Dissolved Oxygen (DO) Levels Increased_kLa->Higher_DO Improved_Metabolism Improved Aerobic Metabolism Higher_DO->Improved_Metabolism Higher_Biomass Higher Cell Density (Biomass) Improved_Metabolism->Higher_Biomass Higher_Product_Yield Higher Product Yield Improved_Metabolism->Higher_Product_Yield

Logical flow from PFC addition to enhanced productivity.

Conclusion

The use of this compound as an oxygen vector in microbial fermentation presents a robust strategy to overcome oxygen limitation, a common bottleneck in high-density cultures. By significantly enhancing the volumetric oxygen transfer coefficient, this technology directly contributes to improved cell growth and increased yields of desired bioproducts. The protocols and data presented herein provide a comprehensive guide for researchers and drug development professionals to implement this valuable tool in their bioprocessing workflows, ultimately leading to more efficient and productive fermentation processes.

References

Application Notes and Protocols for Liquid Ventilation Using Perfluoromethyldecalin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liquid ventilation is a respiratory support technique where the lungs are filled with a breathable, oxygenated perfluorocarbon (PFC) liquid. This method offers potential advantages over conventional gas ventilation in the context of acute respiratory distress syndrome (ARDS), neonatal respiratory distress, and other severe pulmonary conditions. The unique physical properties of PFCs, such as high gas solubility, low surface tension, and high density, facilitate gas exchange, recruit collapsed alveoli, and may reduce ventilator-induced lung injury.[1][2]

Perfluoromethyldecalin (also known as Flutec PP9) is a perfluorocarbon liquid with properties that make it a candidate for use in liquid ventilation techniques.[3] It is a chemically and biologically inert, colorless, and odorless liquid with a high capacity for dissolving respiratory gases like oxygen and carbon dioxide.[1][4][5] This document provides an overview of the application of this compound in liquid ventilation, including its physical properties, experimental protocols for partial and total liquid ventilation, and insights into its potential mechanisms of action.

Disclaimer: Experimental data specifically for this compound in liquid ventilation is limited in publicly available literature. The following protocols and data tables are based on studies using closely related perfluorocarbons, such as perfluorodecalin (B110024) and perflubron (B1679595), and should be adapted and validated for this compound.

Physical and Chemical Properties of this compound

A clear understanding of the physical and chemical properties of this compound is crucial for its application in liquid ventilation. These properties influence its interaction with the pulmonary system and the technical parameters of the ventilation procedure.

PropertyValueReference
Molecular Formula C₁₁F₂₀N/A
Molecular Weight ≈ 512 g/mol [3]
Appearance Clear, colorless liquid[3]
Odor Odorless[3]
Density ≈ 1.972 g/mLF2 Chemicals Ltd
Boiling Point ≈ 160 °CF2 Chemicals Ltd
Melting Point ≈ -70 °C[3]
Surface Tension ≈ 18.5 mN/mF2 Chemicals Ltd
Viscosity (Kinematic) ≈ 3.25 mm²/sF2 Chemicals Ltd
Gas Solubility (O₂) High (General PFC property)[1][4]
Gas Solubility (CO₂) High (General PFC property)[1][4]

Key Experimental Data (from studies with related PFCs)

The following tables summarize quantitative data from animal studies using perfluorocarbons in liquid ventilation for acute lung injury models. This data provides a reference for the expected physiological effects.

Table 1: Gas Exchange Parameters
ParameterConventional Gas Ventilation (Control)Partial Liquid Ventilation (PFC)Total Liquid Ventilation (PFC)Animal ModelReference
PaO₂ (mmHg) 43 ± 18298 ± 76Not specified in this studySheep (oleic acid-induced lung injury)[6]
Oxygenation Index 49 ± 6017 ± 16Not specified in this studyPremature infants with severe RDS[7]
Physiologic Shunt (%) 62 ± 1424 ± 6Not specified in this studySheep (oleic acid-induced lung injury)[6]
Table 2: Lung Mechanics
ParameterConventional Gas Ventilation (Control)Partial Liquid Ventilation (PFC)Total Liquid Ventilation (PFC)Animal ModelReference
Lung Compliance (mL/cmH₂O/kg) 0.58 ± 0.061.65 ± 0.50Not specified in this studySheep (oleic acid-induced lung injury)[6]
Dynamic Compliance Increase (%) N/A61%Not specified in this studyPremature infants with severe RDS[7]
Peak Airway Pressure (Ppeak) HigherLower at doses of 3-15 mL/kgNot applicableRabbits (saline lavage-induced lung injury)[8]
Table 3: Inflammatory Markers in Bronchoalveolar Lavage Fluid (BALF)
MarkerConventional Gas Ventilation (Control)Partial Liquid Ventilation (PFC)Animal ModelReference
Polymorphonuclear Leukocytes (x 10⁸/mL) 19.2 ± 311.4 ± 1.5Rabbits (saline lavage-induced lung injury)[9]
Alveolar Macrophages HigherLowerRabbits (saline lavage-induced lung injury)[9]
TNF-α, MIP-2, CINC-1 No significant differenceTendency for higher concentrationRats (LPS-induced lung injury)[10]

Experimental Protocols

The following are generalized protocols for Partial Liquid Ventilation (PLV) and Total Liquid Ventilation (TLV). These should be adapted based on the specific experimental model and objectives.

Protocol 1: Partial Liquid Ventilation (PLV) in an Animal Model of Acute Lung Injury

Objective: To improve gas exchange and lung mechanics in an animal model of acute lung injury using PLV with this compound.

Materials:

  • This compound (sterile, medical grade)

  • Animal model of acute lung injury (e.g., saline lavage or oleic acid infusion)

  • Mechanical ventilator

  • Endotracheal tube with a side port

  • Syringe pump or infusion set

  • Physiological monitoring equipment (ECG, blood pressure, pulse oximetry, capnography)

  • Blood gas analyzer

Methodology:

  • Animal Preparation:

    • Anesthetize and intubate the animal.

    • Establish vascular access for fluid administration and blood sampling.

    • Induce acute lung injury according to the established model.

    • Initiate conventional mechanical ventilation with baseline settings.

  • PFC Instillation:

    • Warm the this compound to body temperature (approximately 37°C).

    • Slowly instill the this compound into the lungs via the side port of the endotracheal tube. A typical initial dose is equivalent to the functional residual capacity (FRC), approximately 20-30 mL/kg.[1]

    • The instillation rate should be slow, for example, 1 mL/kg/minute, to allow for even distribution.[4]

  • Ventilation Management during PLV:

    • Continue mechanical ventilation with adjusted settings. Pressure-controlled ventilation is often preferred.

    • Monitor tidal volume, airway pressures, and end-tidal CO₂.

    • Maintain a positive end-expiratory pressure (PEEP).

  • Maintenance of PFC Level:

    • This compound will evaporate over time. Replenish with small doses (e.g., 2-8 mL/kg/hr) as needed to maintain the liquid FRC.[5]

  • Monitoring and Data Collection:

    • Continuously monitor vital signs.

    • Perform serial arterial blood gas analysis to assess PaO₂, PaCO₂, and pH.

    • Measure respiratory mechanics (compliance, resistance).

    • At the end of the experiment, collect bronchoalveolar lavage fluid (BALF) for inflammatory marker analysis and lung tissue for histology.

  • Weaning from PLV:

    • Cease PFC replenishment and allow the liquid to evaporate.

    • Adjust ventilator settings as the animal transitions back to conventional gas ventilation.

Protocol 2: Total Liquid Ventilation (TLV) in an Animal Model

Objective: To provide full respiratory support using TLV with this compound.

Materials:

  • This compound (sterile, medical grade)

  • A dedicated liquid ventilator capable of delivering and removing liquid tidal volumes.

  • Extracorporeal oxygenator and heat exchanger for the PFC liquid.

  • Animal model.

  • Physiological monitoring equipment.

Methodology:

  • Animal and Equipment Preparation:

    • Prepare the animal as described for PLV.

    • Prime the liquid ventilator circuit with oxygenated and warmed this compound.

  • Lung Filling:

    • Disconnect the animal from the gas ventilator.

    • Fill the lungs with warmed, oxygenated this compound to a volume equivalent to the FRC (approximately 30 mL/kg).[4]

  • Initiation of TLV:

    • Connect the animal to the liquid ventilator.

    • Initiate tidal breathing with the liquid PFC. Typical settings are a respiratory rate of 4-5 breaths per minute and a tidal volume of 15-20 mL/kg.[4][5]

    • The expired liquid is circulated through the oxygenator to remove CO₂ and add O₂ before being returned to the lungs.

  • Monitoring and Data Collection:

    • Monitor physiological parameters as in PLV.

    • Analyze PFC gas tensions (PO₂, PCO₂) in the inspiratory and expiratory limbs of the circuit.

  • Weaning from TLV:

    • Drain the PFC from the lungs.

    • Transition the animal back to conventional gas ventilation.

Signaling Pathways and Mechanisms of Action

Liquid ventilation with perfluorocarbons is thought to exert its therapeutic effects through several mechanisms. While specific pathways for this compound are not well-documented, studies with other PFCs suggest an anti-inflammatory role.

One proposed mechanism is the modulation of inflammatory signaling pathways. In models of lung injury, mechanical ventilation can exacerbate inflammation. Perfluorocarbons may attenuate this response. For instance, perflubron has been shown to decrease the production of pro-inflammatory cytokines such as TNF-α, IL-1, IL-6, and IL-8.[4] This effect may be mediated, at least in part, through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammatory gene expression.

Inflammatory Signaling Pathway in Acute Lung Injury and Potential Interruption by PFC Lung_Injury Lung Injury (e.g., Sepsis, Trauma) Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, DAMPS) Lung_Injury->Inflammatory_Stimuli releases NF_kB_Activation NF-κB Activation Inflammatory_Stimuli->NF_kB_Activation leads to Pro_inflammatory_Cytokines Pro-inflammatory Cytokine Gene Expression (TNF-α, IL-1β, IL-6) NF_kB_Activation->Pro_inflammatory_Cytokines promotes Inflammation Pulmonary Inflammation (Neutrophil Infiltration, Edema) Pro_inflammatory_Cytokines->Inflammation induces PFC_LV Perfluorocarbon Liquid Ventilation PFC_LV->NF_kB_Activation Inhibits

Caption: Potential anti-inflammatory mechanism of PFC liquid ventilation.

Experimental Workflows

The following diagrams illustrate the general workflows for conducting partial and total liquid ventilation experiments.

Partial Liquid Ventilation (PLV) Experimental Workflow Start Start Animal_Prep Animal Preparation & Anesthesia Start->Animal_Prep Lung_Injury_Induction Induce Lung Injury Animal_Prep->Lung_Injury_Induction Baseline_CMV Baseline Conventional Mechanical Ventilation Lung_Injury_Induction->Baseline_CMV PFC_Instillation Instill this compound (to FRC) Baseline_CMV->PFC_Instillation PLV_Maintenance Maintain PLV (Gas Ventilation + PFC) PFC_Instillation->PLV_Maintenance Data_Collection Data Collection (Blood Gases, Mechanics) PLV_Maintenance->Data_Collection Weaning Wean to Gas Ventilation Data_Collection->Weaning End End Weaning->End

Caption: Workflow for a typical partial liquid ventilation experiment.

Total Liquid Ventilation (TLV) Experimental Workflow Start Start Animal_Prep Animal Preparation & Anesthesia Start->Animal_Prep Lung_Injury_Induction Induce Lung Injury Animal_Prep->Lung_Injury_Induction Lung_Filling Fill Lungs with Oxygenated PFC Lung_Injury_Induction->Lung_Filling TLV_Initiation Initiate TLV with Liquid Ventilator Lung_Filling->TLV_Initiation Data_Collection Data Collection (Blood & PFC Gases) TLV_Initiation->Data_Collection Weaning Drain PFC & Return to Gas Ventilation Data_Collection->Weaning End End Weaning->End

Caption: Workflow for a typical total liquid ventilation experiment.

References

Application Notes and Protocols for Perfluoromethyldecalin as a Dielectric Fluid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluoromethyldecalin, a perfluorinated derivative of methyldecalin, is a chemically and biologically inert fluorocarbon liquid.[1] Its unique combination of properties, including high dielectric strength, thermal stability, chemical inertness, and non-flammability, makes it an excellent candidate for use as a dielectric fluid in a variety of demanding applications.[2] These applications range from direct contact cooling of electronics to high voltage insulation.[2] This document provides detailed application notes, protocols for testing its dielectric properties, and an overview of its key characteristics.

This compound is noted for its high electrical resistivity and dielectric strength, which are crucial for insulating and cooling high-voltage components.[2] Unlike conventional mineral oils, it is non-flammable and offers superior thermal stability, capable of operating at temperatures up to 400°C.[1][2] Furthermore, its low viscosity allows for efficient circulation and heat transfer.[3]

Key Properties and Characteristics

This compound exhibits a range of physical and chemical properties that make it highly suitable as a dielectric fluid. A summary of these properties is presented in the table below.

PropertyValueReference
Chemical Formula C₁₁F₂₀[1]
Molecular Weight 512.09 g/mol [1]
Appearance Clear, colorless liquid[1]
Boiling Point 160 °C[1]
Melting Point -70 °C[1]
Density 1.972 g/mL[1]
Dielectric Strength 20 kV/mm @ 50 Hz[3]
Electrical Resistivity 10¹⁵ Ω cm[2]
Dielectric Constant Low (Specific value not available, characteristic of perfluorocarbons)[3]
Dissipation Factor Very Low (Specific value not available, characteristic of perfluorocarbons)[3]
Thermal Stability Stable to over 400 °C[1]
Flammability Non-flammable[2]

Logical Relationship of Properties for Dielectric Applications

The suitability of this compound as a dielectric fluid stems from the interplay of its fundamental chemical and physical properties. The following diagram illustrates these relationships.

G Logical Relationship of this compound Properties A High Electronegativity of Fluorine B Strong C-F Bonds A->B C Perfluorinated Structure B->C D Chemical Inertness C->D E Thermal Stability C->E F Non-Flammability C->F G Low Polarity C->G L Low Intermolecular Forces C->L K Suitability as a Dielectric Fluid D->K E->K F->K H High Dielectric Strength G->H I High Electrical Resistivity G->I J Low Dielectric Constant & Dissipation Factor G->J H->K I->K J->K M Low Viscosity L->M N Efficient Cooling M->N N->K G Experimental Workflow for Dielectric Breakdown Voltage Test (ASTM D877) A Start: Obtain this compound Sample B Clean and Prepare Test Cell A->B C Adjust Electrode Gap (e.g., 2.5 mm) B->C D Fill Test Cell with Sample C->D E Allow Air Bubbles to Dissipate (min. 3 mins) D->E F Apply AC Voltage at a Uniform Rate E->F G Dielectric Breakdown Occurs? F->G G->F No H Record Breakdown Voltage G->H Yes I Perform 5 Breakdowns? H->I J Wait 1 Minute and Stir Sample I->J No K Calculate Average Breakdown Voltage I->K Yes J->F L End: Report Results K->L

References

Troubleshooting & Optimization

Technical Support Center: Perfluoromethyldecalin Emulsion Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with Perfluoromethyldecalin (PFMD) emulsions. Here you will find troubleshooting guidance for common stability issues, answers to frequently asked questions, detailed experimental protocols, and quantitative data to support your formulation development.

Troubleshooting Guide

This guide provides solutions to specific issues you may encounter during the preparation, storage, and analysis of this compound emulsions.

Problem Possible Causes Solutions
Phase Separation (Creaming or Coalescence) Shortly After Preparation 1. Improper Homogenization: Droplet size is too large or the size distribution is too wide.[1] 2. Suboptimal Surfactant: Incorrect type or concentration of the emulsifier.[1] 3. Inappropriate Formulation: The oil-to-water ratio may be unsuitable for the desired emulsion type.1. Optimize Homogenization: Increase the homogenization pressure or the number of passes to reduce droplet size. For example, pressures between 10,000 to 20,000 psi for 5-10 cycles are a good starting point for high-pressure homogenization.[1] 2. Screen Surfactants: Select a surfactant or a blend of surfactants with an appropriate Hydrophilic-Lipophilic Balance (HLB). For oil-in-water emulsions, consider non-ionic surfactants like Polysorbate 80 (Tween 80) or specialized fluorinated surfactants, which have shown to significantly improve stability.[2][3] 3. Adjust Surfactant Concentration: Ensure the surfactant concentration is sufficient to coat the droplet surface and prevent coalescence. 4. Review Phase Ratio: Ensure the phase volume ratio is appropriate for the intended emulsion type (e.g., oil-in-water).
Increase in Particle Size Over Time (Ostwald Ripening) 1. High Water Solubility of PFMD: Although low, the solubility of PFMD in the aqueous phase can lead to the growth of larger droplets at the expense of smaller ones.[1] 2. High Polydispersity: A wide initial particle size distribution can accelerate Ostwald ripening.[1]1. Introduce a Second, Less Soluble Perfluorocarbon: Adding a small percentage of a higher molecular weight, more lipophilic perfluorocarbon can significantly reduce Ostwald ripening.[1] 2. Refine Emulsification Process: Aim for a narrow particle size distribution (low polydispersity index) by optimizing homogenization conditions.
Droplet Aggregation and Flocculation 1. Insufficient Zeta Potential: Low surface charge on the droplets can lead to aggregation due to attractive van der Waals forces. 2. Inadequate Steric Hindrance: The surfactant layer may not be providing enough of a physical barrier to prevent droplets from approaching each other.1. Adjust pH: The pH of the aqueous phase can influence the surface charge of the droplets. 2. Incorporate Charged Surfactants: The addition of an ionic surfactant can increase the zeta potential and electrostatic repulsion between droplets. 3. Use Polymeric Surfactants: Surfactants with long polymer chains (e.g., PEGylated surfactants) can provide a steric barrier that prevents aggregation.
Changes in Emulsion pH During Storage 1. Degradation of Excipients: One or more components of the formulation may be degrading over time.[1] 2. Interaction with Container: The formulation may be interacting with the storage container.[1]1. Evaluate Excipient Stability: Ensure all components of your formulation are stable under the storage conditions. 2. Conduct Container Compatibility Studies: Verify that the chosen storage container and closure are inert and do not interact with the emulsion.[1]

Frequently Asked Questions (FAQs)

What are the key factors influencing the stability of a this compound emulsion?

The primary factors are:

  • Droplet Size and Distribution: Smaller, more uniform droplets lead to greater stability.

  • Surfactant Type and Concentration: The choice of surfactant is critical for reducing interfacial tension and providing a stable interface between the oil and water phases. Fluorinated surfactants can be particularly effective.[2][3]

  • Viscosity of the Continuous Phase: A more viscous external phase can slow down droplet movement and reduce the rate of creaming and coalescence.

  • Storage Conditions: Temperature and exposure to light can impact long-term stability.[1]

How can I characterize the stability of my PFMD emulsion?

Key stability-indicating parameters to monitor include:

  • Visual Appearance: Check for any signs of phase separation, creaming, or sedimentation.[1]

  • Particle Size and Polydispersity Index (PDI): Measured using Dynamic Light Scattering (DLS). A stable emulsion will show minimal changes in particle size and PDI over time.[1]

  • Zeta Potential: This measures the surface charge of the droplets and is an indicator of the electrostatic stability of the emulsion. Higher absolute zeta potential values generally correlate with better stability.

  • pH: Monitor for any significant changes in the pH of the formulation.[1]

What is a good starting point for surfactant selection for a PFMD emulsion?

For oil-in-water emulsions, non-ionic surfactants like Polysorbate 80 (Tween 80) are a common starting point. However, studies on similar perfluorocarbons like perfluorodecalin (B110024) have shown that novel fluorinated surfactants can offer superior performance, resulting in smaller droplet sizes and enhanced stability.[2][3] The optimal choice will depend on the specific requirements of your application.

What are the typical storage conditions for a PFMD emulsion?

Generally, PFMD emulsions should be stored in a well-sealed container, protected from light, and at a controlled temperature, often refrigerated (2-8°C) to minimize degradation and physical instability.[1] Avoid freeze-thaw cycles unless your formulation has been specifically designed to withstand them.

Data Presentation

The following tables summarize quantitative data on the effect of formulation and processing parameters on the stability of perfluorocarbon emulsions.

Table 1: Effect of Surfactant Type on Perfluorodecalin Nanoemulsion Properties

Surfactant (at 4.3 mM)Average Droplet Size (Zavg, nm)Stability (relative to Tween 80)Interfacial Tension (mN/m)
Tween 80255.4 ± 3.91x41.5 ± 0.5
Fluorinated Surfactant (FC8)172.8 ± 0.726x20.7 ± 1.8

Data adapted from a study on perfluorodecalin nanoemulsions, which is a close analog to this compound.[2][3]

Table 2: Effect of Homogenization Pressure on Emulsion Droplet Size (General Example)

Homogenization Pressure (bar)Number of PassesAverage Droplet Size (nm)Polydispersity Index (PDI)
5003> 200> 0.3
1000380 - 130< 0.25
15003< 100< 0.2

This table provides a general illustration of the effect of homogenization pressure. Optimal conditions should be determined experimentally for each specific formulation.

Experimental Protocols

Protocol 1: Preparation of a this compound Nanoemulsion via High-Pressure Homogenization

1. Materials:

  • This compound (PFMD)
  • Surfactant (e.g., Polysorbate 80 or a suitable fluorinated surfactant)
  • Co-surfactant (optional, e.g., Propylene Glycol)
  • Water for Injection (WFI) or deionized water

2. Equipment:

  • High-shear mixer
  • High-pressure homogenizer
  • Analytical balance
  • Glass beakers

3. Procedure:

  • Prepare the Oil Phase: Accurately weigh the required amount of PFMD into a clean beaker.
  • Prepare the Aqueous Phase: In a separate beaker, dissolve the surfactant and co-surfactant (if used) in the required volume of WFI.
  • Form a Coarse Emulsion: While stirring the aqueous phase with a high-shear mixer at a moderate speed, slowly add the oil phase. Continue mixing for 15-30 minutes to form a coarse pre-emulsion.[1]
  • High-Pressure Homogenization: Pass the coarse emulsion through a high-pressure homogenizer.[1]
  • Starting Parameters: A pressure of 10,000 to 20,000 psi and 5 to 10 passes is a typical starting point.[1]
  • Optimization: The optimal pressure and number of passes should be determined experimentally to achieve the desired droplet size and polydispersity.
  • Cooling: Allow the resulting nanoemulsion to cool to room temperature.
  • Sterilization (if required): For sterile applications, filter the nanoemulsion through a 0.22 µm syringe filter.

Protocol 2: Characterization of Droplet Size and Polydispersity Index (PDI) using Dynamic Light Scattering (DLS)

1. Equipment and Materials:

  • Dynamic Light Scattering (DLS) instrument
  • Disposable or quartz cuvettes
  • WFI or deionized water for dilution
  • Micropipettes

2. Procedure:

  • Sample Preparation: Dilute a small aliquot of the PFMD nanoemulsion with WFI to an appropriate concentration. The final solution should be slightly hazy. Overly concentrated samples can lead to inaccurate measurements due to multiple scattering.
  • Instrument Setup: Turn on the DLS instrument and allow it to warm up according to the manufacturer's instructions. Set the measurement parameters, including the scattering angle (e.g., 90° or 173°) and temperature (e.g., 25°C).[1]
  • Measurement:
  • Transfer the diluted sample to a clean, dust-free cuvette.
  • Place the cuvette in the instrument's sample holder.
  • Equilibrate the sample to the set temperature.
  • Perform the measurement.
  • Data Analysis: The instrument's software will analyze the fluctuations in scattered light intensity to calculate the average particle size (Z-average) and the Polydispersity Index (PDI).
  • Replicates: Perform at least three independent measurements and report the average values with the standard deviation.[1]

Protocol 3: Accelerated Stability Testing

1. Purpose: To quickly assess the long-term stability of a PFMD emulsion.

2. Methodology:

  • Centrifugation:
  • Place a sample of the emulsion in a centrifuge tube.
  • Centrifuge at 3000-5000 rpm for 15-30 minutes.
  • Visually inspect the sample for any signs of phase separation. A stable emulsion should show no separation.
  • Thermal Stress (Freeze-Thaw Cycles):
  • Place a sample of the emulsion at -10°C for 24 hours.
  • Allow the sample to thaw at room temperature for 24 hours.
  • Repeat this cycle 3-5 times.
  • After the final cycle, visually inspect the sample and measure the particle size and PDI to assess any changes.
  • Elevated Temperature Storage:
  • Store samples of the emulsion at an elevated temperature (e.g., 40°C or 54°C) for a defined period (e.g., 14 days).
  • At specified time points (e.g., day 0, 7, and 14), withdraw samples and analyze for visual appearance, particle size, PDI, and pH.

Visualizations

Emulsion_Preparation_Workflow cluster_prep Phase Preparation oil_phase Prepare Oil Phase (PFMD) coarse_emulsion Form Coarse Emulsion (High-Shear Mixing) oil_phase->coarse_emulsion Add aq_phase Prepare Aqueous Phase (Water + Surfactant) aq_phase->coarse_emulsion Add to homogenization High-Pressure Homogenization coarse_emulsion->homogenization final_product Final PFMD Nanoemulsion homogenization->final_product

Caption: Workflow for preparing a this compound nanoemulsion.

Troubleshooting_Logic cluster_phase_sep Troubleshooting Phase Separation cluster_size_increase Troubleshooting Particle Growth start Emulsion Instability Observed q1 What is the nature of the instability? start->q1 phase_sep Phase Separation / Creaming q1->phase_sep Visible Layers size_increase Particle Size Increase q1->size_increase DLS shows growth check_hom Optimize Homogenization (Pressure, Passes) phase_sep->check_hom check_surf Review Surfactant (Type, Concentration) phase_sep->check_surf check_pdi Refine Homogenization for lower PDI size_increase->check_pdi add_stabilizer Add Ostwald Ripening Inhibitor size_increase->add_stabilizer solution Stable Emulsion check_hom->solution check_surf->solution check_pdi->solution add_stabilizer->solution

Caption: Decision tree for troubleshooting common emulsion instabilities.

References

Technical Support Center: Optimizing Perfluoromethyldecalin (PFMD) Concentration for Mammalian Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Perfluoromethyldecalin (PFMD) in mammalian cell culture. This resource is intended for researchers, scientists, and drug development professionals seeking to enhance cell culture performance by improving oxygen availability. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to effectively determine and optimize the concentration of PFMD for your specific experimental needs.

Frequently Asked Questions (FAQs)

Q1: What is this compound (PFMD) and how does it benefit mammalian cell culture?

A1: this compound is a chemically and biologically inert perfluorocarbon (PFC) liquid with a high capacity for dissolving gases, including oxygen and carbon dioxide.[1] In mammalian cell culture, PFMD is used as an oxygen carrier to enhance the availability of dissolved oxygen to the cells.[1] This is particularly beneficial in high-density cultures or for cell lines with high oxygen demand, where oxygen limitation can be a significant bottleneck, affecting cell growth, viability, and productivity.[2] By improving oxygen supply, PFMD can lead to enhanced cell growth and function.[1]

Q2: What is a typical starting concentration range for PFMD in mammalian cell culture?

A2: The optimal concentration of PFMD can vary significantly depending on the cell line, culture system (e.g., T-flasks, shake flasks, bioreactors), and specific process parameters. A common starting point for optimization is to test a range of PFMD concentrations, typically between 5% and 20% (v/v) of the total culture volume. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and culture conditions.

Q3: How do I prepare a stable PFMD emulsion for my cell culture?

A3: PFMD is immiscible with aqueous culture media, so it must be added as a stable emulsion. To prepare the emulsion, PFMD can be sonicated or homogenized with the cell culture medium. The use of a biocompatible surfactant, such as Pluronic F-68, at a low concentration (e.g., 0.01-0.1% w/v) can help to create and stabilize the emulsion.[3] It is recommended to prepare the emulsion fresh before each use and visually inspect it for phase separation.

Q4: Can PFMD be autoclaved for sterilization?

A4: Yes, this compound is thermally stable and can be sterilized by autoclaving. However, it is important to ensure that the container is not completely sealed to avoid pressure buildup during the heating and cooling cycles.

Q5: Will PFMD interfere with downstream processing of my protein product?

A5: Due to its high density and immiscibility with aqueous solutions, PFMD can typically be separated from the cell culture supernatant by centrifugation. However, it is essential to validate the removal of any residual PFMD during your downstream purification process to ensure it does not impact the purity and stability of your final product. The potential for leachable compounds from the PFMD or emulsifying agents should also be considered and evaluated.

Troubleshooting Guides

This section provides solutions to common problems encountered when using PFMD in mammalian cell culture.

Problem Possible Cause(s) Recommended Solution(s)
Poor cell growth or viability after PFMD addition. - PFMD concentration is too high, causing cytotoxicity. - Unstable emulsion leading to direct contact of cells with neat PFMD. - Contamination of PFMD or other reagents. - Perform a dose-response experiment to determine the optimal, non-toxic concentration.- Optimize the emulsification procedure. Ensure a stable, milky-white emulsion is formed. Consider using a biocompatible surfactant like Pluronic F-68.[3][4]- Ensure all components are sterile. Test a new batch of PFMD.
Visible separation of PFMD layer in the culture vessel. - Inadequate emulsification. - Instability of the emulsion over time. - Increase the energy input during emulsification (e.g., longer sonication time, higher homogenization speed).- Optimize the concentration of the stabilizing surfactant.- Prepare the PFMD-media emulsion immediately before use.
Foaming in the bioreactor. - Interaction of the sparging gas with the PFMD emulsion. - High agitation rates. - Reduce the sparging rate if possible, while maintaining adequate dissolved oxygen levels.- Add an anti-foaming agent compatible with your cell line and downstream process.- Optimize the agitation speed to ensure adequate mixing without excessive foam generation.
Inaccurate dissolved oxygen (DO) probe readings. - PFMD droplets may coat the sensor membrane, interfering with oxygen diffusion to the probe. - Regularly clean and calibrate the DO probe according to the manufacturer's instructions.- If the issue persists, consider using alternative monitoring methods, such as off-gas analysis, to estimate oxygen uptake rates.
Presence of PFMD in the harvested cell culture fluid. - Insufficient separation of the PFMD phase after centrifugation. - Increase the centrifugation speed and/or time to improve the separation of the dense PFMD layer.- Carefully aspirate the aqueous supernatant without disturbing the PFMD pellet.- Consider a secondary clarification step, such as sterile filtration, to remove any remaining PFMD droplets.

Experimental Protocols

Protocol for Determining the Optimal PFMD Concentration

This protocol outlines a method for determining the optimal concentration of PFMD for a given mammalian cell line in a shake flask culture.

Materials:

  • Mammalian cell line of interest (e.g., CHO, HEK293, Hybridoma)

  • Complete cell culture medium

  • This compound (PFMD), sterile

  • Pluronic F-68 (10% w/v stock solution, sterile)

  • Sterile shake flasks

  • Humidified incubator with CO2 control

  • Cell counting device (e.g., hemocytometer, automated cell counter)

  • Reagents for cell viability assay (e.g., Trypan Blue, MTT, or similar)

Procedure:

  • Cell Seeding:

    • Prepare a suspension of cells in the exponential growth phase with a viability of >95%.

    • Seed the cells into shake flasks at a density of 0.5 x 10^6 viable cells/mL in your complete culture medium.

  • Preparation of PFMD Emulsions:

    • Prepare a series of PFMD concentrations to be tested (e.g., 0%, 5%, 10%, 15%, 20% v/v).

    • For each concentration, in a sterile container, combine the required volume of PFMD with the appropriate volume of complete cell culture medium.

    • Add Pluronic F-68 to a final concentration of 0.1% (w/v) to aid in emulsification.

    • Emulsify the mixture using a sterile sonicator or homogenizer until a stable, milky-white emulsion is formed. Visually inspect for any phase separation.

  • Treatment:

    • Add the freshly prepared PFMD emulsions to the corresponding shake flasks containing the cell suspension. The 0% PFMD flask will serve as the negative control.

  • Incubation:

    • Incubate the shake flasks at 37°C in a humidified incubator with 5% CO2 and appropriate agitation (e.g., 120 rpm).

  • Data Collection:

    • At regular intervals (e.g., every 24 hours for 5-7 days), aseptically remove a sample from each flask.

    • Determine the viable cell density (VCD) and cell viability using your chosen method.

    • If applicable, collect supernatant for product titer analysis at the end of the culture.

  • Data Analysis:

    • Plot the viable cell density and percent viability over time for each PFMD concentration.

    • Determine the integral of viable cell density (IVCD) for each condition.

    • Analyze the product titer at the end of the culture for each concentration.

    • The optimal PFMD concentration will be the one that results in the highest VCD, IVCD, and/or product titer without a significant negative impact on cell viability.

Quantitative Data Summary

The following table provides a template for summarizing the quantitative data from the PFMD optimization experiment.

PFMD Concentration (% v/v)Peak Viable Cell Density (x 10^6 cells/mL)Viability at Peak Density (%)Integral of Viable Cell Density (IVCD) (x 10^6 cell-days/mL)Final Product Titer (mg/L)
0 (Control)
5
10
15
20

Visualizations

Experimental Workflow for PFMD Optimization

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Cell Seeding C Add Emulsions to Cultures A->C B Prepare PFMD Emulsions (0%, 5%, 10%, 15%, 20%) B->C D Incubate (37°C, 5% CO2) C->D E Daily Sampling: - Viable Cell Density - Viability D->E Daily F End-point Analysis: - Product Titer D->F End of Culture E->D G Data Analysis & Optimal Concentration Determination E->G F->G G cluster_0 Normoxia (with PFMD) cluster_1 Downstream Effects PFMD PFMD-mediated O2 delivery O2 Sufficient O2 PFMD->O2 PHD Prolyl Hydroxylases (PHDs) Active O2->PHD HIF1a HIF-1α PHD->HIF1a Hydroxylation HIF1a->PHD VHL VHL HIF1a->VHL Binding Proteasome Proteasome Degradation HIF1a->Proteasome Ub Ubiquitin VHL->Ub Ub->HIF1a Ubiquitination Transcription No Transcription of Hypoxia-Inducible Genes Proteasome->Transcription Prevents Metabolism Optimal Cellular Metabolism Transcription->Metabolism Leads to Growth Sustained Cell Growth & Viability Metabolism->Growth

References

Technical Support Center: Gas Chromatography Analysis of Perfluoromethyldecalin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the gas chromatography (GC) analysis of Perfluoromethyldecalin.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues encountered during the GC analysis of this compound?

The most common issues include poor peak shape (tailing or fronting), ghost peaks, poor resolution, and low or no detector response.[1][2] These problems can often be traced back to issues with sample preparation, injection technique, column condition, or detector settings. A systematic approach to troubleshooting is recommended to efficiently identify and resolve the root cause.[3][4]

Q2: I am observing significant peak tailing for my this compound peak. What are the likely causes and how can I fix it?

Peak tailing for perfluorinated compounds like this compound is a frequent problem.[5][6] The primary causes include:

  • Active Sites in the GC System: Perfluorinated compounds can interact with active sites in the injector liner, column, or detector.[6]

    • Solution: Use a deactivated inlet liner and ensure the GC column is specifically designed for inertness.[3][7] Periodically trimming a small portion (e.g., 10-20 cm) from the front of the column can remove accumulated active sites.[6]

  • Improper Column Installation: A poorly cut or installed column can create dead volume and turbulence, leading to peak tailing.[6][8]

    • Solution: Ensure the column is cut cleanly and installed according to the manufacturer's instructions for your specific GC model.[4][7]

  • Column Contamination: Buildup of non-volatile residues from the sample matrix can lead to active sites.[6]

    • Solution: Implement a regular column bake-out procedure. If contamination is severe, consider using a guard column or replacing the analytical column.[9]

Q3: My chromatogram shows "ghost peaks" in subsequent runs after injecting a this compound standard. What is causing this?

Ghost peaks are typically a result of sample carryover from a previous injection.[2]

  • Solution:

    • Injector Contamination: Clean the injector port and replace the septum and liner regularly.[10]

    • Syringe Contamination: Implement a thorough syringe rinsing procedure with an appropriate solvent between injections.[11]

    • Column Bleed: While less common for the analyte itself, high column bleed at elevated temperatures can contribute to baseline instability and ghost peaks. Ensure you are operating within the column's recommended temperature limits.[9]

Q4: What type of GC column is recommended for the analysis of this compound?

The choice of GC column is critical for achieving good separation and peak shape. For perfluorinated compounds, a low-polarity column is generally preferred.

  • Recommended Phases: A non-polar phase, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), is a good starting point.[12] For specific applications, a mid-polarity column like a 6% cyanopropylphenyl-methylpolysiloxane (e.g., CP-select 624 CB) has also been used successfully.[13]

  • Column Dimensions: A standard column dimension of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness is often suitable.[12]

Troubleshooting Guides

Poor Peak Shape (Tailing or Fronting)
Symptom Potential Cause Troubleshooting Step Reference
Peak Tailing Active sites in the injector or column.Use a deactivated liner; trim the column inlet.[6][7]
Improper column installation.Re-install the column, ensuring a clean, square cut.[6][8]
Column contamination.Bake out the column; use a guard column.[9]
Peak Fronting Column overload.Reduce injection volume or sample concentration.[8]
Incompatible solvent.Ensure the sample solvent is compatible with the stationary phase.[11]
Low or No Detector Response
Symptom Potential Cause Troubleshooting Step Reference
No Peaks Syringe issue (clogged or defective).Clean or replace the syringe.[11]
No gas flow.Check gas supply, tubing, and for leaks.[11]
Detector not turned on or faulty.Verify detector is on and settings are correct.[14]
Low Sensitivity Leaks in the injection port or column fittings.Perform a leak check and tighten fittings.[9]
Incorrect injector temperature.Optimize the injector temperature.[11]
Contaminated detector.Clean the detector according to the manufacturer's instructions.[14]

Experimental Protocols

Headspace GC-MS/MS Method for this compound in Blood

This protocol is adapted from a published method for the trace measurement of perfluorocarbon compounds in blood.[1]

1. Sample Preparation:

  • A known volume of blood sample is placed in a headspace vial.

  • The vial is sealed and incubated at a specific temperature and time to allow this compound to partition into the headspace.

2. GC-MS/MS Parameters:

Parameter Value Reference
GC System Agilent 7890A or equivalent
Column CP-select 624 CB (or equivalent)[13]
Injector Headspace Sampler[1]
Injector Temperature 150 °C
Oven Program 35°C for 2 min, then 5°C/min to 150°C, then 25°C/min to 280°C held for 5 min
Carrier Gas Helium at 1.2 mL/min
MS System Triple Quadrupole Mass Spectrometer[1]
Ionization Mode Electron Impact (EI) or Chemical Ionization (CI)[15]
Acquisition Mode Multiple Reaction Monitoring (MRM)[1]

3. Quantitative Data:

Compound Limit of Detection (LOD) in Blood Limit of Quantification (LOQ) in Blood Reference
This compound (PFMD)4.9 µg/mL48 µg/mL[1]

Visualizations

Troubleshooting_Workflow start GC Analysis Issue (e.g., Poor Peak Shape) check_all_peaks Affects All Peaks? start->check_all_peaks system_issue Systematic Issue: - Check for leaks - Verify gas flows - Inspect column installation check_all_peaks->system_issue Yes analyte_specific_issue Analyte-Specific Issue: (e.g., Peak Tailing) check_all_peaks->analyte_specific_issue No solution Problem Resolved system_issue->solution check_liner Check Injector Liner (Deactivated?) analyte_specific_issue->check_liner replace_liner Use Deactivated Liner check_liner->replace_liner No trim_column Trim Column Inlet (10-20 cm) check_liner->trim_column Yes replace_liner->solution check_overload Check for Overload (Reduce Concentration/Volume) trim_column->check_overload check_overload->solution

Caption: Troubleshooting workflow for poor peak shape.

GC_Parameter_Relationships cluster_injector Injector cluster_column Column cluster_output Chromatographic Output Injector_Temp Injector Temperature Peak_Shape Peak Shape Injector_Temp->Peak_Shape Injection_Volume Injection Volume Injection_Volume->Peak_Shape Column_Flow Carrier Gas Flow Rate Retention_Time Retention Time Column_Flow->Retention_Time Resolution Resolution Column_Flow->Resolution Oven_Temp Oven Temperature Oven_Temp->Retention_Time Oven_Temp->Resolution

References

Technical Support Center: Perfluoromethyldecalin (PFMD) In Vitro Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Perfluoromethyldecalin (PFMD) in vitro. It aims to help users assess and minimize potential cytotoxicity in their experiments.

Disclaimer

This compound (PFMD) is a highly fluorinated compound and is generally considered to be chemically and biologically inert.[1] Much of the existing literature on the cytotoxicity of perfluorinated compounds (PFCs) focuses on substances with different structures and properties, such as perfluorooctanoic acid (PFOA) and perfluorooctane (B1214571) sulfonate (PFOS). Direct quantitative data on the in vitro cytotoxicity of pure PFMD is limited. Therefore, the information provided in this guide is based on data from closely related perfluorocarbons, general principles of in vitro toxicology with emulsions, and potential issues arising from impurities or emulsion instability. The quantitative data presented in the tables are illustrative examples and should be confirmed by user-specific experiments.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High cell death observed after PFMD emulsion treatment. 1. Impurities in PFMD: Commercial PFMD may contain residual reactants or byproducts from the manufacturing process, such as incompletely fluorinated compounds or hydrofluoric acid, which can be highly toxic.[2]a. Purity Verification: Request a certificate of analysis from the supplier with detailed information on impurity levels. Consider using high-purity PFMD (≥99%). b. Lot-to-Lot Variability: Test different lots of PFMD to identify potential variations in cytotoxicity.
2. Emulsion Instability: An unstable emulsion can lead to the formation of large PFMD droplets that can physically damage cells or coalesce on the cell layer, impeding nutrient and gas exchange.a. Emulsion Characterization: Regularly measure the droplet size and polydispersity index (PDI) of your PFMD emulsion. Aim for a mean droplet size of <200 nm with a low PDI. b. Optimized Emulsification: Utilize high-pressure homogenization or sonication to create a stable nanoemulsion.[3] c. Surfactant Choice: Ensure the surfactant used for emulsification is biocompatible at the working concentration. Test different surfactants if necessary.
3. Physical Stress on Cells: The density of PFMD is significantly higher than that of cell culture medium. If the emulsion is not stable, sedimentation of PFMD droplets can exert mechanical stress on adherent cells.a. Emulsion Dilution: Use the lowest effective concentration of the PFMD emulsion. b. Gentle Agitation: For suspension cultures, ensure gentle and continuous agitation to keep the emulsion dispersed. For adherent cultures, consider using a rocking platform.
4. Surfactant Cytotoxicity: The surfactant used to create the emulsion may be cytotoxic at the concentration used.a. Surfactant-Only Control: Always include a control group with the surfactant alone (at the same concentration as in the emulsion) to assess its specific toxicity. b. Use Biocompatible Surfactants: Employ well-established biocompatible surfactants like phospholipids (B1166683) (e.g., egg yolk phospholipids) or Pluronic F-68.[4]
Inconsistent results between experiments. 1. Inconsistent Emulsion Preparation: Variations in the emulsification process (e.g., sonication time, energy input, temperature) can lead to different droplet sizes and stability, affecting the biological outcome.a. Standardized Protocol: Develop and strictly adhere to a standardized protocol for emulsion preparation. b. Fresh Emulsions: Prepare fresh emulsions for each experiment, as storage can affect stability.
2. Interaction with Assay Reagents: PFMD droplets may interfere with certain cytotoxicity assays. For example, they can scatter light in absorbance-based assays or interact with fluorescent dyes.a. Assay Validation: Validate your chosen cytotoxicity assay in the presence of the PFMD emulsion. Run controls with the emulsion but without cells to check for interference. b. Alternative Assays: Consider using assays that are less prone to interference, such as the LDH release assay, which measures a soluble enzyme in the supernatant.
Low or no observable effect of the compound of interest when co-administered with PFMD emulsion. 1. Compound Entrapment: The compound of interest may be sequestered within the PFMD droplets, reducing its bioavailability to the cells.a. Assess Compound Solubility: Determine the solubility of your compound in PFMD. If it is highly soluble, consider alternative delivery methods. b. Emulsion Formulation: It may be possible to formulate the emulsion in a way that the compound is primarily at the oil-water interface or in the aqueous phase.

Frequently Asked Questions (FAQs)

1. Is this compound (PFMD) itself cytotoxic?

Pure this compound is considered to be chemically and biologically inert due to the strength of the carbon-fluorine bond.[1][5] However, in vitro cytotoxicity can be observed due to several factors:

  • Impurities: Manufacturing byproducts can be cytotoxic.[2][6]

  • Physical Effects of the Emulsion: Unstable emulsions can cause mechanical stress to cells.

  • Surfactant Toxicity: The emulsifying agent may have its own cytotoxic effects.

2. What are the most common impurities in commercial PFMD and are they toxic?

Common impurities in perfluorocarbons can include incompletely fluorinated compounds (containing C-H bonds) and residual reactants from the synthesis process. In some toxic batches of other perfluorocarbons, hydrofluoric acid (HF) has been identified as a highly toxic degradation product of unstable impurities.[2] It is crucial to source high-purity PFMD and obtain detailed information on potential impurities from the supplier.

3. How can I prepare a stable PFMD emulsion for in vitro use?

A stable PFMD nanoemulsion can be prepared using high-energy emulsification methods:

  • High-Pressure Homogenization: This is a reliable method for producing emulsions with a uniform and small droplet size.[3]

  • Sonication: Probe sonication can also be effective, but it is important to control the temperature and energy input to ensure consistency and avoid degradation of components.

The choice of a biocompatible surfactant, such as lecithin (B1663433) or Pluronic F-68, is critical for stabilizing the emulsion.[4]

4. Which cytotoxicity assays are recommended for use with PFMD emulsions?

It is important to select an assay that is not affected by the physical presence of the emulsion droplets.

  • Recommended:

    • Lactate Dehydrogenase (LDH) Assay: Measures the release of a cytosolic enzyme upon membrane damage. The measurement is taken from the cell culture supernatant, minimizing interference from the emulsion.

    • Live/Dead Staining with Microscopy: Allows for direct visualization and quantification of viable and non-viable cells, avoiding issues with absorbance or fluorescence readings of the bulk solution.

  • Use with Caution:

    • MTT/XTT/MTS Assays: These assays rely on the reduction of a tetrazolium salt to a colored formazan (B1609692) product. PFMD droplets could potentially interfere with the solubility of the formazan or the spectrophotometric reading. Controls for such interference are essential.

    • ATP-based Assays (e.g., CellTiter-Glo®): The lytic step in these assays may be affected by the presence of the emulsion. Validation is required.

5. What are the potential mechanisms of PFMD-induced cytotoxicity?

While specific pathways for pure PFMD are not well-documented due to its inertness, observed cytotoxicity in vitro could be triggered by:

  • Oxidative Stress: Impurities or the high oxygen-carrying capacity of PFMD could potentially lead to an increase in reactive oxygen species (ROS) in some cellular systems.

  • Inflammatory Response: Phagocytic cells can take up PFMD droplets, which may trigger an inflammatory response and the release of pro-inflammatory cytokines.[7][8][9]

  • Physical Disruption of Cellular Processes: Direct contact with large or aggregated PFMD droplets could interfere with cell adhesion, morphology, and membrane integrity.

Quantitative Data Summary

The following tables present hypothetical, yet plausible, quantitative data to illustrate how to structure experimental results. This data is for illustrative purposes only and is not derived from published studies on this compound.

Table 1: Illustrative Cytotoxicity of PFMD Emulsions in Different Cell Lines

Cell LineAssayEndpoint (Time)PFMD Emulsion IC₅₀ (v/v %)Surfactant Control IC₅₀ (µg/mL)
HepG2 (Human Hepatoma)LDH48h> 10%> 200
A549 (Human Lung Carcinoma)MTT72h8.5%150
RAW 264.7 (Mouse Macrophage)Live/Dead Staining24h5.2%120
HUVEC (Human Endothelial)AlamarBlue48h> 10%> 200

Table 2: Illustrative Emulsion Characterization

ParameterValueMethod
Mean Droplet Diameter 180 ± 15 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) 0.15 ± 0.05Dynamic Light Scattering (DLS)
Zeta Potential -25 ± 5 mVLaser Doppler Velocimetry

Experimental Protocols

Protocol 1: Preparation of a Stable PFMD Emulsion

Objective: To prepare a sterile 10% (v/v) PFMD nanoemulsion for cell culture experiments.

Materials:

  • High-purity this compound (PFMD)

  • Egg Yolk Phospholipid (Surfactant)

  • Glycerol (B35011)

  • Sterile, pyrogen-free water for injection

  • High-pressure homogenizer or probe sonicator

  • 0.22 µm sterile filter

Procedure:

  • Aqueous Phase Preparation: In a sterile container, dissolve egg yolk phospholipid (e.g., 2% w/v) and glycerol (e.g., 2.5% w/v) in water for injection.

  • Pre-emulsion Formation: Add 10% (v/v) of PFMD to the aqueous phase. Vigorously mix using a high-speed rotor-stator homogenizer for 5-10 minutes to form a coarse pre-emulsion.

  • Homogenization:

    • High-Pressure Homogenizer: Process the pre-emulsion through the homogenizer at approximately 15,000-20,000 psi for 5-10 cycles. Maintain the temperature below 40°C using a cooling system.

    • Sonication: Place the pre-emulsion in an ice bath and sonicate using a probe sonicator at high power. Use pulses (e.g., 30 seconds on, 30 seconds off) to prevent overheating for a total sonication time of 10-15 minutes.

  • Sterilization: Filter the final nanoemulsion through a 0.22 µm sterile filter into a sterile container.

  • Characterization: Measure the mean droplet size and PDI using Dynamic Light Scattering (DLS).

  • Storage: Store the sterile emulsion at 4°C. Use within one week of preparation.

Protocol 2: LDH Cytotoxicity Assay

Objective: To assess the cytotoxicity of a PFMD emulsion by measuring LDH release from cells.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • PFMD emulsion (prepared as in Protocol 1)

  • Surfactant-only control solution

  • Triton™ X-100 (positive control for maximum lysis)

  • Commercial LDH cytotoxicity assay kit

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay. Incubate for 24 hours.

  • Treatment:

    • Remove the culture medium.

    • Add fresh medium containing serial dilutions of the PFMD emulsion to the test wells.

    • Add medium with corresponding concentrations of the surfactant alone to control wells.

    • Add medium only to the untreated (negative control) wells.

    • Add medium containing a high concentration of Triton™ X-100 (e.g., 1%) to the maximum LDH release (positive control) wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Sample Collection: After incubation, carefully collect 50 µL of the supernatant from each well without disturbing the cell layer. Transfer to a new 96-well plate.

  • LDH Assay: Perform the LDH assay on the collected supernatants according to the manufacturer's instructions.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength.

    • Calculate the percentage of cytotoxicity for each treatment using the following formula:

    • Plot the % cytotoxicity against the concentration of the PFMD emulsion to determine the IC₅₀ value.

Visualizations

Experimental_Workflow cluster_prep Emulsion Preparation cluster_exp In Vitro Experiment cluster_assay Cytotoxicity Assessment A PFMD + Surfactant + Aqueous Phase B Pre-emulsification (High-Shear Mixing) A->B C Homogenization (Sonication/HPH) B->C D Sterile Filtration & Characterization C->D F Treatment with PFMD Emulsion D->F E Cell Seeding (96-well plate) E->F G Incubation (24-72h) F->G H Collect Supernatant G->H I Perform LDH Assay H->I J Data Analysis (Calculate % Cytotoxicity) I->J

Caption: Workflow for assessing PFMD emulsion cytotoxicity.

Signaling_Pathways PFMD PFMD Emulsion Impurities or Physical Stress Membrane Cell Membrane Perturbation PFMD->Membrane ROS ↑ Reactive Oxygen Species (ROS) PFMD->ROS MAPK MAPK Pathway Activation (p38, JNK) Membrane->MAPK ROS->MAPK NFkB NF-κB Activation ROS->NFkB MAPK->NFkB Apoptosis Apoptosis MAPK->Apoptosis Inflam Pro-inflammatory Cytokine Production NFkB->Inflam

Caption: Potential cytotoxic signaling pathways.

References

Technical Support Center: Purity Analysis of Perfluoromethyldecalin Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purity analysis of Perfluoromethyldecalin (PFMD) mixtures. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for determining the purity of this compound?

A1: The most common and effective methods for analyzing the purity of this compound mixtures are Gas Chromatography (GC) and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Gas Chromatography (GC) , often coupled with a Mass Spectrometer (MS), is excellent for separating volatile compounds, including PFMD isomers and other perfluorinated impurities.[1][2][3] It allows for the identification and quantification of individual components in the mixture.

  • ¹⁹F NMR Spectroscopy is a powerful quantitative technique (qNMR) that provides information about the fluorine environments in the molecule.[4][5][6] It is highly specific and can be used for quantification without the need for reference standards for every impurity, provided a suitable internal standard is used.[6][7]

Q2: What are the common impurities found in this compound mixtures?

A2: this compound is typically produced through the fluorination of methylnaphthalene or methyldecalin.[8][9] The resulting product is often a mixture of isomers and may contain other perfluorinated compounds. Common impurities include:

  • Structural Isomers: Perfluoro-1-methyldecalin and perfluoro-2-methyldecalin are the main structural isomers.[8][9]

  • Geometric Isomers: Cis- and trans-isomers of the decalin ring system.

  • Other Perfluorocarbons: Such as perfluorodecalin (B110024) (PFD) or perfluoro(butylcyclohexane), which may arise from impurities in the starting material or side reactions.[3][10]

  • Partially Fluorinated Compounds: Incomplete fluorination can lead to residual C-H bonds, which can be detected by ¹H NMR.[3]

Q3: Can GC separate the different isomers of this compound?

A3: Yes, high-resolution capillary gas chromatography is capable of separating isomers of perfluorinated compounds, including the cis- and trans-isomers of perfluorodecalin.[1][11] Achieving baseline separation of PFMD isomers often requires optimization of the GC method, particularly the column type and temperature program.[12] Using specialized capillary columns, such as those with liquid crystalline stationary phases, can enhance the separation of structurally similar isomers.[12]

Q4: Why is ¹⁹F NMR particularly useful for analyzing perfluorocarbons?

A4: ¹⁹F NMR is highly effective for several reasons:

  • High Sensitivity: The ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance, making it a sensitive nucleus for NMR analysis.[13]

  • Wide Chemical Shift Range: Fluorine signals are spread over a large chemical shift range, which minimizes signal overlap even in complex mixtures.[4][13][14] This allows for clear identification and integration of signals from different fluorine environments.

  • Quantitative Accuracy: With appropriate experimental parameters (e.g., sufficient relaxation delays), ¹⁹F NMR provides highly accurate and reproducible quantification.[6][7][14]

  • No Background Interference: Since fluorine is rare in biological molecules and common solvents, there is virtually no background interference.[6][7]

Troubleshooting Guides

This section addresses specific problems you may encounter during the analysis of this compound mixtures.

Gas Chromatography (GC) Troubleshooting

Problem: Poor Peak Resolution or Overlapping Peaks

  • Possible Cause 1: Inappropriate GC Column. The column's stationary phase may not be selective enough for separating structurally similar PFMD isomers.

    • Solution: Use a high-resolution capillary column. A mid-polarity column like a CP-select 624 CB or equivalent is often a good starting point.[1][11] For very difficult separations, consider columns with specialized phases designed for isomeric separations.[12]

  • Possible Cause 2: Suboptimal Temperature Program. A fast temperature ramp can cause co-elution of closely boiling isomers.

    • Solution: Optimize the oven temperature program. Start with a lower initial temperature and use a slower ramp rate (e.g., 2-5 °C/min) to improve the separation of early-eluting peaks.

  • Possible Cause 3: Incorrect Carrier Gas Flow Rate.

    • Solution: Ensure the carrier gas (typically Helium) flow rate is set to the optimal value for your column's internal diameter to maximize efficiency.

Problem: Peak Tailing or Fronting

  • Possible Cause 1: Active Sites in the Inlet or Column. Perfluorocarbons are generally inert, but active sites (e.g., exposed silica) can interact with trace impurities.

    • Solution: Use a deactivated inlet liner and ensure the column is properly conditioned.[15][16] If the column is old, trimming 10-20 cm from the inlet end may help.[17]

  • Possible Cause 2: Column Overload. Injecting too much sample can saturate the column, leading to poor peak shape.[15]

    • Solution: Dilute the sample or use a higher split ratio in the injection port.

Problem: Ghost Peaks or Baseline Instability

  • Possible Cause 1: Contamination. Contamination can come from the septum, inlet liner, carrier gas, or sample carryover from a previous injection.[15][17]

    • Solution: Perform a blank run (injecting only the solvent) to identify the source. Replace the septum and clean or replace the inlet liner.[17] Ensure high-purity gas is used.

  • Possible Cause 2: Column Bleed. At high temperatures, the stationary phase can degrade and elute from the column, causing a rising baseline.

    • Solution: Condition the column according to the manufacturer's instructions. Avoid exceeding the column's maximum operating temperature.

¹⁹F NMR Spectroscopy Troubleshooting

Problem: Inaccurate Quantification Results

  • Possible Cause 1: Incomplete Signal Relaxation. The time between pulses (relaxation delay) is too short for the ¹⁹F nuclei to fully return to equilibrium, leading to signal intensity errors.

    • Solution: Determine the longitudinal relaxation time (T₁) for the signals of interest. Set the relaxation delay to at least 5 times the longest T₁ value to ensure accurate integration.[14] For many perfluorocarbons, a delay of 30-60 seconds may be necessary for high accuracy.[4]

  • Possible Cause 2: Inappropriate Pulse Width. Using a standard 90° pulse can lead to errors if the excitation is not uniform across the wide spectral width of ¹⁹F NMR.

    • Solution: Use a smaller flip angle, such as a 30° pulse, which is less sensitive to off-resonance effects and provides more uniform excitation across the spectrum.[4]

  • Possible Cause 3: Incorrect Integration Regions.

    • Solution: Ensure that the integration regions are set wide enough to encompass the entire peak, including any satellite peaks from coupling. Baseline correction should be applied carefully before integration.

Data Presentation & Experimental Protocols

Quantitative Data Summary

For reproducible results, specific experimental parameters are crucial. The tables below summarize typical starting parameters for GC-MS and ¹⁹F NMR analysis of perfluorocarbons.

Table 1: Recommended GC-MS Parameters for this compound Analysis

Parameter Recommended Setting Purpose
Column CP-select 624 CB (or equivalent) Provides good selectivity for halogenated compounds.[1][11]
Injector Type Split/Splitless Split mode prevents column overload; Splitless for trace analysis.
Injector Temp. 200 °C Ensures rapid vaporization of the sample.[3]
Carrier Gas Helium Inert and provides good chromatographic efficiency.
Flow Rate ~1 mL/min Typical for standard capillary columns.[3]
Oven Program 40 °C (hold 3 min), then ramp Initial hold separates volatile impurities; slow ramp resolves isomers.[3]
Detector Quadrupole Mass Spectrometer Provides mass information for confident peak identification.
Ionization Mode Electron Impact (EI), 70 eV Standard mode for creating reproducible mass spectra.[3]

| MS Interface Temp. | 250 °C | Prevents condensation of analytes before reaching the detector.[3] |

Table 2: Recommended ¹⁹F qNMR Parameters for this compound Analysis

Parameter Recommended Setting Purpose
Pulse Angle 30° Minimizes errors from non-uniform excitation over a wide spectrum.[4]
Acquisition Time 1.0 s Sufficient time to capture the free induction decay (FID).[4]
Relaxation Delay (d1) 60 s Ensures complete T₁ relaxation for accurate quantification.[4]
Spectral Width ~240 ppm Covers the typical chemical shift range for perfluorocarbons.[4]
Decoupling Inverse-gated ¹H decoupling Prevents NOE effects while removing ¹H-¹⁹F coupling.[14]

| Internal Standard | Hexafluorobenzene (C₆F₆) | Chemically inert, single sharp peak, and soluble in PFMD. |

Detailed Experimental Protocols

Protocol 1: GC-MS Purity Analysis Workflow

  • Sample Preparation: Dilute the this compound mixture in a suitable volatile solvent (e.g., 1,1,2-trichlorotrifluoroethane) to a concentration of approximately 1 mg/mL.

  • Instrument Setup: Configure the GC-MS system using the parameters outlined in Table 1.

  • Injection: Inject 1 µL of the prepared sample into the GC.

  • Data Acquisition: Acquire data in full scan mode (e.g., m/z 50-550) to identify all components.[3]

  • Data Analysis:

    • Identify the peaks corresponding to PFMD isomers and potential impurities by comparing their mass spectra to libraries (e.g., NIST) and literature data. The molecular ion for PFMD (C₁₁F₂₀) is m/z 512, though it may not be visible. Common fragments for perfluorodecalins include m/z 462 [C₁₀F₁₈]⁺ and 131 [C₃F₅]⁺.[3]

    • Calculate the relative purity by integrating the peak areas. The percentage of a single component is determined by its peak area divided by the total area of all peaks.

Protocol 2: ¹⁹F qNMR Purity Analysis Workflow

  • Sample Preparation:

    • Accurately weigh approximately 50 mg of the this compound mixture into an NMR tube.

    • Accurately weigh and add approximately 10 mg of a suitable internal standard (e.g., hexafluorobenzene).

    • Add ~0.6 mL of a deuterated solvent (e.g., CDCl₃) to lock the spectrometer frequency.

  • Instrument Setup: Configure the NMR spectrometer using the parameters in Table 2.

  • Data Acquisition: Acquire the ¹⁹F NMR spectrum. Ensure the signal-to-noise ratio is adequate by adjusting the number of scans (e.g., 32 scans).[4]

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Purity Calculation:

    • Integrate the signals corresponding to the this compound and the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std Where:

      • I = Integral area

      • N = Number of fluorine atoms for the integrated signal

      • MW = Molecular weight

      • m = mass

      • std = Internal Standard

Visualizations

GC_Troubleshooting_Workflow start Problem Observed (e.g., Poor Resolution, Tailing) check_method Review Recent Method Changes? start->check_method check_inlet Inspect Inlet System (Septum, Liner) check_method->check_inlet No revert Revert to Last Known Good Method check_method->revert Yes check_column Check Column Installation & Condition check_inlet->check_column Inlet OK replace_consumables Replace Septum/Liner, Clean Inlet check_inlet->replace_consumables Contamination Found run_blank Perform Blank Run & Standard Analysis check_column->run_blank Column OK trim_column Trim/Reinstall/Replace Column check_column->trim_column Issue Found assess_performance Assess Performance vs. Specification run_blank->assess_performance optimize Systematically Optimize (Temp, Flow Rate) resolved Problem Resolved optimize->resolved revert->resolved replace_consumables->run_blank trim_column->run_blank assess_performance->optimize Performance Degraded assess_performance->resolved Performance OK (Issue was sample)

Purity_Analysis_Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. Instrumental Analysis cluster_data 3. Data Processing & Reporting prep Dilute Sample (for GC) or Weigh with Standard (for NMR) gc GC-MS Analysis (Separation & Identification) prep->gc nmr ¹⁹F qNMR Analysis (Structural Confirmation & Quantification) prep->nmr process Integrate Peaks & Compare to Spectra/Standards gc->process nmr->process calculate Calculate Relative Purity (%) process->calculate report Final Purity Report calculate->report

References

Technical Support Center: Perfluoromethyldecalin-Based Organ Perfusion

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Perfluoromethyldecalin (PFMD) for organ perfusion experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (PFMD) and why is it used in organ perfusion?

A1: this compound (PFMD) is a type of perfluorocarbon (PFC), a synthetic compound composed of carbon and fluorine atoms.[1] PFCs have a high capacity for dissolving gases, particularly oxygen.[2] This property makes them valuable for organ perfusion as they can act as an artificial oxygen carrier, delivering oxygen to the organ tissue to maintain its viability ex vivo.[3][4]

Q2: What are the main advantages of using a PFMD-based perfusate over traditional preservation solutions?

A2: The primary advantage is enhanced oxygen delivery to the organ tissue, especially during hypothermic preservation when metabolic activity, although reduced, still requires oxygen.[5] This can help maintain cellular energy (ATP) stores, reduce ischemic injury, and potentially prolong the viable preservation time of the organ.[4][5]

Q3: What are the critical quality control parameters for a PFMD emulsion for organ perfusion?

A3: Key quality control parameters include:

  • Particle Size: The emulsion should have a narrow, nanoscale size distribution to ensure stability and prevent blockage of microvasculature.[6][7]

  • Stability: The emulsion must remain stable without phase separation (creaming or sedimentation) for the duration of the perfusion experiment.[8]

  • Oxygen Carrying Capacity: The ability of the emulsion to effectively dissolve and release oxygen should be verified.

  • Sterility: The final emulsion must be sterile to prevent contamination of the organ.

  • Biocompatibility: The components of the emulsion should be biocompatible and not induce an inflammatory response.[9]

Q4: Can PFMD interfere with analytical assays performed on the perfusate or tissue samples?

A4: Yes, PFCs can potentially interfere with certain analytical methods. For instance, in mass spectrometry-based analyses, PFCs or their breakdown products could create interfering peaks, leading to inaccurate quantification of analytes.[10][11] It is crucial to validate analytical methods in the presence of the PFMD emulsion to identify and mitigate any potential interference.

Troubleshooting Guides

Issue 1: Emulsion Instability (Creaming, Sedimentation, or Phase Separation)
Symptom Possible Cause Suggested Solution
Visible layering or separation of the emulsion.Inadequate homogenization during preparation.Increase homogenization time or pressure. Ensure the high-pressure homogenizer is functioning optimally.
Improper surfactant concentration or type.Optimize the surfactant-to-PFMD ratio. Consider using a combination of surfactants for improved stability.[7]
Incorrect temperature during preparation or storage.Prepare and store the emulsion at the recommended temperature. Avoid freeze-thaw cycles.
Contamination of the emulsion.Ensure all components and equipment are sterile. Prepare the emulsion in a clean environment.
Issue 2: Inadequate Oxygenation of the Organ
Symptom Possible Cause Suggested Solution
Low partial pressure of oxygen (pO2) in the perfusate outflow.Insufficient oxygenation of the PFMD emulsion.Ensure the oxygenator in the perfusion circuit is functioning correctly and that the gas mixture supplied has the appropriate oxygen concentration.
Poor perfusion of the organ tissue.Check for any blockages in the perfusion circuit or the organ's vasculature. Ensure the perfusion pressure and flow rate are within the optimal range for the specific organ.
High metabolic demand of the organ.If perfusing at warmer temperatures, ensure the oxygen carrying capacity of the emulsion is sufficient for the organ's metabolic rate.[[“]]
Issue 3: Organ Edema
Symptom Possible Cause Suggested Solution
Swelling and increased weight of the organ post-perfusion.High perfusion pressure.Optimize the perfusion pressure to ensure adequate flow without causing excessive hydrostatic pressure.
Inappropriate oncotic pressure of the perfusate.Add an oncotic agent, such as albumin, to the aqueous phase of the emulsion to maintain the correct osmotic balance.
Endothelial injury.Minimize warm ischemia time before perfusion. Ensure the perfusate is biocompatible and does not damage the vascular endothelium.

Quantitative Data Summary

Table 1: Properties of this compound (PFMD)

PropertyValueReference
Molecular FormulaC₁₁F₂₀[13]
Molar Mass512.09 g/mol [13]
Density~1.9 g/cm³[1]
Boiling Point~178 °C[1]
Kinematic Viscosity≈ 3.25 mm²/s[14]

Table 2: Example of PFMD Emulsion Characteristics

ParameterTarget ValueReference
Mean Droplet Size< 200 nm[7]
Polydispersity Index (PDI)< 0.2[15]
Zeta Potential< -30 mV[15]
Oxygen Solubility (at 25°C, 1 atm)~40-50 mL O₂/100 mL[3]

Experimental Protocols

Protocol 1: Preparation of a this compound Emulsion (20% w/v)

Materials:

  • This compound (PFMD)

  • Pluronic F-68 (or other suitable surfactant)

  • Egg yolk phospholipids (B1166683) (optional, for enhanced stability)

  • Glycerol (B35011)

  • Water for Injection (WFI)

  • High-pressure homogenizer

  • 0.22 µm sterile filter

Methodology:

  • Aqueous Phase Preparation:

    • In a sterile beaker, dissolve Pluronic F-68 and glycerol in WFI with gentle heating and stirring until a clear solution is obtained.

    • If using phospholipids, add them to the aqueous phase and heat to ~60°C while stirring to ensure complete dispersion.

  • Pre-emulsification:

    • Add the PFMD to the aqueous phase.

    • Using a high-shear mixer, homogenize the mixture at a moderate speed for 5-10 minutes to form a coarse pre-emulsion.

  • High-Pressure Homogenization:

    • Pass the pre-emulsion through a high-pressure homogenizer at the manufacturer's recommended pressure (typically >15,000 psi).

    • Recirculate the emulsion through the homogenizer for a sufficient number of passes to achieve the desired droplet size and polydispersity. Monitor droplet size using dynamic light scattering (DLS).

  • Sterile Filtration:

    • Aseptically filter the final emulsion through a 0.22 µm sterile filter into a sterile container.

  • Quality Control:

    • Measure the final particle size, PDI, and zeta potential.

    • Visually inspect the emulsion for any signs of instability.

    • Perform sterility testing.

Protocol 2: Ex Vivo Organ Perfusion using a PFMD-based Emulsion

Materials:

  • Isolated organ

  • Prepared sterile PFMD emulsion

  • Perfusion circuit (including pump, oxygenator, heat exchanger, and reservoir)

  • Physiological buffer (e.g., Krebs-Henseleit)

  • Surgical instruments for cannulation

  • Monitoring equipment (pressure transducers, flow meters, oxygen sensors)

Methodology:

  • Circuit Priming:

    • Prime the perfusion circuit with the physiological buffer to remove any air bubbles.

    • Gradually replace the buffer with the PFMD emulsion.

  • Oxygenation:

    • Connect the oxygenator to a gas source with the desired oxygen concentration (e.g., 95% O₂ / 5% CO₂).

    • Allow the emulsion to circulate through the oxygenator until the desired pO₂ is reached.

  • Organ Cannulation:

    • Surgically expose and cannulate the main artery and vein of the isolated organ.

  • Initiation of Perfusion:

    • Connect the cannulated organ to the perfusion circuit.

    • Start the perfusion at a low flow rate and gradually increase to the desired physiological rate.

    • Maintain the organ at the desired temperature (hypothermic or normothermic) using the heat exchanger.

  • Monitoring:

    • Continuously monitor perfusion pressure, flow rate, and the pO₂ of the inflow and outflow perfusate.

    • Collect perfusate samples at regular intervals for biochemical analysis.

  • Termination of Experiment:

    • At the end of the experiment, flush the organ with a preservation solution.

    • Collect tissue samples for histological or molecular analysis.

Visualizations

Signaling Pathways

Signaling_Pathways_in_PFMD_Perfusion Potential Signaling Pathways Modulated by PFMD-Based Organ Perfusion cluster_stress Cellular Stress & Hypoxia cluster_inflammation Inflammatory Response cluster_apoptosis Apoptosis PFMD PFMD-based Perfusion (Improved Oxygenation) Hypoxia Hypoxia / Ischemia PFMD->Hypoxia reduces NFkB NF-κB Pathway PFMD->NFkB inhibits MAPK MAPK Pathway (p38, JNK, ERK) PFMD->MAPK inhibits Mitochondria Mitochondrial Dysfunction PFMD->Mitochondria protects ROS Reactive Oxygen Species (ROS) Hypoxia->ROS increases HIF HIF-1α Stabilization Hypoxia->HIF induces ROS->NFkB activates ROS->MAPK activates ROS->Mitochondria damages Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) HIF->Cytokines can influence NFkB->Cytokines promotes transcription MAPK->Cytokines promotes production Apoptosis Cell Death Cytokines->Apoptosis can induce Bcl2 Bcl-2 Family (Bax/Bcl-2 ratio) Caspases Caspase Activation Bcl2->Caspases activates Mitochondria->Bcl2 regulates Caspases->Apoptosis executes

Caption: Signaling pathways in PFMD perfusion.

Experimental Workflows

Emulsion_Preparation_Workflow Workflow for PFMD Emulsion Preparation A 1. Aqueous Phase Preparation (Surfactant + Glycerol + WFI) B 2. Add PFMD A->B C 3. Pre-emulsification (High-Shear Mixing) B->C D 4. High-Pressure Homogenization C->D E 5. Sterile Filtration (0.22 µm) D->E F 6. Quality Control (Size, PDI, Sterility) E->F G Stable PFMD Emulsion F->G Organ_Perfusion_Workflow Workflow for Ex Vivo Organ Perfusion A 1. Prime Perfusion Circuit B 2. Oxygenate PFMD Emulsion A->B C 3. Cannulate Organ B->C D 4. Initiate Perfusion C->D E 5. Monitor Parameters (Pressure, Flow, pO₂) D->E F 6. Collect Samples (Perfusate, Tissue) E->F G 7. Terminate Experiment F->G

References

Technical Support Center: Refining Perfluoromethyldecalin Delivery for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of Perfluoromethyldecalin in preclinical and clinical imaging.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used for in vivo imaging?

This compound is a type of perfluorocarbon (PFC), a class of synthetic compounds that are biologically inert and have high gas-dissolving capacity. For in vivo imaging, it is typically formulated into nanoemulsions. Its primary use stems from the presence of fluorine atoms, which can be detected by ¹⁹F Magnetic Resonance Imaging (MRI) with virtually no background signal from the body, allowing for highly specific cell tracking and imaging applications.[1][2][3] Additionally, PFCs with low boiling points can be used as phase-change contrast agents for ultrasound imaging.[4][5]

Q2: What are the main imaging modalities used with this compound?

The two primary imaging modalities are:

  • ¹⁹F Magnetic Resonance Imaging (MRI): This is the most common application. Since the body has negligible endogenous ¹⁹F, any detected signal is directly attributable to the administered this compound agent. This allows for unambiguous detection and quantification of labeled cells or targeted nanoparticles.[1][2][3]

  • Ultrasound Imaging: this compound, when formulated into nanodroplets, can be used as a phase-change contrast agent. An external trigger, such as a focused ultrasound pulse, can cause the liquid nanodroplet to vaporize into a gas microbubble, a process known as Acoustic Droplet Vaporization (ADV).[4][6][7] These microbubbles are highly echogenic and provide strong contrast in ultrasound images.[5][8]

Q3: My this compound emulsion is unstable. What are the common causes?

Nanoemulsion instability is often due to a process called Ostwald ripening, where larger droplets grow at the expense of smaller ones.[9] Key causes include:

  • Inappropriate Surfactant/Emulsifier: The choice and concentration of the surfactant are critical for stabilizing the emulsion.[9][10]

  • High Polydispersity: A wide distribution of droplet sizes can accelerate instability.[9]

  • Insufficient Energy Input: The formation of nanoemulsions requires high energy from methods like sonication or high-pressure homogenization to create small, uniform droplets.[9][11]

  • PFC Properties: The specific properties of the perfluorocarbon can influence emulsion stability.[9]

Q4: I am seeing artifacts in my ¹⁹F MRI images. What could be the reason?

Common artifacts in ¹⁹F MRI include:

  • Chemical Shift Artifacts: this compound has multiple fluorine atoms in different chemical environments, leading to several peaks in the ¹⁹F NMR spectrum. If the imaging bandwidth is too narrow, these signals can be spatially misplaced, creating "ghost" images.[1][3] Using PFCs with a single sharp resonance, like perfluoropolyethers, or employing specific imaging pulse sequences can mitigate this.[1]

  • Anesthetic Interference: Volatile anesthetics like isoflurane (B1672236) contain fluorine and can produce significant background signals, interfering with the detection of the this compound agent.[12] Specialized imaging strategies are needed to reduce these artifacts.[12]

Q5: Is this compound toxic?

Perfluorocarbons, including this compound, are generally considered biologically inert and non-toxic.[11] When formulated into nanoemulsions for injection, the overall biocompatibility also depends on the surfactants and other components used.[9] Long-term retention in organs of the reticuloendothelial system (like the liver and spleen) has been a concern with some PFC emulsions, but newer formulations are designed for faster clearance.[13][14][15]

Troubleshooting Guides

Guide 1: Emulsion Preparation & Stability
Question/Issue Possible Causes Recommended Solutions
My nanoemulsion has a large average particle size (>250 nm) and/or a high Polydispersity Index (PDI > 0.2). 1. Insufficient energy during emulsification.2. Incorrect surfactant-to-PFC ratio.3. Inefficient surfactant.1. Increase sonication time/power or the number of passes through the microfluidizer.[10]2. Optimize the concentration of the surfactant (e.g., phospholipids, Pluronics).[9]3. Consider using a combination of surfactants or a fluorinated surfactant to reduce interfacial tension more effectively.[10]
My emulsion looks good initially but separates or aggregates after storage. 1. Ostwald ripening is occurring.2. Surfactant desorption from the droplet surface.3. Temperature fluctuations during storage.1. Use longer-chain PFCs, which are less prone to diffusion.[9]2. Ensure the surfactant provides a stable steric or electrostatic barrier. PEGylated lipids can improve stability.[8]3. Store at a consistent, recommended temperature (e.g., 4°C). Avoid freezing.
Guide 2: ¹⁹F MRI Imaging
Question/Issue Possible Causes Recommended Solutions
My ¹⁹F MRI Signal-to-Noise Ratio (SNR) is too low for detection. 1. Insufficient accumulation of the agent at the target site.2. Low number of labeled cells.3. Suboptimal MRI acquisition parameters.4. Low ¹⁹F content in the nanoemulsion.1. Increase the injected dose or improve targeting efficiency.2. Increase the number of ¹⁹F atoms loaded per cell (typically 10¹¹ to 10¹³ ¹⁹F atoms/cell).[2]3. Use dedicated ¹⁹F coils. Optimize pulse sequences (e.g., RARE, SSFP) and increase the number of averages.[1][16]4. Increase the volume fraction of this compound in the nanoemulsion.[11]
I see "ghost" images or spatial distortions in my ¹⁹F images. 1. Chemical shift artifact due to the multiple resonance peaks of this compound.1. Increase the receiver bandwidth during acquisition.2. Use a chemically selective imaging pulse sequence to excite only one of the ¹⁹F peaks.3. Use advanced reconstruction techniques or switch to a PFC with a single resonance peak if possible.[1][3]
There is a strong, diffuse background signal obscuring my target. 1. Interference from fluorine-containing anesthetics like isoflurane.1. Use an anesthetic that does not contain fluorine.2. Implement ¹⁹F MRI imaging strategies specifically designed to suppress the isoflurane signal, such as chemical shift-selective pulses.[12]
Guide 3: Ultrasound Imaging (Acoustic Droplet Vaporization)
Question/Issue Possible Causes Recommended Solutions
I am not observing Acoustic Droplet Vaporization (ADV) of my nanodroplets. 1. Insufficient acoustic pressure.2. The boiling point of the PFC is too high for the experimental conditions.3. Droplet size is too small.1. Increase the peak negative pressure of the ultrasound pulse.[5]2. Use a PFC with a lower boiling point (e.g., perfluoropentane, b.p. 29°C) for ADV applications at body temperature.[4][6]3. The ADV threshold can be size-dependent; ensure your formulation produces droplets in the optimal size range for vaporization.[8]
The ADV threshold is too high, risking tissue damage. 1. The lipid shell composition is too rigid.2. The PFC core is not optimal.1. Modify the composition of the encapsulating shell. The ratio of PEGylated to non-PEGylated lipids can significantly impact ADV dynamics.[8]2. Ensure the use of a low-boiling-point PFC. The combination of nonlinear propagation of the ultrasound wave and focusing by the droplet initiates vaporization.[4]

Quantitative Data Tables

Table 1: Physicochemical Properties of a Typical this compound Nanoemulsion for ¹⁹F MRI

ParameterTypical ValueSignificance
Core Material This compoundProvides the ¹⁹F signal for MRI.
Surfactant Phospholipid, Pluronic F-68Stabilizes the emulsion and ensures biocompatibility.[9][13]
Mean Droplet Size (Z-average) 100 - 250 nmInfluences biodistribution, circulation time, and cellular uptake. Sizes <500 nm are required to avoid embolism.[11]
Polydispersity Index (PDI) < 0.2Indicates a narrow, uniform size distribution, which is crucial for stability and predictable in vivo behavior.[9][10]
¹⁹F Concentration (in emulsion) 20 - 35% (v/v)Determines the potential signal intensity for ¹⁹F MRI.[11]
Zeta Potential -20 to -40 mVIndicates surface charge; a higher absolute value generally corresponds to better colloidal stability due to electrostatic repulsion.

Table 2: Biodistribution Profile of this compound Nanoparticles (24h post-IV injection)

Note: Biodistribution is highly dependent on particle size, surface coating, and the specific animal model.

OrganTypical Accumulation (% Injected Dose/gram tissue)Rationale
Liver 10 - 40%Primary site of uptake by the reticuloendothelial system (RES) / mononuclear phagocyte system (MPS).[15][17]
Spleen 5 - 20%Another major organ of the RES/MPS responsible for filtering particles from the blood.[15][17]
Lungs 1 - 5%Can show transient accumulation, especially with larger particles or aggregates.[18][19]
Kidneys < 1%Renal clearance is generally limited for particles >10 nm.[15]
Blood (Circulation) VariableDepends on particle size and surface modifications (e.g., PEGylation), which help evade MPS uptake.[20]

Experimental Protocols

Protocol 1: Preparation of a Stable this compound Nanoemulsion

This protocol describes a general method using high-pressure homogenization.

  • Preparation of Phases:

    • Aqueous Phase: Prepare a solution of a suitable surfactant (e.g., 2% w/v Pluronic F-68) in deionized water. Filter sterilize through a 0.22 µm filter.

    • Oil Phase: Use neat this compound.

  • Premixing:

    • Add the this compound (e.g., 20% v/v) to the aqueous surfactant solution.

    • Create a coarse pre-emulsion by mixing with a high-speed rotor-stator homogenizer for 5-10 minutes.

  • High-Pressure Homogenization:

    • Pass the coarse emulsion through a high-pressure homogenizer (e.g., a microfluidizer) at 15,000-25,000 PSI.

    • Recirculate the emulsion for 5-10 passes to achieve a small and uniform droplet size. Keep the system cool (e.g., on an ice bath) to prevent overheating.

  • Characterization:

    • Measure the mean droplet size and Polydispersity Index (PDI) using Dynamic Light Scattering (DLS).

    • Confirm long-term stability by monitoring DLS parameters over several weeks at 4°C.

  • Sterilization & Storage:

    • The final nanoemulsion should be sterile if prepared aseptically.

    • Store in sterile vials at 4°C. Do not freeze.

Protocol 2: Ex Vivo Labeling of Cells with this compound Nanoemulsion

This protocol is a general guide for labeling cells like macrophages or stem cells for in vivo tracking.[2][21][22]

  • Cell Culture:

    • Culture the cells of interest (e.g., RAW 264.7 macrophages) to the desired number using standard cell culture techniques.

  • Labeling Incubation:

    • Harvest and count the cells. Resuspend the cell pellet in complete culture medium containing the sterile this compound nanoemulsion. A typical concentration is 1-2 mg/mL of the emulsion.

    • Incubate the cells with the nanoemulsion for 12-24 hours at 37°C in a CO₂ incubator. The exact time and concentration should be optimized for the specific cell type.

  • Washing:

    • After incubation, gently harvest the cells and centrifuge at a low speed (e.g., 300 x g) for 5 minutes.

    • Discard the supernatant containing the excess nanoemulsion.

    • Wash the cell pellet 2-3 times with sterile phosphate-buffered saline (PBS) to remove any non-internalized nanoparticles.

  • Viability and Quantification:

    • Assess cell viability using a standard method (e.g., Trypan Blue exclusion or a live/dead stain).[23]

    • (Optional) Quantify the amount of internalized fluorine per cell using ¹⁹F Nuclear Magnetic Resonance (NMR) on a known number of labeled cells.

  • Preparation for Injection:

    • Resuspend the final washed cell pellet in a sterile, injectable vehicle (e.g., PBS or saline) at the desired concentration for in vivo administration.

Mandatory Visualizations

G cluster_prep Phase 1: Nanoemulsion Preparation cluster_label Phase 2: Cell Labeling (Ex Vivo) cluster_admin Phase 3: In Vivo Administration & Imaging A Aqueous Phase (Surfactant + Water) C Coarse Emulsion (High-Shear Mixing) A->C B Oil Phase (this compound) B->C D Nanoemulsion (High-Pressure Homogenization) C->D 15-25k PSI E Characterization (DLS, Zeta Potential) D->E G Incubation (Cells + Nanoemulsion) E->G Sterile Emulsion F Cell Culture F->G H Washing Steps (Remove excess) G->H I Viability Check H->I J Resuspend Labeled Cells in Saline I->J K Intravenous Injection J->K L In Vivo Imaging (19F MRI or Ultrasound) K->L M Data Analysis L->M

Caption: Experimental workflow for preparing and using this compound for cell tracking.

G cluster_checks Troubleshooting Path Start Low SNR in 19F MRI Experiment Q1 Is the 19F signal detectable in a phantom of the agent? Start->Q1 Q2 Is there sufficient agent accumulation at the target site? Q1->Q2 Yes Sol1 Check agent formulation & concentration. Q1->Sol1 No Q3 Are the MRI acquisition parameters optimized? Q2->Q3 Yes Sol2 Increase injected dose or improve cell labeling efficiency. Q2->Sol2 No Sol3 Use 19F coil, increase averages, optimize TR/TE, use RARE sequence. Q3->Sol3 No End SNR Improved Q3->End Yes Sol1->End Sol2->End Sol3->End

Caption: Logical troubleshooting workflow for low SNR in ¹⁹F MRI experiments.

G cluster_process Acoustic Droplet Vaporization (ADV) Principle cluster_factors Key Influencing Factors A This compound Nanodroplet (Liquid Core) Injected In Vivo B Focused Ultrasound Pulse (External Trigger) A->B C Phase Transition (Liquid to Gas) B->C D Microbubble Formation (Volumetric Expansion) C->D E Strong Echogenic Signal Detected by Ultrasound D->E F1 Acoustic Pressure F1->B F2 PFC Boiling Point F2->B F3 Droplet Size F3->B F4 Shell Composition F4->B

Caption: The principle of Acoustic Droplet Vaporization for ultrasound contrast.

References

Technical Support Center: Perfluoromethyldecalin (PFMD) Tissue Retention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with information on strategies to understand and potentially reduce the retention of Perfluoromethyldecalin (PFMD) in tissues during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound (PFMD) and why is it retained in tissues?

This compound (PFMD) is a chemically and biologically inert fluorocarbon liquid.[1][2] Due to its inertness, it is not metabolized by the body.[1] When administered, particularly as an emulsion intravenously, PFMD particles are recognized as foreign and are taken up by macrophages of the reticuloendothelial system (RES), primarily in the liver and spleen.[1][3] This uptake is the main reason for its retention in these tissues.

Q2: How is PFMD naturally eliminated from the body?

The primary route of elimination for inert perfluorocarbons (PFCs) like PFMD is through the lungs via exhalation.[1][4] The PFMD that has been sequestered by the RES is slowly released back into the bloodstream, transported to the lungs, and expelled in the expired air.[1] It is not eliminated through urine or feces in any significant amount, which is a key difference from other per- and polyfluoroalkyl substances (PFAS).[5][6]

Q3: Why is PFMD still detectable in tissues long after administration?

The retention time of PFMD in tissues is influenced by its physical properties, specifically its low vapor pressure and high molecular weight.[1] These characteristics lead to a slow rate of elimination from the body. Larger PFC molecules, like PFMD, tend to have longer retention times.[3] The half-life for a similar compound, perfluorodecalin, is approximately one week.[4]

Q4: Are there proven strategies to accelerate the elimination of PFMD from tissues?

Currently, there are no established and validated methods specifically for accelerating the elimination of this compound from tissues. The strategies that have been investigated for other classes of PFAS, such as bile acid sequestrants (e.g., cholestyramine) or methods to enhance kidney function, are not applicable to inert PFCs like PFMD because their elimination pathway is different.[7]

Q5: What are the potential side effects of PFMD retention?

The accumulation of inert PFCs in the RES is generally considered benign with respect to the surrounding tissue.[1] However, high doses can lead to a saturation of the RES-mediated clearance capacity, resulting in the redistribution of PFMD to other tissues where it can be taken up by other macrophages.[1] This can cause reversible biological effects such as macrophage hypertrophy.[1]

Troubleshooting Guide

Issue: High levels of PFMD are observed in the liver and spleen in my animal model, potentially interfering with other measurements.

  • Explanation: This is the expected biodistribution of intravenously administered PFMD emulsions due to uptake by the reticuloendothelial system (RES).[1]

  • Possible Solutions (Hypothetical and for research purposes only):

    • Post-Experiment Clearance Period: Allow for a sufficient washout period post-administration to permit natural clearance via the lungs. The length of this period will depend on the dose and the specific animal model.

    • Dose Optimization: If experimentally feasible, reducing the administered dose of PFMD may reduce the overall tissue burden.

Issue: I need to design an experiment to test a potential method for enhancing PFMD clearance.

  • Recommendation: Based on the known elimination pathway of inert PFCs (pulmonary exhalation), any intervention would likely need to target this route. A hypothetical experimental design is provided in the "Experimental Protocols" section below.

Quantitative Data Summary

The following table summarizes the key pharmacokinetic parameters of inert perfluorocarbons in contrast to other PFAS, highlighting the differences in their elimination pathways and retention.

ParameterInert Perfluorocarbons (e.g., PFMD, Perfluorodecalin)Other PFAS (e.g., PFOA, PFDA)
Primary Elimination Route Lungs (exhalation)[1][4]Kidneys (urine), Liver (feces)[6][8]
Metabolism Not metabolized (biologically inert)[1]Generally not metabolized, but can undergo enterohepatic recirculation[7]
Key Factors Influencing Retention Low vapor pressure, high molecular weight[1]Binding to serum proteins, efficiency of renal and biliary transporters[5][6]
Half-Life Example Perfluorodecalin: ~1 week[4]PFOA (male rats): 15 days; PFOA (female rats): <1 day[8]

Experimental Protocols

Hypothetical Protocol: Assessing the Effect of Enhanced Ventilation on PFMD Clearance

This protocol is a theoretical framework for investigating whether increasing pulmonary ventilation can enhance the elimination of PFMD.

  • Animal Model: Select an appropriate animal model (e.g., rat) and divide into a control and an experimental group.

  • PFMD Administration: Administer a single, well-defined dose of a PFMD emulsion intravenously to all animals.

  • Intervention:

    • Control Group: House the animals under normal conditions.

    • Experimental Group: At a specified time post-PFMD administration, expose the animals to a mildly hypercapnic environment (e.g., 5% CO2 in air) to stimulate an increase in respiratory rate and tidal volume (hyperventilation). This should be done for a defined period (e.g., 1-2 hours) daily for several days. All procedures must be approved by an animal care and use committee.

  • Sample Collection: Collect blood samples at regular intervals. At the end of the study period, collect major organs (liver, spleen, lungs, fat).

  • PFMD Quantification: Analyze the concentration of PFMD in blood and tissue homogenates using a validated gas chromatography-mass spectrometry (GC-MS) method.

  • Data Analysis: Compare the PFMD concentrations in the blood and tissues of the experimental group to the control group to determine if enhanced ventilation accelerated clearance.

Visualizations

PFMD_Elimination_Pathway cluster_bloodstream Bloodstream cluster_res Reticuloendothelial System (RES) cluster_lungs Lungs PFMD_emulsion PFMD Emulsion Macrophages Macrophages (Liver, Spleen) PFMD_emulsion->Macrophages Phagocytosis Alveoli Alveoli PFMD_emulsion->Alveoli Transport Macrophages->PFMD_emulsion Slow Release Expired_Air Expired Air Alveoli->Expired_Air Exhalation

Caption: Elimination pathway of inert this compound (PFMD).

Elimination_Pathway_Comparison cluster_inert_pfcs Inert PFCs (e.g., PFMD) cluster_other_pfas Other PFAS (e.g., PFOA) Body_PFC Body Burden (RES) Lungs_PFC Lungs Body_PFC->Lungs_PFC Exhalation Exhalation Lungs_PFC->Exhalation Body_PFAS Body Burden (Blood/Tissues) Liver_PFAS Liver Body_PFAS->Liver_PFAS Kidneys_PFAS Kidneys Body_PFAS->Kidneys_PFAS Feces Feces Liver_PFAS->Feces Biliary Excretion Urine Urine Kidneys_PFAS->Urine Renal Excretion

Caption: Comparison of elimination pathways: Inert PFCs vs. other PFAS.

References

Technical Support Center: Enhancing the Shelf-Life of Perfluoromethyldecalin-Based Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Perfluoromethyldecalin-based formulations. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability and extending the shelf-life of their formulations. Here you will find answers to frequently asked questions and troubleshooting guides to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Formulation and Handling

Q1: What are the key physicochemical properties of this compound (PFMD) relevant to formulation stability?

A: this compound is a fluorocarbon liquid that is chemically and biologically inert.[1] It is thermally stable to over 400°C.[1] Key properties influencing formulation are its high density (approx. 1.972 g/mL), low viscosity, and very low solubility in water (hydrophobicity).[1] These characteristics necessitate its formulation as an emulsion for aqueous applications.

Q2: What are the common types of stabilizers used for PFMD emulsions?

A: PFMD emulsions are kinetically stabilized using surfactants or emulsifiers. Commonly used stabilizers include:

  • Phospholipids (B1166683): Such as egg yolk lecithin.[2]

  • Poloxamers: Nonionic triblock copolymers like Pluronic F-68.[2]

  • Fluorosurfactants: These can provide highly stable emulsions.[2]

  • Novel Polymeric Surfactants: Functionalizable polymers like poly(2-oxazoline) (POx) have been developed to improve stability and versatility over traditional poloxamers.[3][4]

Q3: What is the primary physical degradation pathway for PFMD emulsions?

A: The main mechanism for the physical instability of perfluorocarbon nanoemulsions is Ostwald ripening . This process involves the diffusion of smaller PFMD droplets through the aqueous phase to larger droplets, leading to an overall increase in the average particle size over time.[5] This can eventually lead to phase separation.

Q4: What are the recommended storage conditions for PFMD-based formulations?

A: To enhance stability and minimize particle size growth, it is generally recommended to store perfluorocarbon emulsions at refrigerated temperatures (2-8°C).[5] Freezing should typically be avoided as the formation of ice crystals can disrupt the emulsion structure and lead to coalescence. The logarithmic value of the droplet growth rate in similar perfluorocarbon emulsions has been shown to decrease linearly with the inverse of temperature in the range of 5-40°C.[6]

Analytical and Stability Testing

Q5: What analytical techniques are crucial for assessing the stability of PFMD emulsions?

A: A comprehensive stability program for PFMD emulsions should include the following analytical techniques:

  • Visual Inspection: For signs of creaming, sedimentation, or phase separation.[5]

  • Particle Size Analysis: Using Dynamic Light Scattering (DLS) to measure the mean droplet size and polydispersity index (PDI).[5]

  • Chromatography: Gas Chromatography (GC) with Mass Spectrometry (MS) or Flame Ionization Detection (FID) is suitable for quantifying PFMD and its potential volatile impurities. High-Performance Liquid Chromatography (HPLC) can be used for analyzing non-volatile components like surfactants or encapsulated drugs.[5][7]

  • pH Measurement: To detect any changes that might indicate chemical degradation of excipients.[5]

Q6: Why are forced degradation studies necessary for PFMD formulations?

A: Forced degradation (or stress testing) studies are essential to:

  • Identify likely degradation products and establish degradation pathways.[8]

  • Demonstrate the specificity of analytical methods, ensuring that the methods can accurately measure the drug substance in the presence of its degradation products.[8][9]

  • Understand the intrinsic stability of the molecule, which helps in developing robust formulations and defining stable storage conditions.[9][10]

Troubleshooting Guide

Issue 1: Rapid Increase in Particle Size or Polydispersity Index (PDI)

  • Possible Causes:

    • Ostwald Ripening: This is the most probable cause for PFMD emulsions.[5] The high interfacial tension and slight aqueous solubility of PFMD drive this process.

    • Insufficient Surfactant Concentration: The surfactant level may be too low to adequately cover the surface of the droplets, leading to flocculation and coalescence.[11]

    • Inappropriate Surfactant Choice: The selected emulsifier may not be providing a sufficient steric or electrostatic barrier.

    • Suboptimal Homogenization: The initial particle size distribution might be too broad, which accelerates ripening. Processing parameters strongly influence the initial droplet size and growth rate.[6]

  • Troubleshooting Steps:

    • Optimize Surfactant System:

      • Increase the concentration of the primary surfactant.

      • Consider a combination of surfactants (e.g., a phospholipid with a poloxamer).

    • Refine Homogenization Process:

      • Increase homogenization pressure or duration to achieve a smaller and more uniform initial droplet size.

    • Modify Continuous Phase:

      • Increase the viscosity of the aqueous phase by adding a viscosity modifier (e.g., glycerol, PEG) to slow down droplet diffusion.[11]

    • Review Storage Conditions:

      • Ensure storage at recommended refrigerated temperatures (2-8°C) to reduce the rate of Ostwald ripening.[5]

Issue 2: Visible Phase Separation (Creaming or Sedimentation)

  • Possible Causes:

    • Significant Droplet Growth: Advanced Ostwald ripening or coalescence has led to large droplets that separate under gravity.

    • High Density of PFMD: this compound is significantly denser than water, leading to a natural tendency for sedimentation.

    • Insufficient Viscosity of Continuous Phase: A low-viscosity medium allows for rapid movement and separation of droplets.[11]

  • Troubleshooting Steps:

    • Address Particle Size Growth: Follow the steps outlined in "Issue 1". Controlling particle size is the most critical step.

    • Increase Continuous Phase Viscosity: Incorporate a biocompatible viscosity-enhancing agent into the aqueous phase.

    • Gentle Re-dispersion: For early-stage creaming or sedimentation, gentle inversion of the container may be sufficient to re-disperse the emulsion. Note that this does not solve the underlying instability.

Issue 3: Change in pH of the Formulation During Storage

  • Possible Causes:

    • Degradation of Excipients: Hydrolysis of certain excipients, such as phospholipids or co-solvents, can lead to the formation of acidic byproducts.

    • Interaction with Container/Closure: Leaching of substances from the storage container.

  • Troubleshooting Steps:

    • Incorporate a Buffer System: Use a pharmaceutically acceptable buffer (e.g., phosphate (B84403) or citrate (B86180) buffer) to maintain a stable pH.

    • Investigate Excipient Stability: Conduct stability studies on individual excipients under the same conditions to identify the source of the pH shift.

    • Perform Container Compatibility Studies: Ensure that the chosen primary packaging is inert and does not interact with the formulation.

Data Presentation

Table 1: Recommended Conditions for Forced Degradation Studies

Stress ConditionTypical ParametersPurpose
Acid Hydrolysis 0.1 M HCl at 60-80°C for up to 7 daysTo test for susceptibility to degradation in acidic conditions.
Base Hydrolysis 0.1 M NaOH at 60-80°C for up to 7 daysTo test for susceptibility to degradation in alkaline conditions.
Oxidation 3% H₂O₂ at room temperature for up to 7 daysTo evaluate stability against oxidative stress.[12]
Thermal Degradation 60-80°C (in a controlled humidity chamber if desired)To assess the impact of high temperature on the formulation.[10]
Photostability Overall illumination ≥ 1.2 million lux hours and near UV energy ≥ 200 watt-hours/m² (ICH Q1B)[12]To determine if the formulation is light-sensitive.

Table 2: Key Stability-Indicating Parameters and Acceptance Criteria

ParameterAnalytical TechniqueTypical Acceptance Criteria (for illustrative purposes)
Appearance Visual InspectionClear, opalescent, or milky white emulsion, free from visible particulates and phase separation.
Mean Particle Size Dynamic Light Scattering (DLS)No significant change from the initial value (e.g., ≤ 20% increase).
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)No significant change from the initial value (e.g., remains ≤ 0.3).
pH pH MeterRemains within ± 0.5 units of the initial value.
Assay (PFMD) Gas Chromatography (GC-FID/MS)95.0% - 105.0% of the initial concentration.
Degradation Products GC-MS or HPLC-MSNo single unspecified degradant > 0.2%; Total degradants > 1.0%.

Experimental Protocols

Protocol 1: Long-Term Stability Testing

  • Sample Preparation: Prepare a single, homogenous batch of the this compound formulation. Fill it into the final intended container-closure system.

  • Storage Conditions: Place samples into stability chambers set to the desired long-term (e.g., 5°C ± 3°C) and accelerated (e.g., 25°C ± 2°C / 60% RH ± 5% RH) storage conditions.

  • Time Points: Designate specific testing intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).

  • Sample Analysis: At each time point, withdraw samples from each storage condition. Allow them to equilibrate to room temperature.

  • Testing: Perform a full suite of stability tests as outlined in Table 2 (Appearance, Particle Size, PDI, pH, Assay, and Degradation Products).

  • Data Evaluation: Analyze the data for trends over time. Any significant change, out-of-specification result, or notable trend should be investigated.

Protocol 2: Photostability Testing (as per ICH Q1B)

  • Sample Exposure: Place the formulation samples directly in a photostability chamber. To serve as a control, wrap a parallel set of samples in aluminum foil to protect them from light.

  • Light Source: Expose the samples to a light source that conforms to ICH Q1B guidelines, providing both cool white fluorescent and near-UV lamps.

  • Exposure Levels: Ensure a total exposure of not less than 1.2 million lux hours for visible light and 200 watt-hours per square meter for near-UV light.[12]

  • Post-Exposure Analysis: After the exposure period, analyze both the light-exposed and dark control samples for all key stability-indicating parameters.

  • Comparison: Compare the results from the exposed samples to the dark controls. A significant difference indicates that the formulation is light-sensitive and requires light-protective packaging.

Visualizations

G Troubleshooting Workflow for Emulsion Instability start Observe Emulsion Instability (e.g., size increase, separation) check_size Is there a rapid increase in particle size/PDI? start->check_size check_separation Is there visible phase separation? check_size->check_separation No action_size Action: 1. Optimize Surfactant System 2. Refine Homogenization 3. Check Storage Temperature check_size->action_size Yes action_separation Action: 1. Address Particle Size Growth 2. Increase Continuous Phase Viscosity check_separation->action_separation Yes check_ph Is there a significant change in pH? check_separation->check_ph No action_size->check_separation action_separation->check_ph action_ph Action: 1. Incorporate Buffer System 2. Investigate Excipient Stability end Formulation Stabilized action_ph->end check_ph->action_ph Yes check_ph->end No

Caption: Troubleshooting decision tree for common PFMD emulsion instability issues.

G Long-Term Stability Study Workflow cluster_testing Stability Testing prep Prepare Homogenous Formulation Batch storage Place Samples in Stability Chambers (Long-Term & Accelerated) prep->storage pull Withdraw Samples at Scheduled Time Points (0, 3, 6, 12... months) storage->pull visual Visual Inspection pull->visual dls Particle Size (DLS) pull->dls ph pH Measurement pull->ph gc Assay/Impurities (GC) pull->gc analysis Analyze Data for Trends visual->analysis dls->analysis ph->analysis gc->analysis report Generate Stability Report analysis->report

Caption: Experimental workflow for a comprehensive long-term stability study.

References

Technical Support Center: Troubleshooting Phase Separation in Perfluoromethyldecalin Emulsions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on common issues encountered during the preparation and handling of Perfluoromethyldecalin emulsions.

Troubleshooting Guide

This guide addresses specific issues related to phase separation in a question-and-answer format.

Q1: What are the visual indicators of phase separation in my this compound emulsion?

Phase separation is the breakdown of the emulsion into its individual oil and water components. Key visual indicators include:

  • Creaming: The formation of a concentrated layer of the dispersed this compound phase at the bottom of the container, due to its higher density than water. This is often a reversible first step in phase separation.[1]

  • Flocculation: The clumping together of individual this compound droplets to form larger aggregates. This can give the emulsion a grainy or curdled appearance and is also potentially reversible.

  • Coalescence: The irreversible merging of smaller droplets into larger ones, leading to the formation of a distinct layer of clear this compound.

  • Breaking: The complete and irreversible separation of the emulsion into two distinct layers: a lower layer of this compound and an upper aqueous layer.

Q2: My this compound emulsion is showing signs of creaming. What can I do to prevent this?

Creaming is primarily caused by the density difference between this compound and the continuous aqueous phase. To mitigate creaming:

  • Increase the Viscosity of the Continuous Phase: Adding a biocompatible thickening agent (e.g., xanthan gum, carboxymethyl cellulose) to the aqueous phase will slow down the sedimentation of the dense this compound droplets.

  • Reduce Droplet Size: Smaller droplets are more susceptible to Brownian motion, which can counteract the effects of gravity. This can be achieved by optimizing the homogenization process (see Q4).

  • Gentle Agitation: Before use, gently inverting the container can redisperse the creamed layer. Avoid vigorous shaking, as this can introduce energy that may promote coalescence.

Q3: My emulsion is experiencing coalescence and breaking. What are the likely causes and solutions?

Coalescence and breaking indicate a more significant instability of the emulsion. The primary causes and their solutions are:

  • Inadequate Surfactant Concentration:

    • Cause: Insufficient surfactant to adequately cover the surface of the this compound droplets, leading to their fusion.

    • Solution: Increase the surfactant concentration. It is crucial to determine the optimal surfactant-to-oil ratio for your specific formulation.[2][3][4][5]

  • Incorrect Surfactant Type:

    • Cause: The chosen surfactant may not have the appropriate properties to effectively stabilize a fluorocarbon emulsion.

    • Solution: Use a surfactant with a fluorinated tail (fluorosurfactant) or a phospholipid-based surfactant, as these have a higher affinity for the perfluorocarbon-water interface.

  • Suboptimal Homogenization:

    • Cause: The energy input during homogenization was insufficient to create small, uniform droplets.

    • Solution: Optimize homogenization parameters such as pressure, number of passes, and temperature.[6][7][8]

  • Changes in Temperature:

    • Cause: Temperature fluctuations during storage can affect surfactant solubility and the viscosity of the phases, leading to instability.[9][10]

    • Solution: Store emulsions at a controlled and consistent temperature, as specified for your formulation. Avoid freeze-thaw cycles unless the formulation is specifically designed to withstand them.

Q4: How can I optimize my high-pressure homogenization process to improve emulsion stability?

High-pressure homogenization is a critical step in producing stable this compound emulsions. Key parameters to optimize include:

  • Homogenization Pressure: Higher pressures generally lead to smaller droplet sizes. However, excessively high pressures can sometimes lead to droplet coalescence. A typical starting range is 10,000 to 20,000 psi.[6]

  • Number of Passes: Increasing the number of passes through the homogenizer can further reduce droplet size and improve uniformity. Typically, 3 to 10 passes are used. The effect on droplet size reduction diminishes with each subsequent pass.[6][7]

  • Temperature: The temperature during homogenization can affect the viscosity of the phases and the efficiency of droplet disruption. Pre-cooling the coarse emulsion can help to dissipate heat generated during homogenization.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism that causes phase separation in perfluorocarbon emulsions over time?

A major cause of long-term instability in perfluorocarbon nanoemulsions is Ostwald Ripening . This is a process where larger droplets grow at the expense of smaller droplets. Due to the slight solubility of this compound in the aqueous phase, molecules from the smaller, more highly curved droplets dissolve and then deposit onto the larger, less curved droplets. This leads to a gradual increase in the average droplet size and can eventually result in phase separation. Using high molecular weight perfluorocarbons can help to minimize Ostwald ripening.

Q2: Can the pH of the aqueous phase affect the stability of my this compound emulsion?

Yes, the pH of the aqueous phase can significantly impact emulsion stability, especially when using ionic surfactants or phospholipids. The pH can affect the charge on the surfactant headgroups and at the droplet interface. This, in turn, influences the electrostatic repulsion between droplets. A strong electrostatic repulsion helps to prevent droplets from getting close enough to flocculate and coalesce. It is important to maintain the pH within a range that ensures optimal surfactant performance and droplet stability.

Q3: How should I store my this compound emulsion to ensure long-term stability?

For optimal stability, this compound emulsions should be stored in a tightly sealed container at a controlled temperature, typically between 4°C and 25°C.[11] Avoid exposure to direct sunlight and extreme temperatures. Do not freeze the emulsion unless it has been specifically formulated for freeze-thaw stability. Always check the manufacturer's recommendations for storage conditions.

Q4: What analytical techniques are essential for characterizing the stability of my this compound emulsion?

The following techniques are crucial for assessing emulsion stability:

  • Dynamic Light Scattering (DLS): To measure the mean droplet size, polydispersity index (a measure of the width of the size distribution), and zeta potential (a measure of the charge on the droplet surface).[12][13][14][15]

  • Microscopy (e.g., optical, electron): To visually inspect the emulsion for droplet morphology, signs of aggregation, and the presence of any large, undesirable particles.

  • Accelerated Stability Testing: This involves subjecting the emulsion to stress conditions such as centrifugation or temperature cycling to predict its long-term stability.

Quantitative Data Summary

The following table summarizes the typical impact of key formulation and process parameters on the stability of perfluorocarbon emulsions. The values are representative and may need to be optimized for specific formulations.

ParameterRange/ValueEffect on Droplet SizeEffect on Zeta PotentialImpact on Stability
Surfactant Concentration 1 - 5% (w/v)Increasing concentration generally decreases droplet size to an optimal point.[3]Can increase or decrease depending on the surfactant type and concentration.Higher concentration generally improves stability by preventing coalescence.
Homogenization Pressure 10,000 - 30,000 psiHigher pressure leads to smaller droplet sizes.[6][7]Generally becomes more negative with decreasing particle size.Smaller droplets can enhance stability against creaming.
Number of Homogenization Passes 3 - 10Droplet size decreases with an increasing number of passes, with diminishing returns.[6][7]May become slightly more negative.Increased number of passes improves uniformity and stability.
Temperature 4°C vs. 25°C vs. 40°CCan influence droplet size depending on the effect on viscosity and interfacial tension.Can affect the ionization of surfactant headgroups.Elevated temperatures can accelerate instability mechanisms like Ostwald ripening and coalescence.[9][10]

Experimental Protocols

1. Preparation of this compound Emulsion by High-Pressure Homogenization

This protocol describes a general method for preparing a this compound-in-water emulsion.

  • Materials:

    • This compound

    • Surfactant (e.g., a suitable fluorosurfactant or phospholipid)

    • High-purity water (e.g., Water for Injection)

    • High-shear mixer

    • High-pressure homogenizer

  • Procedure:

    • Aqueous Phase Preparation: Dissolve the surfactant in high-purity water. If necessary, adjust the pH of the solution.

    • Coarse Emulsion Formation: While mixing the aqueous phase with a high-shear mixer, slowly add the this compound to form a coarse emulsion. Continue mixing for 5-10 minutes.

    • High-Pressure Homogenization: Pass the coarse emulsion through a high-pressure homogenizer.

      • Set the desired homogenization pressure (e.g., 15,000 psi).

      • Recirculate the emulsion for the desired number of passes (e.g., 5 passes).

      • Ensure the emulsion is cooled during the process to prevent excessive heating.

    • Final Product: Collect the resulting nanoemulsion. It should have a milky-white appearance.

2. Characterization of Emulsion Stability by Dynamic Light Scattering (DLS)

This protocol outlines the steps for analyzing the droplet size, polydispersity index (PDI), and zeta potential of the prepared emulsion.

  • Instrumentation: A dynamic light scattering instrument with zeta potential measurement capabilities.

  • Procedure:

    • Sample Preparation:

      • Allow the emulsion to equilibrate to the instrument's operating temperature (typically 25°C).

      • Dilute a small aliquot of the emulsion with filtered, high-purity water to a concentration suitable for DLS measurement (this prevents multiple scattering effects). The final solution should be slightly turbid.

    • Droplet Size and PDI Measurement:

      • Rinse a clean cuvette with the diluted sample before filling it.

      • Place the cuvette in the DLS instrument.

      • Set the instrument parameters (e.g., scattering angle, temperature, solvent properties).

      • Perform at least three replicate measurements to ensure reproducibility.

      • Record the Z-average diameter (mean droplet size) and the PDI.

    • Zeta Potential Measurement:

      • Inject the diluted sample into a clean zeta potential cell, ensuring no air bubbles are present.

      • Place the cell in the instrument.

      • Apply the electric field and measure the electrophoretic mobility.

      • The instrument software will calculate the zeta potential.

      • Perform at least three replicate measurements.

Visualizations

TroubleshootingWorkflow cluster_start Start: Visual Inspection cluster_problem Problem Identification cluster_solution Troubleshooting Steps cluster_end Outcome Start Observe Emulsion for Creaming, Flocculation, or Coalescence Creaming Creaming/ Sedimentation Start->Creaming Density Difference Flocculation Flocculation Start->Flocculation Insufficient Repulsion Coalescence Coalescence/ Breaking Start->Coalescence Interfacial Film Rupture Viscosity Increase Continuous Phase Viscosity Creaming->Viscosity DropletSize Reduce Droplet Size (Optimize Homogenization) Creaming->DropletSize ZetaPotential Optimize Zeta Potential (Adjust pH, Surfactant) Flocculation->ZetaPotential Surfactant Optimize Surfactant (Type and Concentration) Flocculation->Surfactant Coalescence->DropletSize Coalescence->Surfactant Storage Check Storage Conditions (Temperature) Coalescence->Storage StableEmulsion Stable Emulsion Viscosity->StableEmulsion DropletSize->StableEmulsion ZetaPotential->StableEmulsion Surfactant->StableEmulsion Storage->StableEmulsion

Caption: Troubleshooting workflow for addressing phase separation in this compound emulsions.

References

Validation & Comparative

A Comparative Guide to Perfluoromethyldecalin and Perfluorodecalin for Oxygen Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two key perfluorocarbons, perfluoromethyldecalin (PFMD) and perfluorodecalin (B110024) (PFD), for their potential application as oxygen delivery agents in research and clinical settings. The selection of an appropriate perfluorocarbon is critical for the successful development of artificial oxygen carriers, impacting efficacy, stability, and biocompatibility. This document summarizes the available data on their physicochemical properties, oxygen carrying capacity, and emulsion characteristics, and outlines the experimental protocols necessary for their evaluation.

Introduction to Perfluorocarbons as Oxygen Carriers

Perfluorocarbons (PFCs) are synthetic compounds composed of carbon and fluorine atoms. Their unique ability to dissolve large volumes of respiratory gases, coupled with their chemical and biological inertness, makes them prime candidates for applications requiring oxygen transport, such as in blood substitutes and for enhancing oxygen supply in cell cultures.[1] When formulated as emulsions, these compounds can be safely administered intravenously to augment oxygen delivery to tissues.

Physicochemical Properties

The fundamental physical and chemical properties of PFMD and PFD are crucial determinants of their behavior as oxygen carriers. PFMD exhibits a higher boiling point and density compared to PFD, which may influence emulsion stability and in vivo residence time.[2]

PropertyThis compound (PFMD)Perfluorodecalin (PFD)
Molecular Formula C₁₁F₂₀C₁₀F₁₈
Molecular Weight 512.09 g/mol 462.08 g/mol
Boiling Point 160 °C[2]142 °C
Density 1.972 g/mL[2]~1.9 g/mL
Appearance Clear, colorless liquid[2]Clear, colorless liquid
Water Solubility ~10 ppm[2]~10 ppm

Oxygen Carrying Capacity

The primary function of a PFC-based oxygen carrier is its ability to dissolve and transport oxygen. While quantitative data for PFD is well-established, specific values for PFMD are not as readily available in the literature, though it is recognized for its high gas solubility.[2][3]

ParameterThis compound (PFMD)Perfluorodecalin (PFD)
Oxygen Solubility Qualitatively high, but specific quantitative data is not readily available.[2][3]Approximately 49 mL O₂ / 100 mL PFD[4]

Emulsion Characteristics

For in vivo applications, PFCs must be emulsified to be miscible with blood. The stability of these emulsions is critical to prevent adverse events such as embolisms. The higher molecular weight of PFMD may theoretically contribute to greater emulsion stability by reducing the rate of Ostwald ripening, a common mechanism of emulsion destabilization. However, direct comparative studies are lacking.

CharacteristicThis compound (PFMD)Perfluorodecalin (PFD)
Emulsion Stability No direct comparative data available. Higher molecular weight may infer greater stability.Stability is a known challenge and is highly dependent on the emulsifying agent and process.[5][6]

Experimental Protocols

To provide a direct and objective comparison between PFMD and PFD for oxygen delivery, a series of standardized experiments should be conducted.

Determination of Oxygen Solubility

Objective: To quantify the volume of oxygen that can be dissolved in each perfluorocarbon at a given temperature and pressure.

Methodology:

  • Degassing: The perfluorocarbon sample is degassed to remove any dissolved gases. This can be achieved by vacuum application, sparging with an inert gas (e.g., argon), or through repeated freeze-pump-thaw cycles.

  • Saturation: The degassed PFC is then equilibrated with pure oxygen at a controlled temperature (e.g., 37 °C) and pressure (e.g., 760 mmHg).

  • Measurement: The amount of dissolved oxygen can be determined using several methods:

    • Volumetric Method: Measuring the volume of oxygen absorbed by the PFC.

    • Gas Chromatography: Analyzing the headspace of the equilibrated sample to determine the partial pressure of oxygen.

    • Enzymatic Method: An enzymatic reaction that consumes oxygen can be used, with the reaction rate being proportional to the dissolved oxygen concentration.[7]

Emulsion Preparation and Stability Assessment

Objective: To prepare stable emulsions of both PFMD and PFD and to compare their stability over time.

Methodology:

  • Emulsification: Emulsions are prepared by high-pressure homogenization of the PFC, a surfactant (e.g., Pluronic F-68, egg yolk phospholipids), and an aqueous phase.

  • Particle Size Analysis: The initial droplet size and size distribution are measured using dynamic light scattering (DLS).

  • Stability Testing: The stability of the emulsions is assessed under various conditions:

    • Accelerated Aging: Storing the emulsions at elevated temperatures (e.g., 40 °C) and monitoring changes in particle size over time.

    • Centrifugation: Subjecting the emulsions to high centrifugal forces to assess their resistance to creaming or phase separation.

In Vivo Efficacy Evaluation

Objective: To compare the in vivo oxygen delivery efficacy of PFMD and PFD emulsions in a relevant animal model.

Methodology:

  • Animal Model: A common model is the exchange transfusion model in rats or hamsters, where a significant portion of the animal's blood is replaced with the PFC emulsion.

  • Administration: The prepared PFC emulsions are administered intravenously.

  • Efficacy Assessment: The oxygen delivery capacity is evaluated by measuring:

    • Survival Rate: The ability of the animals to survive the hemodilution.

    • Arterial and Venous Blood Gases: Measuring pO₂, pCO₂, and pH to assess gas exchange.

    • Tissue Oxygenation: Using probes to directly measure oxygen tension in vital organs.

Logical Workflow for Comparison

The following diagram illustrates the logical workflow for a comprehensive comparison of this compound and perfluorodecalin for oxygen delivery applications.

PFC_Comparison cluster_physicochemical Physicochemical Characterization cluster_performance Performance Evaluation cluster_protocols Experimental Protocols P1 This compound (PFMD) P1_props Boiling Point Density Molecular Weight P1->P1_props O2_Sol Oxygen Solubility P1->O2_Sol P2 Perfluorodecalin (PFD) P2_props Boiling Point Density Molecular Weight P2->P2_props P2->O2_Sol Emulsion Emulsion Stability O2_Sol->Emulsion Proto_O2 Solubility Measurement (e.g., Saturation Method) O2_Sol->Proto_O2 InVivo In Vivo Efficacy Emulsion->InVivo Proto_Emulsion Emulsion Stability Testing (e.g., DLS, Centrifugation) Emulsion->Proto_Emulsion Proto_InVivo Animal Models (e.g., Exchange Transfusion) InVivo->Proto_InVivo Conclusion Comparative Assessment and Selection InVivo->Conclusion

Caption: Logical workflow for comparing PFMD and PFD for oxygen delivery.

Conclusion

References

comparative study of Perfluoromethyldecalin and other perfluorocarbons

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Comparison of Perfluoromethyldecalin and Other Perfluorocarbons for Biomedical Research

This guide offers a detailed comparative analysis of this compound (PFMD) alongside other widely used perfluorocarbons (PFCs), namely Perfluorodecalin (PFD) and Perfluorooctyl Bromide (PFOB). Tailored for researchers, scientists, and professionals in drug development, this document provides a thorough examination of their physicochemical properties, supported by experimental data, to assist in the selection of the most suitable PFC for specific biomedical applications.

Perfluorocarbons are synthetic compounds renowned for their unique properties, including high gas solubility, chemical inertness, and biological safety.[1][2] These characteristics make them invaluable in a range of medical fields, from oxygen therapeutics and drug delivery systems to advanced imaging techniques.[3][4] This guide will delve into a side-by-side comparison of key performance indicators to facilitate informed decision-making in research and development.

Comparative Physicochemical Properties

The selection of a perfluorocarbon for a particular application is heavily dependent on its physical and chemical characteristics. The following table summarizes the key properties of this compound, Perfluorodecalin, and Perfluorooctyl Bromide.

PropertyThis compound (PFMD)Perfluorodecalin (PFD)Perfluorooctyl Bromide (PFOB)
Molecular Formula C₁₁F₂₀[5]C₁₀F₁₈[6]C₈F₁₇Br[7]
Molecular Weight ( g/mol ) 512.09[5][8]462.08[6]498.96[7]
Density (g/mL at 25°C) 1.972[5][9]1.908 - 1.941[6][10]~1.94[11][12]
Boiling Point (°C) 160[5][9]142[6][13]142 - 144[11][12]
Melting Point (°C) -70[5][9]-10 to -5[6][10]7[11]
Kinematic Viscosity (mm²/s at 20°C) ~3.6[14]Not specifiedNot specified
Dynamic Viscosity (mPa·s) 6.41[9]Not specifiedNot specified
Oxygen Solubility (vol%) High (exact value not specified)[5]~50[6]~50[15]
Water Solubility 10 ppm[5][13]10 ppm[13]Not specified
Vapor Pressure (torr at 25°C) ~0.29 kPa (~2.18 torr)[16]6.25[17]10.50[18]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of protocols for key experiments related to the evaluation of perfluorocarbons.

Preparation of Perfluorocarbon Nanoemulsions

Perfluorocarbon nanoemulsions (NEs) are a common formulation for biomedical applications, enhancing the stability and biocompatibility of PFCs for intravenous administration.[3][4]

Objective: To prepare a stable oil-in-water nanoemulsion of a selected perfluorocarbon.

Materials:

  • Perfluorocarbon (e.g., PFMD, PFD, or PFOB)

  • Surfactant (e.g., Pluronic F-68, Lecithin)[19]

  • Co-surfactant (optional)

  • High-purity water

Protocol:

  • Preparation of the Aqueous Phase: Dissolve the surfactant and any co-surfactants in high-purity water.

  • Formation of a Coarse Emulsion: Gradually add the perfluorocarbon to the aqueous phase while applying high shear mixing using a homogenizer.

  • Nano-emulsification: Subject the coarse emulsion to high-energy emulsification methods such as high-pressure homogenization or ultrasonication to reduce the droplet size to the nanometer range.[20]

  • Characterization: Analyze the resulting nanoemulsion for droplet size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

  • Stability Assessment: Evaluate the long-term stability of the nanoemulsion by monitoring changes in droplet size and PDI over time at various storage conditions.

Measurement of Oxygen Solubility

The capacity of perfluorocarbons to dissolve large volumes of respiratory gases is a cornerstone of their utility as oxygen carriers.[6]

Objective: To determine the oxygen solubility in a given perfluorocarbon liquid.

Method: Saturation Method [1]

  • Degassing: Thoroughly degas the perfluorocarbon sample to remove any dissolved gases.

  • Saturation: Place the degassed PFC in a temperature-controlled vessel and expose it to pure oxygen at a constant pressure (typically atmospheric pressure). Stir the liquid to facilitate the dissolution of oxygen until equilibrium is reached.

  • Measurement: The amount of dissolved oxygen can be determined by measuring the volume of gas absorbed by the liquid. This is often done using a gas burette or a manometric apparatus.[1] An alternative enzymatic method, based on the oxygen-dependent oxidation of glucose catalyzed by glucose oxidase, can also be employed for accurate quantification in emulsions.[19][21][22]

  • Calculation: The oxygen solubility is typically expressed as volume percent (vol%) or in molar units.

Determination of Viscosity

The viscosity of a perfluorocarbon or its emulsion is a critical parameter, influencing its flow characteristics in biomedical applications such as blood substitutes or for administration through fine needles.

Objective: To measure the kinematic or dynamic viscosity of a perfluorocarbon.

Method: Capillary Viscometry [23]

  • Apparatus: A calibrated glass capillary viscometer, such as an Ubbelohde viscometer, is used.

  • Temperature Control: The viscometer is placed in a constant temperature bath to ensure precise temperature control, as viscosity is highly temperature-dependent.

  • Measurement: A known volume of the perfluorocarbon liquid is introduced into the viscometer. The time taken for the liquid to flow between two marked points under the influence of gravity is measured.

  • Calculation: The kinematic viscosity is calculated by multiplying the flow time by the calibration constant of the viscometer. The dynamic viscosity can then be obtained by multiplying the kinematic viscosity by the density of the liquid. For more viscous fluids or emulsions, rotational viscometers can also be utilized.[24]

Visualizing Experimental Workflow

To illustrate the process of developing and evaluating a perfluorocarbon-based therapeutic, the following diagram outlines a typical experimental workflow for the creation and characterization of drug-loaded PFC nanoemulsions.

ExperimentalWorkflow cluster_Formulation Nanoemulsion Formulation cluster_Characterization Physicochemical Characterization cluster_Performance In Vitro & In Vivo Performance cluster_Analysis Data Analysis & Optimization PFC Perfluorocarbon Selection (PFMD, PFD, PFOB) Surfactant Surfactant & Excipient Selection PFC->Surfactant Drug Therapeutic Agent Incorporation Surfactant->Drug Emulsification High-Energy Emulsification (Sonication/Homogenization) Drug->Emulsification DLS Droplet Size & Zeta Potential (DLS) Emulsification->DLS Morphology Morphology (TEM/SEM) DLS->Morphology DrugLoading Drug Loading & Encapsulation Efficiency Morphology->DrugLoading Stability Colloidal Stability Assessment DrugLoading->Stability OxygenCarrying Oxygen Carrying Capacity Stability->OxygenCarrying DrugRelease In Vitro Drug Release Kinetics OxygenCarrying->DrugRelease CellUptake Cellular Uptake & Cytotoxicity DrugRelease->CellUptake AnimalModel In Vivo Efficacy & Biodistribution CellUptake->AnimalModel DataAnalysis Statistical Analysis AnimalModel->DataAnalysis Optimization Formulation Optimization DataAnalysis->Optimization Optimization->PFC

Caption: Experimental workflow for the development and evaluation of drug-loaded perfluorocarbon nanoemulsions.

References

Perfluoromethyldecalin: A Comprehensive Evaluation for Environmental Tracing

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals on the efficacy of Perfluoromethyldecalin (PFMD) as an environmental tracer against other established alternatives.

This compound (PFMD) is a perfluorinated hydrocarbon (PFC) that has garnered interest as an environmental tracer due to its unique physicochemical properties.[1][2] This guide provides an objective comparison of PFMD with other commonly used environmental tracers, supported by available data and experimental protocols, to assist researchers in selecting the most suitable tracer for their specific applications.

Performance Comparison of Environmental Tracers

The selection of an appropriate environmental tracer is contingent on several factors, including the nature of the medium being studied (air, water, or soil), the scale of the investigation, and the required detection sensitivity. This section compares the key performance characteristics of PFMD with other prominent tracers.

Tracer TypeTracer Compound(s)Typical Detection LimitAdvantagesDisadvantages
Perfluorocarbon (PFC) This compound (PFMD), Perfluoromethylcyclohexane (PMCH)parts per quadrillion (ppq) in air[3][4][5]Extremely high sensitivity, chemically and thermally stable, non-toxic, low environmental background.[1][2][4][6]Potential for long-term environmental persistence, specialized analytical equipment required.[1]
Sulfur Hexafluoride SF₆parts per trillion (ppt)High stability, low background concentrations, relatively low analytical cost.Potent greenhouse gas, potential for natural sources in some environments.
Fluorescent Dyes Fluorescein, Rhodamine WTparts per billion (ppb)[7]Low cost, easy to detect in the field, long history of use.[8]Susceptible to photodegradation and sorption, potential for background fluorescence interference.[9]
Stable Isotopes ²H (Deuterium), ¹⁸OVaries with analytical methodNaturally occurring, directly trace water molecules, conservative behavior.Requires sophisticated and expensive analytical instrumentation (mass spectrometry), interpretation can be complex.
Radioactive Isotopes ³H (Tritium), ¹⁴CVaries with analytical methodProvide age-dating information, highly sensitive detection.Radioactive material handling and disposal regulations, natural background levels can complicate interpretation.
Noble Gases He, Ne, Ar, Kr, XeVaries with analytical methodChemically inert, conservative, can be used for groundwater dating.Expensive analysis, requires specialized collection and analytical techniques.

Physicochemical Properties

The effectiveness of a tracer is largely determined by its physical and chemical properties. The table below summarizes key properties of PFMD.

PropertyValueSource(s)
Chemical Formula C₁₁F₂₀[2][10]
Molar Mass 512.08 g/mol [10]
Boiling Point ~160 °C[2][11]
Density ~1.972 g/mL[2]
Water Solubility Very low (~10 ppm)[2]
Vapor Pressure ~0.29 kPa[11]
Thermal Stability Stable up to >400 °C[2]
Chemical Stability Chemically inert[2][11]

Experimental Protocols

Detailed methodologies are crucial for the successful application of environmental tracers. This section outlines generalized protocols for the use of PFMD in atmospheric and groundwater tracing studies, based on established principles for perfluorocarbon tracers.

Atmospheric Tracing with PFMD

Objective: To track the transport and dispersion of air masses.

1. Injection:

  • Method: PFMD is typically released as a vapor. The liquid tracer is vaporized and released at a controlled rate using a specialized system. The release system often involves mixing the PFMD with an inert carrier gas like nitrogen to facilitate evaporation.[12]

  • Considerations: The release rate and duration are determined by the scale of the experiment and the desired detection levels.

2. Sampling:

  • Method: Air samples are collected at various downwind locations using automated sequential samplers. These samplers typically contain an adsorbent material that traps the PFCs from the air.

  • Considerations: The sampling locations and frequency are strategically chosen to capture the plume of the tracer as it moves and disperses.

3. Analysis:

  • Method: The collected samples are analyzed using thermal desorption-gas chromatography/mass spectrometry (TD-GC/MS) or gas chromatography with an electron capture detector (GC-ECD).[5] These methods allow for the detection of extremely low concentrations of PFTs.

  • Instrumentation: A typical analytical setup involves a thermal desorber to release the trapped PFCs from the adsorbent, followed by a GC for separation and an MS or ECD for detection and quantification.

Groundwater Tracing with PFMD

Objective: To determine groundwater flow paths, velocity, and solute transport characteristics.

1. Injection:

  • Method: A known quantity of liquid PFMD is introduced directly into the groundwater system, often through an injection well or a sinkhole. To overcome its low water solubility, PFMD can be injected as a microemulsion or dissolved in a co-solvent. The injection is typically followed by a flush of a large volume of water to ensure the tracer enters the aquifer.[9][13]

  • Considerations: The injection volume and concentration are calculated based on the expected dilution and the detection limits of the analytical method.

2. Sampling:

  • Method: Water samples are collected from downstream monitoring wells or springs at predetermined time intervals.

  • Considerations: The sampling frequency should be high enough to accurately define the tracer breakthrough curve, which shows the arrival and passage of the tracer at the monitoring point.

3. Analysis:

  • Method: PFMD is extracted from the water samples using a suitable technique, such as solid-phase extraction (SPE). The extract is then analyzed by GC/MS or GC-ECD.

  • Instrumentation: Similar to atmospheric tracing, the analytical instrumentation is chosen for its high sensitivity to detect the low concentrations of the tracer expected in the water samples.

Signaling Pathways and Experimental Workflows

To visually represent the logical flow of a typical tracer study, the following diagrams are provided in the DOT language for Graphviz.

experimental_workflow cluster_planning Phase 1: Planning and Design cluster_fieldwork Phase 2: Field Implementation cluster_analysis Phase 3: Laboratory Analysis cluster_interpretation Phase 4: Data Interpretation Site_Characterization Site Characterization (Hydrogeology/Meteorology) Tracer_Selection Tracer Selection (e.g., PFMD) Site_Characterization->Tracer_Selection Experimental_Design Experimental Design (Injection & Sampling Plan) Tracer_Selection->Experimental_Design Tracer_Injection Tracer Injection Experimental_Design->Tracer_Injection Sample_Collection Sample Collection (Air/Water) Tracer_Injection->Sample_Collection Sample_Preparation Sample Preparation (Extraction/Concentration) Sample_Collection->Sample_Preparation Instrumental_Analysis Instrumental Analysis (GC/MS or GC-ECD) Sample_Preparation->Instrumental_Analysis Data_Processing Data Processing Instrumental_Analysis->Data_Processing Modeling Transport Modeling Data_Processing->Modeling Results_Interpretation Results Interpretation Modeling->Results_Interpretation

Caption: General workflow for an environmental tracer study.

logical_relationship High_Sensitivity High Sensitivity Reliable_Tracer Reliable Environmental Tracer High_Sensitivity->Reliable_Tracer enables detection of highly diluted plumes Low_Background Low Background Concentration Low_Background->Reliable_Tracer provides a clear signal-to-noise ratio Chemical_Inertness Chemical Inertness Chemical_Inertness->Reliable_Tracer ensures conservative transport

Caption: Key properties of a reliable environmental tracer.

Conclusion

This compound exhibits many of the desirable characteristics of an ideal environmental tracer, most notably its extreme sensitivity of detection and its chemical and thermal stability. These properties make it a powerful tool for tracing air and water movement over various scales. However, researchers must also consider its environmental persistence and the need for specialized analytical equipment. When compared to other tracers, the choice of PFMD will depend on the specific requirements of the study, including the necessary detection limits, the potential for interferences, and budgetary constraints. This guide provides a foundational understanding to aid in this critical decision-making process.

References

Assessing the Biocompatibility of Perfluoromethyldecalin in Comparison to Other Perfluorocarbons: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the biocompatibility of Perfluoromethyldecalin (PFMD) against other commonly used perfluorocarbons (PFCs), tailored for researchers, scientists, and drug development professionals. This document synthesizes available experimental data on key biocompatibility indicators, including cytotoxicity and inflammatory responses, to support informed decisions in the selection of PFCs for various biomedical applications.

Executive Summary

Perfluorocarbons are synthetic compounds with a high capacity for dissolving respiratory gases, making them valuable in applications such as blood substitutes, organ preservation, and drug delivery.[1][2] Their biocompatibility is paramount for safe and effective use. This compound, a derivative of Perfluorodecalin, is noted for its chemical and biological inertness.[3] This guide presents a review of existing data to assess its biocompatibility profile relative to other PFCs. While direct comparative quantitative data for PFMD is limited, this guide contextualizes its expected performance based on the known properties of similar PFCs and available research.

Data Presentation: Comparative Biocompatibility of Perfluorocarbons

The following tables summarize the available quantitative data on the cytotoxicity of various PFCs. It is important to note the absence of specific CC30 or IC50 values for this compound in the reviewed literature. The data for other PFCs, particularly those with impurities, are provided as a benchmark for understanding the potential range of cytotoxic responses.

Table 1: In Vitro Cytotoxicity of Various Perfluorocarbons and Related Compounds

CompoundCell LineCytotoxicity Metric (CC30)Concentration (ppm)Reference
1H-perfluorooctane (1H-PFO)L929CC3050[4]
Perfluorooctanoic acid (PFOA)L929CC3048,124[4]
2H-tridecafluoro-2-methylpentaneL929CC3014[4]
1H,2H-octafluorocyclopentaneL929CC308,035[4]
2H,3H-decafluoropentaneL929CC3046[4]
Anhydrous p-xyleneARPE-19Cytotoxicity Limit1.55[5]
EthylbenzeneARPE-19Cytotoxicity Limit1.06[5]
Perfluorooctanoic acid (PFOA)ARPE-19Cytotoxicity Limit28.4[5]
Hexafluoro-1,2,3,4-tetrachlorobutaneARPE-19Cytotoxic980[5]
1H,1H,7H-dodecafluoro-1-heptanol (DFH)ARPE-19Cytotoxic22,500[5]
1H-perfluorooctane (1H-PFO)ARPE-19Cytotoxic123,000[5]
5H-Perfluorooctane (5H-PFO)ARPE-19 & BALB3T3Non-cytotoxic≥970,000[5]
Perfluoro-2-butyltetrahydrofuranARPE-19 & BALB3T3Non-cytotoxic≥970,000[5]

Note: The cytotoxicity of many PFCs has been linked to the presence of reactive and under-fluorinated impurities.[6] Highly purified PFCs are generally considered to have low cytotoxicity.

Experimental Protocols

Direct Contact Cytotoxicity Assay (ISO 10993-5)

This test evaluates the cytotoxicity of a test material when in direct contact with a monolayer of cultured cells.

  • Cell Culture: L929 mouse fibroblast cells are cultured in a suitable medium (e.g., DMEM with 10% FBS) to form a confluent monolayer in 96-well plates.

  • Sample Application: A sample of the test PFC is gently applied directly onto the cell monolayer, covering approximately 59% of the cell surface area.[3]

  • Incubation: The cells are incubated with the test material for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Controls: A negative control (e.g., high-density polyethylene) and a positive control (e.g., 0.1% zinc diethyldithiocarbamate) are included in each assay.

  • Evaluation:

    • Qualitative: The cells are examined microscopically for any changes in morphology, such as malformation, degeneration, or lysis. The reactivity is graded on a scale from 0 (no reactivity) to 4 (severe reactivity). A grade of 2 or less is considered to meet the requirements of the test.

    • Quantitative: Cell viability is assessed using a quantitative method such as the MTT assay. A reduction in cell viability of more than 30% is considered a cytotoxic effect.[4]

Cytokine Release Assay (ELISA)

This protocol measures the release of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) from immune cells in response to PFC exposure.

  • Cell Isolation and Seeding: Peripheral Blood Mononuclear Cells (PBMCs) are isolated from whole blood and seeded into 96-well plates.

  • Stimulation (Optional): Cells may be pre-stimulated with an inflammatory agent like Lipopolysaccharide (LPS) to induce a baseline inflammatory state.

  • PFC Exposure: The test PFC is added to the cell cultures at various concentrations.

  • Incubation: The cells are incubated for a specified period (e.g., 18-24 hours) to allow for cytokine production and release.

  • Supernatant Collection: The cell culture supernatant is collected after centrifugation to remove cells and debris.

  • ELISA (Enzyme-Linked Immunosorbent Assay): The concentration of specific cytokines in the supernatant is quantified using a commercial ELISA kit. This involves the following steps:

    • Coating a microplate with a capture antibody specific to the target cytokine.

    • Adding the collected supernatant to the wells.

    • Adding a detection antibody conjugated to an enzyme.

    • Adding a substrate that reacts with the enzyme to produce a measurable color change.

    • Measuring the absorbance using a microplate reader and calculating the cytokine concentration based on a standard curve.

Visualizations

Experimental_Workflow_Cytotoxicity cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis cell_culture Cell Culture (e.g., L929 Fibroblasts) direct_contact Direct Contact (24 hours) cell_culture->direct_contact pfc_sample PFC Sample Preparation pfc_sample->direct_contact qualitative Qualitative Analysis (Microscopy) direct_contact->qualitative quantitative Quantitative Analysis (MTT Assay) direct_contact->quantitative result Biocompatibility Assessment qualitative->result Grade Reactivity quantitative->result Calculate Viability (%)

Experimental workflow for in vitro cytotoxicity testing.

Inflammatory_Signaling_Pathway PFC Perfluorocarbon Macrophage Macrophage PFC->Macrophage Interaction PAMP_DAMP PAMP/DAMP PRR Pattern Recognition Receptor (PRR) PAMP_DAMP->PRR Binding NFkB NF-κB Pathway PRR->NFkB Activation Inflammasome Inflammasome Activation PRR->Inflammasome Pro_IL1b Pro-IL-1β NFkB->Pro_IL1b Transcription Pro_TNFa Pro-TNF-α NFkB->Pro_TNFa Transcription Inflammasome->Pro_IL1b Cleavage IL1b IL-1β Release Pro_IL1b->IL1b Inflammation Inflammatory Response IL1b->Inflammation TNFa TNF-α Release Pro_TNFa->TNFa Processing & Secretion TNFa->Inflammation

Simplified inflammatory signaling pathway in response to PFCs.

Biocompatibility_Test_Relationships cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Biocompatibility Overall Biocompatibility Assessment InVitro In Vitro Testing Biocompatibility->InVitro InVivo In Vivo Testing Biocompatibility->InVivo Cytotoxicity Cytotoxicity (e.g., ISO 10993-5) InVitro->Cytotoxicity Inflammation Inflammatory Response (e.g., Cytokine Release) InVitro->Inflammation Genotoxicity Genotoxicity InVitro->Genotoxicity Systemic_Toxicity Systemic Toxicity InVivo->Systemic_Toxicity Implantation Implantation Effects InVivo->Implantation Sensitization Sensitization InVivo->Sensitization Cytotoxicity->Implantation Correlates with Inflammation->Implantation Correlates with

Logical relationship between different biocompatibility tests.

Discussion and Conclusion

The biocompatibility of perfluorocarbons is a critical factor for their use in medical applications. While PFCs are generally considered to be biologically inert, the presence of impurities can lead to cytotoxic and inflammatory responses.[6] The available data suggests that highly purified PFCs exhibit good biocompatibility.

For this compound, its structural similarity to Perfluorodecalin, which is known for its high degree of inertness, suggests a favorable biocompatibility profile.[3] However, the lack of direct, quantitative comparative studies on the cytotoxicity and inflammatory potential of this compound versus other PFCs represents a significant knowledge gap.

Future research should focus on head-to-head comparisons of this compound with other PFCs using standardized in vitro and in vivo biocompatibility assays. This would provide the quantitative data necessary for a definitive assessment and facilitate the selection of the most suitable PFC for specific biomedical applications.

Researchers are encouraged to perform comprehensive biocompatibility testing, following established standards such as ISO 10993, on any PFC intended for clinical use to ensure patient safety.

References

Performance Showdown: Perfluoromethyldecalin Isomers in Cell Culture Environments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving to optimize cell culture conditions, the choice of an effective oxygen carrier is paramount. Perfluorocarbons (PFCs), renowned for their high gas-dissolving capacity, present a compelling solution to combat hypoxia and boost cell viability and productivity. This guide offers a comparative analysis of the performance of perfluoromethyldecalin isomers, providing essential data, experimental methodologies, and visual aids to inform your selection process.

This compound, a fluorocarbon liquid, is a perfluorinated derivative of methyldecalin that is both chemically and biologically inert.[1] It is primarily recognized for its potential as a blood substitute, a property attributed to its high solubility of gases like oxygen.[2][3] Commercially, this compound is available as a mixture of two structural isomers: perfluoro-1-methyldecalin and perfluoro-2-methyldecalin.[1] While specific comparative performance data for these isomers in cell culture is limited, insights can be drawn from the well-studied isomers of the closely related compound, perfluorodecalin (B110024).

Quantitative Performance Comparison

Due to the limited availability of direct comparative data for this compound isomers, the following table includes data for the this compound mixture and provides a comparison of the cis- and trans-isomers of perfluorodecalin as a proxy to infer potential differences between the this compound isomers. The physical properties of these isomers can influence their efficacy as oxygen carriers in cell culture systems.

PropertyThis compound (Mixture of Isomers)Perfluorodecalin (cis-isomer)Perfluorodecalin (trans-isomer)
Molecular Formula C₁₁F₂₀[1]C₁₀F₁₈C₁₀F₁₈
Molar Mass 512.09 g/mol [1]462.08 g/mol 462.08 g/mol
Density (at 25°C) 1.95 g/mL~1.9 g/mL~1.9 g/mL
Boiling Point 137-160 °C~142 °C~142 °C
Melting Point -40 °C-3.6 °C+18 °C
Oxygen Solubility (at 25°C, 1 atm) Not explicitly found for isomers49 mL O₂ / 100 mL[4]49 mL O₂ / 100 mL[4]

Experimental Protocols

To rigorously evaluate the performance of this compound isomers in your specific cell culture application, the following experimental protocols are recommended.

Protocol 1: Evaluation of Oxygen Delivery using Dissolved Oxygen Measurement

This protocol outlines the procedure to quantify the effectiveness of this compound isomers in maintaining dissolved oxygen levels in a cell culture.

Materials:

  • Chinese Hamster Ovary (CHO) cells[5][6]

  • CHO cell culture medium (e.g., DMEM/F-12)[6]

  • Perfluoro-1-methyldecalin

  • Perfluoro-2-methyldecalin

  • This compound isomer mixture

  • Sterile shake flasks or bioreactor[5]

  • Dissolved oxygen probe and meter[7][8]

  • Cell counting device (e.g., hemocytometer or automated cell counter)

  • Standard cell culture equipment (incubator, biosafety cabinet, centrifuge, etc.)[6]

Procedure:

  • Cell Culture Preparation: Culture CHO cells in your standard medium to the desired cell density for the experiment.[6]

  • Preparation of PFC-supplemented Media: Prepare separate batches of cell culture medium supplemented with 10% (v/v) of perfluoro-1-methyldecalin, perfluoro-2-methyldecalin, and the isomer mixture. Emulsify the PFCs in the medium by vigorous shaking or sonication. A control medium without any PFC should also be prepared.

  • Experimental Setup: Seed the CHO cells into shake flasks or a bioreactor containing the prepared media (control and PFC-supplemented). Ensure equal seeding densities across all conditions.

  • Dissolved Oxygen Monitoring: At regular intervals (e.g., every 6-12 hours) over a period of 5-7 days, measure the dissolved oxygen concentration in each culture vessel using a calibrated dissolved oxygen probe.[7][8]

  • Cell Growth and Viability Monitoring: At the same time points, take a small aliquot of cell suspension from each vessel to determine the viable cell density and percent viability using a cell counter.

  • Data Analysis: Plot the dissolved oxygen concentration and viable cell density over time for each condition. Compare the ability of each isomer and the mixture to maintain higher dissolved oxygen levels and support cell growth.

Protocol 2: Assessment of Cytotoxicity using MTT Assay

This protocol details the steps to assess the potential cytotoxic effects of the this compound isomers on cultured cells.

Materials:

  • Adherent cell line (e.g., CHO, HEK293)

  • Cell culture medium

  • Perfluoro-1-methyldecalin

  • Perfluoro-2-methyldecalin

  • This compound isomer mixture

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[9]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Treatment with PFCs: Prepare serial dilutions of the this compound isomers and the mixture in the cell culture medium. Remove the old medium from the wells and add 100 µL of the prepared PFC-containing medium to each well. Include a control group with medium only.

  • Incubation: Incubate the plate for 24-48 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.[9]

    • Incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.[9]

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[9]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the PFCs relative to the untreated control. Plot the dose-response curves to determine the concentration at which each isomer or the mixture exhibits cytotoxic effects.

Visualizing the Workflow and Concepts

To better illustrate the experimental processes and the underlying principles, the following diagrams are provided in the DOT language for Graphviz.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis prep_cells Prepare CHO Cells setup Seed Cells into Culture Vessels prep_cells->setup prep_media Prepare PFC-Supplemented Media (Isomer 1, Isomer 2, Mixture, Control) prep_media->setup monitoring Monitor Dissolved O2 and Cell Growth setup->monitoring data_analysis Analyze and Compare Performance monitoring->data_analysis

Fig. 1: Experimental workflow for comparing this compound isomer performance.

Oxygen_Transport_Pathway cluster_gas Gas Phase cluster_liquid Liquid Phase cluster_cell Cellular Level O2_gas Oxygen (O2) PFC_droplet This compound Droplet O2_gas->PFC_droplet Dissolution culture_medium Culture Medium PFC_droplet->culture_medium Diffusion cell Cell culture_medium->cell Uptake

Fig. 2: Simplified signaling pathway of oxygen transport facilitated by this compound.

References

Evaluating the Efficacy of Perfluoromethyldecalin in Organ Preservation Solutions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The preservation of organs for transplantation is a critical factor in determining post-transplant outcomes. The ideal preservation solution minimizes cellular damage during the ischemic period between organ procurement and transplantation. Perfluoromethyldecalin, a perfluorocarbon (PFC), has emerged as a significant adjunct in organ preservation, primarily due to its high capacity for dissolving and delivering oxygen. This guide provides an objective comparison of the performance of this compound-supplemented preservation methods with other established organ preservation solutions, supported by available experimental data.

The Role of this compound in Organ Preservation

This compound is a chemically inert and biologically safe compound with a remarkable ability to dissolve large volumes of oxygen.[1] This property is leveraged in organ preservation to mitigate ischemia-reperfusion injury (IRI), a major cause of graft dysfunction. By providing a continuous supply of oxygen to the organ during cold storage, this compound helps maintain cellular energy levels (ATP) and reduces the detrimental effects of anaerobic metabolism.[1][2]

The most common application of this compound in organ preservation is the Two-Layer Method (TLM) . This technique involves submerging the organ in a standard preservation solution, such as the University of Wisconsin (UW) solution, which is then layered over an oxygenated pool of a perfluorocarbon like this compound.[2][3] The PFC layer acts as an oxygen reservoir, allowing for passive diffusion of oxygen into the preservation solution and subsequently into the organ tissue.

Comparative Efficacy of this compound-Based Preservation

The efficacy of this compound, primarily within the TLM, has been evaluated for various organs, with the most robust evidence available for pancreas preservation.

Pancreas Preservation

The addition of a this compound layer to the UW solution has demonstrated significant benefits in the preservation of pancreata, particularly for islet cell transplantation. Multiple studies have shown that the TLM leads to a higher yield and better viability of islets of Langerhans compared to static cold storage in UW solution alone.[4][5]

Table 1: Comparison of Pancreas Preservation Outcomes: Two-Layer Method (TLM) with Perfluorochemical vs. University of Wisconsin (UW) Solution Alone

Outcome ParameterTwo-Layer Method (this compound + UW)University of Wisconsin (UW) Solution AloneOrganism/ModelReference
Islet Yield (IEQ/g) Significantly Higher LowerHuman[4]
Post-transplant Graft Function Improved StandardCanine[1]
Morphological Quality of Graft Excellent GoodHuman
Incidence of Edema Reduced HigherHuman[6]
Acute Rejection Episodes None Reported PresentHuman[6]
Heart Preservation

Experimental studies on heart preservation suggest that the TLM can extend the viable preservation time. A study on rat hearts demonstrated that this method allows for ATP production within the graft, potentially extending the preservation time up to 48 hours.[7] Another study proposed that perfluorochemicals may reduce reperfusion injury by inhibiting neutrophil function.[8]

Liver Preservation

In a rat model of liver transplantation from donors after circulatory death, the addition of a PFC to the UW solution was shown to attenuate ischemia-reperfusion injury. This was evidenced by lower levels of serum markers of liver damage and inflammatory cytokines.[9]

Lung and Kidney Preservation

The benefits of the TLM are less clear for other organs. A study on rat lung transplantation found that the TLM did not offer better function compared to traditional preservation methods and was associated with more inflammatory cell aggregates.[10] Similarly, a study on porcine kidneys concluded that the TLM did not improve preservation compared to UW solution alone.

Comparison with Other Standard Preservation Solutions

While direct comparative studies between this compound-based methods and other common preservation solutions like Celsior and Histidine-Tryptophan-Ketoglutarate (HTK) are limited, a wealth of data exists comparing these solutions to the gold-standard UW solution.

Table 2: General Comparison of Widely Used Organ Preservation Solutions

SolutionPrimary ComponentsKey FeaturesPrimary Organ Applications
University of Wisconsin (UW) Lactobionate, Raffinose, Hydroxyethyl starch, Allopurinol, Glutathione, AdenosineHigh viscosity, Intracellular-like electrolyte composition, Reduces cell swelling and oxidative stressLiver, Kidney, Pancreas
Celsior Lactobionate, Mannitol, Glutathione, HistidineLow viscosity, Extracellular-like electrolyte composition, Good buffering capacityHeart, Lung, Kidney, Liver, Pancreas
Histidine-Tryptophan-Ketoglutarate (HTK) Histidine, Tryptophan, α-KetoglutarateLow viscosity, Low potassium concentration, Good for rapid coolingKidney, Liver, Heart, Pancreas
IGL-1 Polyethylene glycol (PEG), Lactobionate, RaffinoseOncotic agent (PEG) to prevent edema, Intracellular-like compositionKidney, Liver

Meta-analyses and clinical trials have shown that for liver transplantation, UW, HTK, and Celsior solutions are associated with nearly equivalent outcomes in terms of primary non-function and one-year graft survival. For kidney transplantation, Celsior and HTK have demonstrated efficacy comparable to UW solution. In heart transplantation, some studies suggest that UW solution may offer better short-term survival compared to Celsior and HTK, especially for high-risk allografts and longer ischemic times.

Experimental Protocols

Two-Layer Method (TLM) for Pancreas Preservation

This protocol is a synthesis of methodologies described in the literature.

Materials:

  • Sterile organ preservation container

  • University of Wisconsin (UW) solution, cooled to 4°C

  • This compound, cooled to 4°C

  • Oxygen source (95% O2, 5% CO2)

  • Sterile tubing and gas dispersion stone

Procedure:

  • Organ Procurement: The pancreas is procured using standard surgical techniques.

  • Initial Flush: The organ is flushed in situ or on a back table with cold UW solution to remove blood and rapidly cool the tissue.

  • Preparation of the Preservation Container:

    • A layer of this compound is placed at the bottom of the sterile container. The volume should be sufficient to create a distinct layer.

    • The this compound is oxygenated by bubbling a 95% O2 / 5% CO2 gas mixture through it using a sterile gas dispersion stone for a predetermined period (e.g., 10-15 minutes) to achieve saturation. Alternatively, pre-oxygenated this compound can be used.[2]

  • Organ Placement: The procured pancreas is gently placed into the container. Due to its density, the organ will float at the interface between the this compound and the subsequently added aqueous solution.

  • Addition of UW Solution: Cold UW solution is carefully layered over the pancreas and the this compound to completely submerge the organ.

  • Storage and Transport: The container is sealed and maintained at 4°C during storage and transportation. Continuous or intermittent oxygenation of the PFC layer can be performed if the container and transport system are equipped for it.

Visualizing the Mechanism and Workflow

Experimental Workflow for Evaluating Organ Preservation Solutions

G cluster_procurement Organ Procurement cluster_preservation Preservation cluster_transplantation Transplantation & Reperfusion cluster_evaluation Post-Transplant Evaluation Donor Organ Donor Procurement Surgical Procurement Donor->Procurement PFC This compound + UW Solution (TLM) Procurement->PFC Randomized Allocation UW UW Solution (Static Cold Storage) Procurement->UW Randomized Allocation Celsior Celsior Solution (Static Cold Storage) Procurement->Celsior Randomized Allocation HTK HTK Solution (Static Cold Storage) Procurement->HTK Randomized Allocation Transplant Surgical Transplantation PFC->Transplant UW->Transplant Celsior->Transplant HTK->Transplant Reperfusion Reperfusion Transplant->Reperfusion GraftFunction Graft Function Assessment (e.g., blood markers, biopsy) Reperfusion->GraftFunction Survival Graft & Recipient Survival Reperfusion->Survival

Caption: Experimental workflow for comparing organ preservation solutions.

Signaling Pathway of this compound's Protective Effect

G cluster_ischemia Ischemic Conditions cluster_reperfusion Reperfusion Injury PFC This compound (Oxygen Carrier) Hypoxia Hypoxia PFC->Hypoxia Mitigates ATP_depletion ATP Depletion PFC->ATP_depletion Prevents OxidativeStress Oxidative Stress PFC->OxidativeStress Reduces ROS Reactive Oxygen Species (ROS) Burst PFC->ROS Suppresses Hypoxia->ATP_depletion Anaerobic Anaerobic Metabolism ATP_depletion->Anaerobic Anaerobic->OxidativeStress OxidativeStress->ROS Inflammation Inflammation (e.g., Neutrophil Infiltration) ROS->Inflammation Apoptosis Apoptosis / Necrosis ROS->Apoptosis Inflammation->Apoptosis GraftDysfunction Graft Dysfunction Apoptosis->GraftDysfunction Leads to

Caption: this compound's role in mitigating ischemia-reperfusion injury.

Conclusion

The use of this compound, particularly in the two-layer method with UW solution, presents a significant advancement in organ preservation, especially for the pancreas. Its ability to enhance oxygenation during cold storage translates to improved cell viability and organ function post-transplantation. While the evidence for its superiority in preserving other organs is not as robust and can be contradictory, the underlying principle of mitigating ischemia-reperfusion injury through continuous oxygen supply holds great promise.

Further direct, large-scale comparative studies are warranted to definitively establish the efficacy of this compound-based preservation methods against other solutions like Celsior and HTK for a wider range of organs. Such research will be crucial in optimizing organ preservation strategies and ultimately improving transplant outcomes.

References

A Researcher's Guide to Cross-Validation of ¹⁹F MRI with Perfluoromethyldecalin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of ¹⁹F Magnetic Resonance Imaging (MRI) utilizing Perfluoromethyldecalin (PFMD) and its alternatives for in vivo applications. We delve into the cross-validation of ¹⁹F MRI results with established experimental techniques, offering detailed protocols and comparative data to support your research and development decisions.

Perfluorocarbons (PFCs), a class of synthetic compounds, have garnered significant attention in the biomedical field as contrast agents for ¹⁹F MRI. Their unique properties, including high fluorine content and biological inertness, enable background-free in vivo imaging. Among these, this compound (PFMD) and its close analog Perfluorodecalin (B110024) (PFD) are frequently employed for applications such as cell tracking and oxygen tension measurement (oximetry). The quantitative nature of ¹⁹F MRI necessitates robust validation against gold-standard methodologies to ensure the accuracy and reliability of the obtained data.

Performance Comparison of Perfluorocarbons for In Vivo Cell Tracking

The choice of a PFC agent for ¹⁹F MRI is critical and depends on factors such as signal-to-noise ratio (SNR), biological half-life, and in vivo sensitivity. While Perfluoro-15-crown-5-ether (PFCE) offers high sensitivity due to its 20 magnetically equivalent ¹⁹F atoms, its extremely long biological half-life raises concerns for clinical applications. A study by Flögel et al. investigated alternative PFCs with shorter half-lives, including Perfluorooctyl Bromide (PFOB) and Perfluorodecalin (PFD), for imaging inflammation—a process reliant on tracking immune cells.

The study revealed that PFOB is a promising candidate for clinical translation due to its balance of sensitivity and a significantly shorter biological half-life compared to PFCE. While PFD was also investigated, it showed lower sensitivity in the specific inflammation model used.[1] This highlights the importance of selecting the appropriate PFC based on the specific research question and experimental model.

Perfluorocarbon AgentBiological Half-life (Liver & Spleen)In Vivo Sensitivity (Inflammation Model) vs. PFCEKey Characteristics
Perfluoro-15-crown-5-ether (PFCE) > 250 days100%High sensitivity, 20 equivalent ¹⁹F atoms, very long retention time.[1]
Perfluorooctyl Bromide (PFOB) ~12 days~37%Shorter half-life, suitable for clinical translation.[1]
Perfluorodecalin (PFD) ~9 daysNo significant signal in the ear clip injury modelShortest half-life among the compared PFCs.[1]
trans-bis-perfluorobutyl ethylene (B1197577) (F-44E) ~28 days~43%Moderate half-life and sensitivity.[1]

Cross-Validation of ¹⁹F MRI for Cell Tracking

Quantitative ¹⁹F MRI for cell tracking allows for the non-invasive monitoring of cell populations in vivo.[2][3][4] The accuracy of cell quantification using ¹⁹F MRI is commonly validated through established techniques such as histology and flow cytometry on ex vivo samples.[2][5]

Workflow for ¹⁹F MRI Cell Tracking and Validation

G cluster_ex_vivo Ex Vivo Preparation cluster_in_vivo In Vivo Experiment cluster_validation Ex Vivo Validation cell_labeling Cell Labeling with PFMD Nanoemulsion nmr_quant ¹⁹F NMR Spectroscopy (Determine ¹⁹F atoms/cell) cell_labeling->nmr_quant cell_admin Administration of Labeled Cells to Animal Model nmr_quant->cell_admin Inject known ¹⁹F load mri_acq ¹H/¹⁹F MRI Acquisition cell_admin->mri_acq tissue_exc Tissue Excision mri_acq->tissue_exc Post-imaging data_analysis Quantitative ¹⁹F MRI Data (Cell Number Estimation) mri_acq->data_analysis Image Processing histology Histological Analysis tissue_exc->histology flow_cytometry Flow Cytometry tissue_exc->flow_cytometry ex_vivo_nmr Ex Vivo ¹⁹F NMR of Tissues tissue_exc->ex_vivo_nmr histology->data_analysis Correlate flow_cytometry->data_analysis Correlate ex_vivo_nmr->data_analysis Correlate

Cross-validation workflow for ¹⁹F MRI cell tracking.

Cross-Validation of ¹⁹F MRI for Oximetry

The spin-lattice relaxation rate (R₁) of some PFCs is linearly dependent on the partial pressure of oxygen (pO₂).[5] This property allows for non-invasive, quantitative mapping of oxygen tension in tissues. Perfluorodecalin has been successfully used for ¹⁹F MRI oximetry.[6][7] Validation of this technique is typically performed in vitro using phantoms with known oxygen concentrations and can be correlated with invasive in vivo methods.

Logical Framework for ¹⁹F MRI Oximetry Validation

G cluster_invitro In Vitro Calibration cluster_invivo In Vivo Measurement cluster_validation Validation phantom_prep Prepare PFD Phantoms with Varying O₂ Concentrations mri_r1_calib Measure ¹⁹F R₁ via MRI phantom_prep->mri_r1_calib calib_curve Generate R₁ vs. pO₂ Calibration Curve mri_r1_calib->calib_curve invivo_po2 Calculate In Vivo pO₂ from MRI Data calib_curve->invivo_po2 Apply Calibration pfd_admin Administer PFD to Animal Model mri_r1_invivo Measure In Vivo ¹⁹F R₁ pfd_admin->mri_r1_invivo mri_r1_invivo->invivo_po2 oxygen_probe Invasive Oxygen Probe Measurement (e.g., fiber optic) invivo_po2->oxygen_probe Compare

Validation logic for ¹⁹F MRI-based oximetry.

Experimental Protocols

Preparation of this compound Nanoemulsion
  • Component Preparation : Prepare a lipid/surfactant mixture. A common formulation includes a high-boiling point surfactant.

  • Emulsification : Add this compound to the lipid/surfactant mixture. This mixture is then subjected to high-shear processing, such as microfluidization or sonication, in an aqueous medium.

  • Purification : The resulting nanoemulsion is purified, typically through dialysis, to remove any excess surfactant and un-emulsified PFC.

  • Characterization : The nanoemulsion is characterized for particle size, polydispersity index, and fluorine content.

In Vivo ¹⁹F MRI for Cell Tracking
  • Cell Labeling : Incubate the cells of interest with the PFMD nanoemulsion for a sufficient duration to allow for uptake.

  • Cell Quantification : Determine the average number of ¹⁹F atoms per cell using ex vivo ¹⁹F NMR spectroscopy on a known number of labeled cells.[2][4]

  • Animal Preparation and Cell Administration : Anesthetize the animal and administer the labeled cells via the desired route (e.g., intravenous, intraperitoneal).

  • MRI Acquisition :

    • Position the animal in the MRI scanner, ensuring physiological monitoring.

    • Acquire high-resolution ¹H anatomical images.

    • Acquire ¹⁹F images using a pulse sequence optimized for the specific PFC and hardware, such as a rapid acquisition with relaxation enhancement (RARE) sequence.[2][4]

  • Data Analysis : Overlay the ¹⁹F "hotspot" images onto the ¹H anatomical images. Quantify the number of cells in a region of interest by comparing the integrated ¹⁹F signal to that of a reference phantom with a known concentration of ¹⁹F spins.[2]

Histological Validation of Cell Tracking
  • Tissue Processing : Following the final MRI scan, euthanize the animal and perfuse with a fixative (e.g., 4% paraformaldehyde). Excise the tissues of interest and process for paraffin (B1166041) embedding or cryosectioning.

  • Staining : Section the tissues and perform appropriate staining to identify the labeled cells. This may involve standard Hematoxylin and Eosin (H&E) staining or immunohistochemistry (IHC) for cell-specific markers. If the nanoemulsion was co-labeled with a fluorescent dye, fluorescence microscopy can be used.

  • Quantitative Analysis :

    • Acquire high-resolution images of the histological sections.

    • Use image analysis software to identify and count the labeled cells within defined regions of interest that correspond to the regions analyzed by ¹⁹F MRI.

Flow Cytometry Validation of Cell Labeling and Quantification
  • Single-Cell Suspension Preparation : From a cohort of animals treated with labeled cells, harvest the tissues or organs of interest and prepare single-cell suspensions using enzymatic digestion and mechanical dissociation.

  • Antibody Staining : Stain the cells with fluorescently labeled antibodies specific for surface markers of the cell type of interest. A viability dye should also be included to exclude dead cells.

  • Flow Cytometry Acquisition : Acquire data on a flow cytometer. If the PFMD nanoemulsion is fluorescently tagged, the fluorescence from the labeled cells can be directly measured.

  • Data Analysis and Gating :

    • Gate on the live, single-cell population.

    • Identify the cell population of interest based on the specific antibody staining.

    • Quantify the number and percentage of labeled cells within the target population. This can be correlated with the cell numbers determined by ¹⁹F MRI from the same organ.

References

Perfluoromethyldecalin: An Objective Evaluation of its Biological Inertness

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Biocompatibility of Perfluoromethyldecalin

This compound (PFMD), a fluorocarbon liquid, is widely regarded for its chemical and biological inertness, making it a candidate for various biomedical applications, including as a component of blood substitutes and in ophthalmology.[1] This guide provides a comprehensive comparison of PFMD's expected biological performance with other relevant alternatives, supported by experimental data and detailed methodologies, to validate its reputation as a biologically inert substance.

Executive Summary: The Inert Nature of this compound

This compound's fully fluorinated structure contributes to its high stability and lack of reactivity in biological systems.[1] Unlike its hydrocarbon analog, decalin, which exhibits toxicity, PFMD is not metabolized and does not interfere with cellular processes. This inertness is a critical attribute for materials intended for direct or indirect contact with the human body.

Comparative Analysis of Cytotoxicity

CompoundCell LineAssayExposure TimeResult (Cell Viability %)Cytotoxic EffectReference
Purified Perfluorooctane (PFO)ARPE-19MTT Assay24 hours>70%NoAlchimia srl
Purified Perfluorooctane (PFO)BALB/3T3Neutral Red Uptake24 hours>70%NoAlchimia srl
DecalinF344/N Rat CellsIn vivo inhalation2 yearsN/A (Increased renal tubule neoplasms)YesNTP Technical Report
DecalinB6C3F1 Mice CellsIn vivo inhalation2 yearsN/A (Increased hepatocellular neoplasms)YesNTP Technical Report

Table 1: Comparative Cytotoxicity Data. Data for purified Perfluorooctane (PFO) is used as a surrogate for the expected inertness of this compound. Decalin is presented as a non-inert alternative.

Experimental Protocols for Assessing Inertness

The following are detailed methodologies for key experiments cited in the evaluation of perfluorocarbon biocompatibility. For insoluble and immiscible substances like this compound, the Direct Contact Test as described in ISO 10993-5 is the most appropriate method.[3][4]

ISO 10993-5 Direct Contact Cytotoxicity Test

This method is designed to evaluate the cytotoxic potential of a test material when it is in direct contact with a monolayer of cultured cells.[2][5]

  • Cell Culture: L929 mouse fibroblast cells (or other appropriate cell lines) are cultured in a suitable medium until a near-confluent monolayer is formed in 96-well plates.

  • Sample Application: A sample of the test material (e.g., a small droplet of this compound) is placed directly onto the center of the cell monolayer in the culture medium.

  • Incubation: The plate is incubated at 37°C in a humidified atmosphere with 5% CO2 for a specified period, typically 24 to 72 hours.

  • Evaluation: The cells are examined microscopically for any changes in morphology, such as cell lysis, degeneration, or rounding. The cytotoxic response is graded on a scale from 0 (no reactivity) to 4 (severe reactivity). A grade of 2 or less is generally considered to be non-cytotoxic.[5]

MTT Assay for Cell Viability (Quantitative Analysis)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Treatment: Following the direct contact incubation period, the test material is removed.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours.

  • Formazan (B1609692) Solubilization: The culture medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to dissolve the formazan crystals produced by viable cells.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm. Cell viability is expressed as a percentage relative to untreated control cells.

Neutral Red Uptake Assay for Cell Viability (Quantitative Analysis)

This assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.

  • Cell Treatment: After the direct contact incubation, the test material is removed.

  • Dye Incubation: The cells are incubated with a medium containing Neutral Red for approximately 2-3 hours.

  • Extraction: The cells are washed, and an extraction solution is added to liberate the dye from the lysosomes of viable cells.

  • Absorbance Measurement: The absorbance of the extracted dye is measured using a spectrophotometer at approximately 540 nm. The amount of dye retained is proportional to the number of viable cells.

Visualizing Biological Interactions: Signaling Pathways and Experimental Workflows

To further illustrate the concept of biological inertness, the following diagrams visualize a generic cell signaling pathway that could be disrupted by a toxic substance and the experimental workflow for cytotoxicity testing. An inert substance like this compound is not expected to trigger these signaling cascades.

G Generic Cell Signaling Pathway Potentially Affected by a Toxic Substance cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular cluster_cellular_response Cellular Response ToxicSubstance Toxic Substance Receptor Cell Surface Receptor ToxicSubstance->Receptor Binding SignalingCascade Signaling Cascade (e.g., MAPK/ERK Pathway) Receptor->SignalingCascade Activation TranscriptionFactor Transcription Factor Activation SignalingCascade->TranscriptionFactor Nucleus Nucleus TranscriptionFactor->Nucleus GeneExpression Altered Gene Expression Nucleus->GeneExpression Apoptosis Apoptosis (Programmed Cell Death) GeneExpression->Apoptosis Inflammation Inflammation GeneExpression->Inflammation G Experimental Workflow for Direct Contact Cytotoxicity Testing (ISO 10993-5) start Start cell_seeding Seed cells in a 96-well plate start->cell_seeding incubation1 Incubate for 24h to form a monolayer cell_seeding->incubation1 add_sample Add this compound (or alternative) directly to the cell monolayer incubation1->add_sample incubation2 Incubate for 24-72h add_sample->incubation2 qualitative_eval Qualitative Evaluation: Microscopic examination for cell morphology incubation2->qualitative_eval quantitative_eval Quantitative Evaluation: (e.g., MTT or Neutral Red Assay) incubation2->quantitative_eval data_analysis Data Analysis: Calculate % cell viability and compare to controls qualitative_eval->data_analysis quantitative_eval->data_analysis end End data_analysis->end

References

Safety Operating Guide

Proper Disposal of Perfluoromethyldecalin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling and disposal of perfluoromethyldecalin is critical for ensuring laboratory safety and minimizing environmental impact. As a perfluorinated compound (PFC), this compound is classified among "forever chemicals" due to its high persistence in the environment. Adherence to proper disposal protocols is, therefore, not just a matter of regulatory compliance but also of environmental stewardship. This guide provides immediate, actionable information for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Protocols

Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) and be fully aware of its properties. While it is generally considered chemically and biologically inert, proper personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should always be worn.[1] Work should be conducted in a well-ventilated area.

In the event of a spill:

  • Alert Personnel: Immediately inform colleagues in the vicinity.

  • Contain the Spill: Use chemical absorbent materials to prevent the spill from spreading.

  • Absorb the Liquid: Apply an appropriate absorbent material, working from the outside of the spill inwards.

  • Clean the Area: Once the liquid is absorbed, clean the affected surface.

  • Dispose of Waste: All materials used for cleanup must be treated as hazardous waste.

Step-by-Step Laboratory Disposal Procedures

The guiding principle for the disposal of this compound is to avoid release into the environment .[1] Due to its persistent nature, it must be disposed of as hazardous waste through a licensed contractor.

Experimental Protocol for Waste Collection and Preparation for Disposal:

  • Waste Segregation:

    • Dedicate a specific, clearly labeled waste container for this compound waste.

    • Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Waste Container Selection:

    • Use containers made of compatible materials. High-density polyethylene (B3416737) (HDPE) is a suitable and commonly recommended option.[1] Perfluorocarbons also show good compatibility with polytetrafluoroethylene (PTFE).[2]

    • Ensure the container has a secure, leak-proof cap.

  • Waste Collection:

    • Liquid Waste: Carefully pour or pipette waste this compound into the designated waste container.

    • Solid Waste: Items contaminated with this compound, such as pipette tips, absorbent materials from spills, and contaminated gloves, should be collected in a separate, clearly labeled, sealed plastic bag or a designated solid waste container.

  • Labeling:

    • Label the waste container clearly with "Hazardous Waste," "this compound," and the approximate volume.

    • Include the date the waste was first added and the name of the generating laboratory or principal investigator.

  • Storage:

    • Store the waste container in a designated satellite accumulation area.

    • Ensure the storage area is well-ventilated and away from sources of heat.

  • Arranging for Disposal:

    • Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.

    • Do not attempt to dispose of this compound down the drain or in regular trash.

Decontamination of Laboratory Equipment

Proper decontamination of reusable laboratory equipment, such as glassware and stainless steel instruments, is crucial to prevent cross-contamination.

Experimental Protocol for Decontamination:

  • Initial Rinse: If possible, rinse the equipment with a small amount of a compatible solvent (e.g., acetone (B3395972) or ethanol) to remove the bulk of the this compound. This rinsate must be collected as hazardous waste.

  • Washing: Wash the equipment thoroughly with a laboratory detergent known to be effective for perfluorinated compounds, such as Alconox or Luminox, and hot water.[3]

  • Scrubbing: Use a brush to scrub all surfaces of the equipment.

  • Rinsing: Rinse the equipment thoroughly with hot tap water, followed by a final rinse with deionized water.

  • Drying: Allow the equipment to air dry completely before reuse.

Spill Cleanup Procedure

For small, manageable spills of this compound in a laboratory setting, the following protocol should be followed:

  • Containment: Encircle the spill with an absorbent material to prevent it from spreading.

  • Absorption: Cover the spill with a suitable absorbent material. Options include:

    • Polypropylene pads or rolls[4][5]

    • Vermiculite[4]

    • Clay-based absorbents[4]

  • Collection: Once the liquid is fully absorbed, carefully scoop the material into a designated hazardous waste bag or container.

  • Decontamination of Surfaces: Clean the spill area with a cloth soaked in a laboratory detergent solution (e.g., Alconox or Luminox) and water. Wipe the area down with a clean, damp cloth afterward.

  • Disposal: Seal the waste container and label it as "Hazardous Waste: this compound Spill Debris." Arrange for disposal through your EHS office.

Data on Disposal Technologies

The ultimate disposal of this compound is conducted by specialized facilities using one of the following methods, as outlined in EPA guidance for PFAS.[6][7]

Disposal TechnologyDescriptionKey Parameters
High-Temperature Incineration Thermal destruction of the chemical.Requires very high temperatures (typically >1000°C) and sufficient residence time to break the strong carbon-fluorine bonds.[6]
Hazardous Waste Landfill Containment in a specially designed landfill.Landfills must have extensive environmental controls to prevent leaching into the surrounding environment.[6]
Deep Well Injection Injection of liquid waste deep underground.Waste is injected into geologically stable formations far below drinking water sources.[6]

Disposal Workflow

cluster_lab In the Laboratory cluster_disposal Professional Disposal start This compound Waste Generated spill Accidental Spill start->spill waste_collection Collect Waste in Compatible Container (e.g., HDPE) start->waste_collection decontamination Decontaminate Reusable Equipment (Wash with Detergent, Rinse) start->decontamination spill_cleanup Contain and Absorb Spill spill->spill_cleanup labeling Label as Hazardous Waste: 'this compound' waste_collection->labeling spill_waste Collect Spill Debris as Hazardous Waste spill_cleanup->spill_waste storage Store in Satellite Accumulation Area labeling->storage ehs_contact Contact Environmental Health & Safety (EHS) storage->ehs_contact spill_waste->labeling pickup Arrange for Licensed Hazardous Waste Pickup ehs_contact->pickup transport Transport to Disposal Facility pickup->transport final_disposal Final Disposal Method (Incineration, Landfill, or Deep Well Injection) transport->final_disposal

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Perfluoromethyldecalin

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Perfluoromethyldecalin

This guide provides immediate, essential safety and logistical information for the proper handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Following these procedures is critical for ensuring laboratory safety and minimizing environmental impact.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure. The following table summarizes the recommended PPE.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles and a face shieldProtects against splashes and vapors that can cause serious eye irritation.[1]
Skin Protection Chemical-resistant lab coat or apronPrevents contact with skin, which can cause irritation.[1]
Hand Protection Double-gloving with chemical-resistant gloves (e.g., Nitrile or Neoprene)Provides a robust barrier against a substance that causes skin irritation.[1][2][3][4] The outer glove can be removed if contaminated, leaving a clean glove underneath.
Respiratory Protection Use in a certified chemical fume hoodEnsures adequate ventilation to prevent inhalation of vapors, which may cause respiratory irritation.[1] A respirator may be needed for spill clean-up outside of a fume hood.

Operational Plan for Handling this compound

A systematic approach is critical for safely managing this compound in a laboratory setting.

Engineering Controls:
  • Fume Hood: Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.[1][5]

  • Safety Equipment: Ensure that a safety shower and eyewash station are readily accessible and in close proximity to the workstation.

Procedural Steps for Handling:
  • Pre-use Inspection: Before use, carefully inspect the container for any signs of damage or leaks.

  • Weighing the Chemical: To minimize exposure, use the "weigh-in, weigh-out" method.[6][7][8]

    • Tare a sealed, empty container on a balance located outside the fume hood.

    • Inside the fume hood, transfer the desired amount of this compound into the tared container.

    • Seal the container and wipe it down with a disposable towel before removing it from the fume hood.

    • Weigh the sealed container on the same balance to determine the exact amount of substance transferred.

  • Container Management: Keep the container tightly closed when not in use to prevent the release of vapors.[1]

  • Avoid Aerosol Generation: Take care to avoid creating aerosols during transfer and handling.[5]

Spill Management:

In the event of a spill, follow these steps:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Don PPE: Before attempting to clean the spill, put on the appropriate PPE as outlined in the table above.

  • Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or earth to contain the spill.[9][10][11][12] Work from the outside of the spill inwards to prevent spreading.

  • Collect Absorbed Material: Carefully collect the absorbed material into a suitable, labeled container for hazardous waste.

  • Decontaminate the Area: Ventilate the area and wash the spill site with a mild detergent and water after the material has been completely picked up.[9][12]

Disposal Plan for this compound

The disposal of perfluorinated compounds like this compound is a significant environmental concern due to their persistence. Adherence to proper disposal protocols is mandatory.

Waste Collection:
  • All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be collected in designated, sealed, and clearly labeled hazardous waste containers.

Disposal Method:
  • This compound waste should be disposed of as hazardous waste.

  • The current U.S. Environmental Protection Agency (EPA) interim guidance on the disposal of PFAS substances suggests that the most appropriate methods are those with the lowest potential for environmental release.[1][13][14][15][16] These include:

    • Licensed Hazardous Waste Landfill: Disposal in a landfill specifically licensed to accept chemical and/or pharmaceutical wastes.[1]

    • Incineration: Destruction in a licensed hazardous waste incinerator.[1]

  • Consult your institution's Environmental Health and Safety (EHS) office for specific guidance and to ensure compliance with all local, state, and federal regulations.

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

Perfluoromethyldecalin_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fumehood Prepare Fume Hood prep_ppe->prep_fumehood Proceed to Handling prep_materials Gather Materials prep_fumehood->prep_materials Proceed to Handling handling_weigh Weigh Chemical (Weigh-in/Weigh-out) prep_materials->handling_weigh Proceed to Handling handling_use Use in Experiment handling_weigh->handling_use cleanup_decontaminate Decontaminate Work Area handling_use->cleanup_decontaminate Experiment Complete cleanup_waste Collect Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose via EHS cleanup_waste->cleanup_dispose cleanup_doff Doff PPE cleanup_waste->cleanup_doff

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Perfluoromethyldecalin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.